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  • Product: 8-Bromoquinolin-7-ol hydrobromide
  • CAS: 1989671-70-6

Core Science & Biosynthesis

Exploratory

Molecular Weight Determination and Stoichiometric Validation of 8-Bromoquinolin-7-ol Hydrobromide

Abstract In preclinical drug development and analytical chemistry, the precise calculation of an Active Pharmaceutical Ingredient's (API) molecular weight is foundational for accurate molarity, assay development, and dos...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In preclinical drug development and analytical chemistry, the precise calculation of an Active Pharmaceutical Ingredient's (API) molecular weight is foundational for accurate molarity, assay development, and dose-response modeling. Relying blindly on vendor-provided catalog data for salt forms often introduces systematic errors due to rounding, typos, or unverified hydration states. This technical guide establishes a rigorous, first-principles framework for calculating the exact molecular weight of 8-Bromoquinolin-7-ol hydrobromide (CAS: 1989671-70-6) and provides a self-validating experimental protocol to physically verify its stoichiometry.

Chemical Identity and Structural Deconstruction

Before executing any mass calculations, the compound must be structurally parsed into its constituent base and counterion. 8-Bromoquinolin-7-ol hydrobromide is a salt composed of a halogenated quinoline derivative and hydrobromic acid[1].

  • Base API: 8-Bromoquinolin-7-ol ( C9​H6​BrNO )

  • Salt Counterion: Hydrobromic Acid ( HBr )

  • Combined Molecular Formula: C9​H7​Br2​NO

  • CAS Registry Number: 1989671-70-6

The distinction between the monoisotopic mass of the base (used for mass spectrometry) and the average molar mass of the bulk salt (used for gravimetric preparation) is a critical divergence point in analytical workflows.

First-Principles Molecular Weight Calculation

Commercial vendor catalogs occasionally present discrepancies in molar mass data (e.g., listing ~302.89 g/mol instead of the true value) [2]. To ensure absolute trustworthiness in downstream high-throughput screening (HTS), we must calculate the molecular weight from first principles using the IUPAC 2021 Standard Atomic Weights [3].

The calculation relies on the average atomic masses, which account for the natural isotopic distribution of elements (crucially, Bromine's nearly 1:1 ratio of 79Br and 81Br ).

Table 1: Elemental Composition and Mass Contribution ( C9​H7​Br2​NO )
ElementIUPAC 2021 Atomic Weight ( g/mol )Atom CountMass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 12.0119108.09935.45%
Hydrogen (H) 1.00877.0562.31%
Bromine (Br) 79.9042159.80852.40%
Nitrogen (N) 14.007114.0074.59%
Oxygen (O) 15.999115.9995.25%
TOTAL 20 304.969 100.00%

Calculated Molar Mass: 304.97 g/mol (rounded to two decimal places for standard laboratory gravimetry).

Logical Workflow for Mass Verification

The following diagram illustrates the logical causality behind cross-referencing theoretical calculations with vendor data, and the trigger points for experimental validation.

LogicalWorkflow Start Compound Input: 8-Bromoquinolin-7-ol HBr Parse Structural Deconstruction Base (C9H6BrNO) + Salt (HBr) Start->Parse Calc Theoretical Calculation (IUPAC 2021 Atomic Weights) Parse->Calc Vendor Vendor Spec Comparison (Identify Discrepancies) Calc->Vendor Final Validated Molar Mass (304.97 g/mol) Calc->Final If specs match Exp Orthogonal Validation (Argentometry & LC-MS) Vendor->Exp Triggered by mismatch Exp->Final Stoichiometry Confirmed

Fig 1: Logical workflow for molecular weight determination and orthogonal validation.

Self-Validating Experimental Protocol: Stoichiometric Verification

The Causality of the Protocol: Why is theoretical calculation insufficient on its own? Relying solely on the formula C9​H7​Br2​NO assumes a perfect 1:1 base-to-salt ratio. However, bulk powders can absorb atmospheric moisture (altering the mass) or form hemi-salts during crystallization. Furthermore, LC-MS alone is blind to the exact stoichiometric ratio of the hydrobromide salt, as it only detects the ionized base (m/z 223.97 for [M+H]+ ).

To create a self-validating system , we must couple LC-MS (to verify the base identity) with Argentometric Titration (to quantify the exact molar ratio of bromide ions).

Step-by-Step Methodology

Step 1: Sample Preparation (Gravimetric Precision)

  • Action: Accurately weigh 50.0 mg of the 8-Bromoquinolin-7-ol hydrobromide powder using a calibrated microbalance. Dissolve the powder in 50 mL of a 50:50 Methanol/Milli-Q Water mixture.

  • Causality: The mixed solvent system is mandatory. The quinoline base has poor aqueous solubility, while the hydrobromide salt requires the aqueous phase for complete ionic dissociation prior to titration.

Step 2: LC-MS Base Confirmation (Orthogonal Check 1)

  • Action: Inject a 1 µL aliquot of the solution into an LC-MS system operating in positive Electrospray Ionization (ESI+) mode.

  • Causality: This confirms the structural integrity of the base API. The expected monoisotopic mass of the base is 222.96 Da, yielding an [M+H]+ peak at m/z 223.97. This validates that the primary mass contributor is indeed 8-Bromoquinolin-7-ol.

Step 3: Potentiometric Argentometric Titration (Orthogonal Check 2)

  • Action: Acidify the remaining solution with 2 mL of 0.1 M HNO3​ . Titrate against a standardized 0.05 M AgNO3​ solution using an automated titrator equipped with a silver/sulfide ion-selective electrode (ISE).

  • Causality: Acidification prevents the false-positive precipitation of silver oxide or silver carbonate. The potentiometric endpoint precisely quantifies the total bromide content.

  • The Self-Validation Loop: Calculate the mass fraction of bromide from the titration volume. If the experimental mass fraction matches the theoretical 52.40% (calculated in Table 1) within a ±0.5% margin of error, the 1:1 stoichiometry is physically validated, and the theoretical MW of 304.97 g/mol is cleared for use in dosing calculations.

ExperimentalProtocol Prep Sample Prep Dissolve in 50% MeOH/H2O Add HNO3 buffer Titrate AgNO3 Titration 0.1M Standard Potentiometric Detection Prep->Titrate LCMS LC-MS Analysis ESI+ Mode Confirm Base m/z 223.97 Prep->LCMS Calc Stoichiometry Calculate % Br- Verify 1:1 Ratio Titrate->Calc LCMS->Calc Mass Confirmation

Fig 2: Self-validating experimental protocol combining argentometric titration and LC-MS.

Conclusion

The rigorously calculated molecular weight of 8-Bromoquinolin-7-ol hydrobromide is 304.97 g/mol . By anchoring this calculation in IUPAC 2021 standards and establishing an orthogonal, self-validating experimental workflow, researchers can confidently eliminate stoichiometric variables that frequently compromise assay reproducibility and in vivo dosing accuracy.

References

  • PubChem Compound Summary for CID 135890104 (8-Bromoquinolin-7-ol hydrobromide) . National Center for Biotechnology Information. Available at:[Link]

  • IUPAC Standard Atomic Weights (2021) . International Union of Pure and Applied Chemistry. Available at:[Link]

Foundational

Spatiotemporal Control of Biological Systems: A Technical Guide to 8-Bromoquinolin-7-ol (BHQ) Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Neurophysiology, and Photopharmacology Executive Summary Understanding the dynamic, high-speed nature of biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Neurophysiology, and Photopharmacology

Executive Summary

Understanding the dynamic, high-speed nature of biological signaling—such as neurotransmitter release or intracellular kinase activity—requires tools that offer both spatial precision and temporal resolution. Traditional application methods (e.g., microiontophoresis or bath perfusion) are limited by diffusion rates, resulting in activation timescales of milliseconds to seconds.

Photoremovable protecting groups (PPGs), or "caged compounds," solve this by rendering a biological effector inert until activated by light. Among the most advanced scaffolds developed for this purpose are 8-Bromoquinolin-7-ol (BHQ) derivatives. Designed specifically for Two-Photon Excitation (2PE), BHQ enables researchers to restrict the release of bioactive molecules (like serotonin, ATP, or acetate) to a femtoliter ( 10−15 L) focal volume using near-infrared (NIR) lasers[1]. This whitepaper dissects the mechanistic photochemistry, synthetic workflows, and quantitative advantages of BHQ derivatives, providing a field-proven framework for their application in live-tissue studies.

The Photochemical Paradigm of BHQ

The transition from legacy PPGs (such as nitrobenzyl derivatives) to the quinoline scaffold was driven by the need for higher 2PE cross-sections ( δu​ ) and better water solubility[2]. The BHQ scaffold is engineered to undergo highly efficient photolysis under simulated physiological conditions (pH 7.2, high ionic strength)[1].

Mechanistic Causality: The Heavy-Atom Effect and SN​1 Heterolysis

The inclusion of the bromine atom at the C8 position of the quinoline ring is not arbitrary. Bromine acts via the heavy-atom effect , enhancing spin-orbit coupling. When the BHQ-conjugate is excited from its ground state ( S0​ ) to the first excited singlet state ( S1​ ) via 1PE (365 nm) or 2PE (740 nm), the bromine accelerates Intersystem Crossing (ISC) to the reactive triplet state ( T1​ )[3].

From the T1​ state, the molecule undergoes a rapid, solvent-assisted photoheterolysis ( SN​1 )[1].

  • Self-Validating Mechanism: To definitively prove this SN​1 pathway, researchers have conducted photolysis in 18O -labeled water. The quantitative incorporation of 18O into the resulting BHQ-OH byproduct confirms that solvent nucleophilic attack occurs after the rate-determining cleavage of the biological effector, rather than via a concerted mechanism[1]. Furthermore, Stern-Volmer quenching experiments validate the sub-microsecond lifetime of the triplet intermediate[1].

Photolysis S0 BHQ-Effector (Ground State S0) S1 Excited Singlet (S1) S0->S1 2PE (740 nm) T1 Excited Triplet (T1) S1->T1 ISC (Heavy Atom) SN1 Solvent-Assisted Heterolysis (SN1) T1->SN1 Cleavage Active Free Effector (Active) SN1->Active Release Byproduct BHQ-OH (Byproduct) SN1->Byproduct Solvolysis

Figure 1: Photolysis pathway of BHQ-caged effectors via solvent-assisted heterolysis.

Quantitative Performance & Benchmarking

When selecting a PPG for live-cell imaging or neurophysiology, the critical metric is the two-photon uncaging action cross-section ( δu​ ) , expressed in Goeppert-Mayer (GM) units. A higher δu​ means lower laser power is required for uncaging, drastically reducing phototoxicity and thermal damage to the tissue[2],[4].

As shown in Table 1, BHQ outperforms legacy chromophores like MNI and DMNB by over an order of magnitude in 2PE efficiency[2],[5].

Table 1: Photochemical Properties of Common 2PE Caging Groups

Protecting Group (PPG)1PE λmax​ (nm)2PE λmax​ (nm)Quantum Yield ( Φu​ )2PE Cross-Section ( δu​ in GM)Dark Stability ( t1/2​ )
BHQ (8-Bromoquinolin-7-ol)3657400.29 – 0.400.40 – 0.90 69 – 105 hours
CyHQ (8-Cyanoquinolin-7-ol)3657400.20 – 0.400.15 – 0.31*> 100 hours
MNI (Nitroindoline)~340720~0.080.06Moderate
DMNB (Nitrobenzyl)~350740~0.100.03High

*Note: Recent C4-substituted CyHQ derivatives have pushed δu​ values up to 2.64 GM, though standard CyHQ remains lower than BHQ[4]. Data synthesized from[1],[2],[6],[5].

Synthetic Methodology: Engineering BHQ-Caged Effectors

The synthesis of BHQ-caged biological effectors requires rigorous protection strategies to prevent unwanted side reactions at the highly reactive 7-hydroxyl group. Below is the field-standard, step-by-step protocol for synthesizing BHQ-O-5HT (Caged Serotonin) , a critical reagent for mapping 5-HT receptor kinetics[7].

Step-by-Step Workflow: Synthesis of BHQ-O-5HT
  • Bromination of the Scaffold: React 7-hydroxyquinoline with N-bromosuccinimide (NBS) to selectively brominate the C8 position, yielding the core BHQ chromophore.

  • Hydroxyl Protection (MOM-Cl): Causality: The 7-hydroxyl group is highly nucleophilic. To ensure the effector couples exclusively to the C2-methyl position, the 7-OH must be protected. React BHQ with chloromethyl methyl ether (MOM-Cl) and Diisopropylethylamine (DIPEA) to form MOM-BHQ.

  • Activation via Mesylation: Convert the C2-hydroxymethyl group to a mesylate (MOM-BHQ-OMs) using methanesulfonyl chloride (MsCl). This creates an excellent leaving group for the subsequent SN​2 displacement[7].

  • Effector Coupling: Dissolve MOM-BHQ-OMs in Tetrahydrofuran (THF). Add the biological effector (e.g., Serotonin/Phenol) and 1M Potassium Hydroxide (KOH). Stir at room temperature for 12 hours to facilitate the base-catalyzed coupling[7].

  • Deprotection & Isolation: Remove the MOM protecting group using Trifluoroacetic acid (TFA) in methanol or dichloromethane[7].

  • Self-Validating Purification (Critical Step): Purify the crude product via Reverse-Phase HPLC (50% CH3​CN / 50% H2​O with 0.1% TFA)[7]. Field Insight: In electrophysiological assays, even 0.5% of uncaged serotonin impurity will pre-activate receptors, destroying the baseline resting potential of the neuron. HPLC validation ensures the system remains completely "dark" until laser irradiation.

Synthesis N1 7-Hydroxyquinoline N2 8-Bromo-7-hydroxyquinoline (BHQ) N1->N2 NBS, Bromination N3 MOM-BHQ-OMs (Activated Intermediate) N2->N3 1. MOM-Cl 2. MsCl N4 MOM-BHQ-O-Effector (Protected Conjugate) N3->N4 Effector (e.g., 5-HT), KOH N5 BHQ-O-Effector (Purified Caged Compound) N4->N5 1. TFA 2. HPLC

Figure 2: Step-by-step synthetic workflow for generating BHQ-caged biological effectors.

Biological Applications and Experimental Design

Neurophysiology: Mapping Receptor Kinetics

The primary application of BHQ derivatives is in neuroscience. For example, the 5−HT3​ receptor is a ligand-gated ion channel with extremely fast activation kinetics (~ 4×102 s−1 )[8]. Traditional perfusion cannot resolve these speeds. By loading a tissue slice with BHQ-O-5HT and utilizing a mode-locked Ti:Sapphire laser tuned to 740 nm, researchers can uncage serotonin directly within the synaptic cleft in sub-microseconds, allowing patch-clamp recordings to capture the true physiological activation rate of the receptor[7],[8].

Cellular Signaling: Caged Phosphates and Acetates

Beyond neurotransmitters, BHQ effectively cages carboxylates (acetates) and phosphates (ATP)[1],[9]. In metabolic studies, BHQ-caged ATP is introduced into the cytosol. Because BHQ is highly stable in the dark (hydrolysis half-life > 69 hours) and exhibits low baseline fluorescence[1],[9], it does not interfere with endogenous fluorescent indicators (like Fura-2 for calcium imaging). A targeted 2PE laser pulse releases ATP precisely at the site of a specific organelle, allowing researchers to observe localized kinase cascades without triggering a whole-cell response.

References

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope - acs.org
  • Light Activated Serotonin for Exploring Its Action in Biological Systems - nih.gov
  • Two-photon uncaging, from neuroscience to m
  • The synthesis and development of BHQ-derived compounds - uga.edu
  • Photoactivatable, biologically-relevant phenols with sensitivity toward 2-photon excit
  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology - acs.org
  • 1 TWO-PHOTO INDUCED PHOTOCHEMISTRY - arizona.edu
  • Simplified Jablonski diagrams and key features...
  • Photoactivatable, biologically-relevant phenols with sensitivity toward 2-photon excit

Sources

Exploratory

The Pharmacological Potential of Brominated Hydroxyquinoline Salts: A Technical Whitepaper

Executive Summary Brominated hydroxyquinolines—most notably 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline, BHQ)—have historically been utilized as classical anti-amoebic and antimicrobial agents. However, recent advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated hydroxyquinolines—most notably 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline, BHQ)—have historically been utilized as classical anti-amoebic and antimicrobial agents. However, recent advances in coordination chemistry and molecular pharmacology have repositioned these salts as highly versatile scaffolds. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind their efficacy, transitioning from their foundational molecular architecture to their modern applications as antibiotic adjuvants, antineoplastic transition-metal complexes, and photolabile protecting groups.

Molecular Architecture and Core Mechanisms

The pharmacological versatility of brominated hydroxyquinolines stems from two distinct structural features: a bidentate chelating pocket and lipophilic halogen substitutions.

  • Metal Ion Chelation & Enzymatic Disruption: The 8-hydroxyquinoline core features a hydroxyl oxygen and a pyridine nitrogen that act as electron donors, forming highly stable bidentate complexes with essential divalent and trivalent metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺). By sequestering these metals, BHQs deprive microbial and cellular metalloenzymes of their necessary cofactors, leading to immediate metabolic arrest and the generation of reactive oxygen species (ROS) (1)[1].

  • Membrane Intercalation & Homeostatic Collapse: The addition of bulky, highly electronegative bromine atoms at the 5- and 7-positions significantly increases the molecule's lipophilicity (LogP). This enables the compound to intercalate deeply into lipid bilayers, disrupting membrane integrity. In bacterial targets, this physical disruption collapses the proton motive force (PMF) and rapidly depletes intracellular ATP (2)[2].

MOA BHQ Brominated Hydroxyquinoline (Broxyquinoline) Chelation Metal Ion Chelation (Cu2+, Fe2+, Zn2+) BHQ->Chelation Membrane Membrane Intercalation & Disruption BHQ->Membrane Enzyme Enzymatic Inhibition & ROS Generation Chelation->Enzyme PMF Collapse of Proton Motive Force & ATP Depletion Membrane->PMF Mitophagy Lethal Mitophagy (Cancer Cells) Enzyme->Mitophagy Bactericidal Bactericidal Synergy (w/ Colistin) Enzyme->Bactericidal PMF->Bactericidal

Multimodal pharmacological pathways of brominated hydroxyquinolines.

Advanced Pharmacological Applications

Overcoming Antimicrobial Resistance: The Colistin Adjuvant Paradigm

Colistin is a last-resort lipopeptide antibiotic used against multidrug-resistant (MDR) Gram-negative bacteria. However, pathogens are increasingly modifying their lipopolysaccharide (LPS) layers to repel colistin. Broxyquinoline acts as a potent adjuvant by bypassing LPS modifications. Because of its lipophilic bromine atoms, BHQ directly intercalates into the bacterial membrane, increasing fluidity and permeability. This allows sub-lethal doses of colistin to penetrate the cell. Furthermore, BHQ-induced ATP depletion cripples the energy-dependent efflux pumps that bacteria rely on to expel antibiotics (2)[2].

Antineoplastic Potential: Transition Metal Complexes and Mitophagy

When 5,7-dibromo-8-hydroxyquinoline is coordinated with transition metals (such as Ruthenium or Calcium), the resulting complexes become potent lipophilic cations. Cancer cell mitochondria possess a hyperpolarized membrane potential compared to healthy cells. This electrical gradient drives the selective accumulation of metal-BHQ complexes into the mitochondrial matrix of tumor cells. Once localized, these complexes inhibit mitochondrial respiratory chain complexes (RC1/RC4), triggering lethal mitophagy—a targeted destruction of mitochondria that effectively circumvents the apoptotic resistance mechanisms typical of cisplatin-resistant ovarian and lung cancers (3)[3], (4)[4].

Photopharmacology: BHQ as Photolabile Protecting Groups (PPGs)

In the realm of targeted drug delivery, 8-bromo-7-hydroxyquinoline derivatives function as highly efficient "photocages." Traditional coumarin-based PPGs require high-energy UV light for activation, which suffers from poor tissue penetration and high phototoxicity. BHQ, conversely, possesses a superior single-photon quantum efficiency and is highly sensitive to multiphoton excitation via near-infrared (NIR) light. This allows researchers to "cage" biological messengers and release them deep within living tissues with precise spatiotemporal control and minimal cellular damage (5)[5].

Quantitative Efficacy Profile

To contextualize the pharmacological potency of BHQ and its derivatives, the following table summarizes key quantitative metrics across different therapeutic applications.

Pharmacological AgentTarget Application / Cell LineKey Efficacy MetricMechanistic Driver
Broxyquinoline + Colistin MDR Gram-negative bacteriaSignificant MIC ReductionPMF collapse, ATP depletion, ROS generation
Ca(II)-BHQ Complex (CaL3) SK-OV-3/DDP (Cisplatin-Resistant Ovarian Cancer)IC₅₀ = 1.93 ± 0.26 μMSelective mitochondrial accumulation, lethal mitophagy
Ru(II/III)-BHQ Complex A549/DDP (Cisplatin-Resistant Lung Cancer)Sub-micromolar IC₅₀RC1/RC4 inhibition, mitochondrial dysfunction
BHQ-OAc (Photocage) Biological messenger release in vivoSuperior single-photon quantum efficiencyMultiphoton-induced photolysis via NIR

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every methodological step.

Protocol A: Checkerboard Assay for Antibiotic Synergy (Broxyquinoline + Colistin)

Purpose: To mathematically validate the synergistic membrane-disrupting effects of BHQ when combined with colistin.

  • Inoculum Standardization: Prepare an MDR bacterial suspension and standardize to 5×105 CFU/mL.

    • Causality: Variations in bacterial density skew Minimum Inhibitory Concentration (MIC) readings. Standardizing the inoculum ensures the antibiotic-to-target ratio remains constant, preventing false resistance artifacts.

  • Orthogonal 2D Serial Dilution: Dispense colistin horizontally and broxyquinoline vertically across a 96-well microtiter plate.

    • Causality: A 2D grid matrix allows the simultaneous evaluation of multiple concentration ratios, mapping the exact threshold where membrane disruption by BHQ sensitizes the bacteria to colistin.

  • Incubation & Spectrophotometry: Incubate the plate at 37°C for 18 hours, then measure the optical density at 600 nm (OD₆₀₀).

    • Causality: OD₆₀₀ provides a quantitative, objective measure of bacterial density compared to subjective visual inspection.

  • Self-Validation (FIC Index Calculation): Calculate the Fractional Inhibitory Concentration (FIC) index. FIC=(MIC of Colistin aloneMIC of Colistin in combo​)+(MIC of BHQ aloneMIC of BHQ in combo​) .

    • Causality: The FIC index mathematically differentiates true synergy from mere additive effects. An FIC ≤0.5 confirms that the combined effect is greater than the sum of their individual effects, validating the mechanistic hypothesis.

Workflow Prep 1. Prepare MDR Bacterial Inoculum Dilution 2. 2D Serial Dilution: Colistin + BHQ Prep->Dilution Incubate 3. Incubate 18h at 37°C Dilution->Incubate Read 4. Read OD600 & Calculate FIC Index Incubate->Read

Self-validating checkerboard assay workflow for synergistic antimicrobial efficacy.

Protocol B: Synthesis and Validation of Metal-BHQ Complexes

Purpose: To synthesize lipophilic transition-metal complexes capable of targeting cancer cell mitochondria.

  • Ligand Activation via Deprotonation: Dissolve 5,7-dibromo-8-hydroxyquinoline in a polar aprotic solvent (e.g., DMF) and introduce a mild base.

    • Causality: BHQ requires deprotonation of its hydroxyl group to activate the bidentate chelating nitrogen-oxygen (N,O) pocket.

  • Anaerobic Metal Coordination: Add the transition metal salt (e.g., RuCl₃ or Ga(NO₃)₃) dropwise under an inert argon atmosphere.

    • Causality: Transition metals are highly susceptible to undesired oxidation states. The inert atmosphere ensures precise stoichiometric coordination without oxidative degradation.

  • Self-Validation (Structural Confirmation): Isolate the precipitate and analyze via multinuclear high-field NMR and X-ray crystallography.

    • Causality: To confirm that the metal has correctly coordinated to the N,O pocket rather than forming non-specific aggregates, these techniques validate the exact 3D geometry (e.g., dinuclear or tris-chelate) required for mitochondrial targeting.

References

  • Three novel dinuclear calcium(II) complexes with 5,7-dihalo-8-quinolinolato showing potent anticancer activity - PubMed Source: nih.gov URL:[3]

  • What is the mechanism of Broxyquinoline? - Patsnap Synapse Source: patsnap.com URL:[1]

  • Brominated Hydroxyquinoline as a Photolabile Protecting Group with Sensitivity to Multiphoton Excitation - Organic Letters - Figshare Source: figshare.com URL:[5]

  • Broxyquinoline enhances antibacterial activity of colistin and attenuates LPS-induced inflammation | Antimicrobial Agents and Chemotherapy - ASM Journals Source: asm.org URL:[2]

  • Insights into the antineoplastic activity and mechanisms of action of coumarin-coordinated 8-hydroxyquinoline ruthenium(II/III) compounds - PubMed Source: nih.gov URL:[4]

Sources

Foundational

The Dichotomy of 8-Bromoquinolin-7-ol: Free Base vs. Hydrobromide Salt in Photochemical and Synthetic Applications

Executive Summary In the rapidly evolving fields of chemical biology and drug development, the spatiotemporal control of bioactive molecules is paramount. 8-Bromo-7-hydroxyquinoline (BHQ) has emerged as a premier photore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of chemical biology and drug development, the spatiotemporal control of bioactive molecules is paramount. 8-Bromo-7-hydroxyquinoline (BHQ) has emerged as a premier photoremovable protecting group (PPG), highly valued for its sensitivity to both classic one-photon excitation (1PE at 365 nm) and two-photon excitation (2PE at 740 nm) [1].

However, as a Senior Application Scientist, I frequently observe that the failure of photochemical caging reactions stems not from the coupling chemistry itself, but from the improper selection of the starting material's chemical form. Commercially and synthetically, this compound exists in two distinct states: the 8-Bromoquinolin-7-ol free base and the 8-Bromoquinolin-7-ol hydrobromide (HBr) salt . This whitepaper provides an in-depth mechanistic guide to understanding, interconverting, and applying these two forms to ensure self-validating, high-yield experimental workflows.

Physicochemical Profiling: Structural and Functional Divergence

The fundamental difference between the free base and the HBr salt lies in the protonation state of the quinoline nitrogen. This single proton dictates the compound's solubility profile, stability, and reactivity in downstream applications.

Quantitative Data Summary
Property8-Bromoquinolin-7-ol (Free Base)8-Bromoquinolin-7-ol Hydrobromide
CAS Number 90224-71-8[2]1989671-70-6[3]
Molecular Formula C9​H6​BrNO C9​H6​BrNO⋅HBr [4]
Monoisotopic Mass 222.96 Da303.88 Da (Salt complex)
Physical State Pale yellow to off-white powderBrown to tan crystalline solid[5]
Solubility High in DMF, DMSO, EtOAc, DCM; Low in WaterHigh in Water, Aqueous Buffers; Low in non-polar organics
Primary Use Case Direct reagent for organic coupling (caging)Stable storage, aqueous assays, synthetic intermediate
Handling Consideration Sensitive to long-term photo-oxidationHygroscopic, requires neutralization before organic coupling

Mechanistic Causality: Why the Form Matters

The Role of the HBr Salt in Synthesis

During the de novo synthesis of the BHQ core, 7-hydroxyquinoline is subjected to bromination. The acidic conditions (often involving Br2​/HBr or NBS in acidic media) naturally yield the hydrobromide salt. The Causality: The quinoline nitrogen is basic. In the presence of HBr, it protonates to form a pyridinium-like cation. This protonation strongly deactivates the heterocyclic ring, preventing uncontrolled over-bromination. Consequently, electrophilic aromatic substitution is directed cleanly to the 8-position, ortho to the electron-donating hydroxyl group. The resulting HBr salt precipitates out of organic solutions, making it a highly convenient intermediate for purification without chromatography[5].

The Necessity of the Free Base in Caging Workflows

To utilize BHQ as a caging group—such as attaching it to a neurotransmitter, nucleic acid, or peptide—the molecule must undergo nucleophilic substitution or esterification. The Causality: If the HBr salt is used directly in an organic coupling reaction, the highly acidic hydrobromide equivalent will immediately quench basic catalysts (e.g., DMAP, Et3​N , DIPEA) and degrade acid-sensitive coupling reagents (e.g., EDC, DCC). This leads to near-zero yields. Therefore, neutralizing the salt to the free base is a mandatory prerequisite for organic synthesis [6].

Visualizations of Pathways and Workflows

Photochemical Uncaging Mechanism

The primary utility of the BHQ free base is its attachment to biological effectors. Upon excitation, it undergoes a solvent-assisted photoheterolysis ( SN​1 ) reaction on the sub-microsecond time scale[7].

G A BHQ-Caged Effector (Stable in Dark) B Photon Excitation (1PE: 365nm / 2PE: 740nm) A->B C Excited State Solvent-Assisted SN1 B->C D Released Effector + BHQ Photoproduct C->D

Caption: Photochemical uncaging mechanism of BHQ-protected effectors via solvent-assisted photoheterolysis.

Synthetic Interconversion Workflow

The following diagram illustrates the logical relationship between the synthesis, isolation, and application of the two BHQ forms.

G A 7-Hydroxyquinoline B Bromination (Br2/HBr) Acidic Conditions A->B C 8-Bromoquinolin-7-ol Hydrobromide Salt B->C Precipitation D Neutralization (e.g., NaHCO3, EtOAc) C->D Biphasic Extraction E 8-Bromoquinolin-7-ol Free Base D->E F Coupling Reaction (Esterification/Phosphorylation) E->F Organic Solvent G Caged Biomolecule F->G

Caption: Synthetic workflow detailing the interconversion and application of BHQ salt and free base.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify the success of each transformation.

Protocol A: Isolation and Validation of the HBr Salt

This protocol is utilized when purifying crude bromination mixtures to obtain stable storage material.

  • Suspension: Suspend the crude bromination reaction mixture in cold Ethyl Acetate (EtOAc).

  • Filtration: Filter the suspension under a vacuum to isolate the precipitate. The HBr salt is highly insoluble in cold EtOAc[5].

  • Washing: Wash the filter residue sequentially with fresh EtOAc and Diethyl Ether ( Et2​O ) to remove unreacted starting materials and non-polar byproducts.

  • Drying: Dry the residue in vacuo at 40°C to yield the 8-bromoquinolin-7-ol hydrobromide as a brown solid.

  • System Validation: Dissolve a 2 mg aliquot in 1 mL of deionized water. The solution should be highly soluble and register an acidic pH (< 4.0). LC-MS analysis should reveal an m/z of 223.9 [M+H]+ corresponding to the free base cation[4].

Protocol B: Free-Basing the HBr Salt for Organic Coupling

Mandatory step prior to utilizing BHQ in organic caging reactions.

  • Biphasic Setup: Suspend 1.0 eq of 8-Bromoquinolin-7-ol HBr salt in a 1:1 biphasic mixture of EtOAc and saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Neutralization: Stir vigorously at room temperature. The evolution of CO2​ gas will be observed. Continue stirring until gas evolution ceases and the solid fully dissolves into the organic layer.

  • Extraction: Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free base as a pale yellow powder.

  • System Validation: The resulting solid must exhibit poor water solubility but dissolve instantly in Dichloromethane (DCM). 1H NMR in DMSO- d6​ will confirm the absence of the broad, highly downfield pyridinium proton characteristic of the HBr salt.

Protocol C: Caging a Carboxylic Acid using the Free Base

Application of the free base to generate a 2PE-sensitive caged effector.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of 8-Bromoquinolin-7-ol (Free Base) in anhydrous DMF under an inert Argon atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP.

  • Reaction: Stir at room temperature for 12 hours. Crucial: The reaction flask must be wrapped in aluminum foil to prevent premature ambient photo-oxidation.

  • Workup: Dilute with EtOAc, wash with 5% aqueous citric acid, saturated NaHCO3​ , and brine. Dry and concentrate.

  • System Validation: Purify via flash chromatography. UV-Vis spectroscopy of the purified caged compound must exhibit the characteristic BHQ absorption peak near 365 nm, confirming successful conjugation without premature photolysis[7].

References

  • Dore, T. M., et al. "8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope." Journal of the American Chemical Society, ACS Publications.[Link]

  • Dore, T. M., et al. "8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope." PubMed, National Institutes of Health.[Link]

  • "WO2022194399A1 - Macrocycles en tant que modulateurs de cftr.
  • "Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials." Chemical Reviews, ACS Publications.[Link]

  • "8-bromoquinolin-7-ol hydrobromide (C9H6BrNO)." PubChemLite, University of Luxembourg.[Link]

Sources

Exploratory

The Ascendancy of a Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Exploration of 8-Bromoquinolin-7-ol Analogs

Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] Among these, the halogenated 8-hydroxyquinolines have garnered si...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] Among these, the halogenated 8-hydroxyquinolines have garnered significant attention for their diverse and potent biological activities. This in-depth guide provides a comprehensive exploration of the history, discovery, and evolving applications of a specific subclass: 8-bromoquinolin-7-ol and its analogs. We will delve into the synthetic strategies that govern their creation, the critical structure-activity relationships that dictate their function, and the mechanistic pathways through which they exert their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising class of compounds.

The Quinoline Archetype: A Foundation of Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic scaffold in drug discovery.[2] Its unique electronic properties and the ability to participate in various non-covalent interactions have made it a versatile template for designing molecules that can modulate a wide array of biological targets.[3] The introduction of a hydroxyl group at the 8-position, yielding 8-hydroxyquinoline (8-HQ), dramatically expands its chemical and biological repertoire, primarily through its exceptional ability to chelate metal ions.[4] This chelation capacity is often central to the bioactivity of its derivatives.[4]

Halogenation of the 8-HQ core further refines its pharmacological profile. The introduction of bromine, in particular, can enhance lipophilicity, improve metabolic stability, and provide specific steric and electronic features that can lead to more potent and selective interactions with biological targets.[5] This guide focuses specifically on the journey of 8-bromoquinolin-7-ol analogs, from their initial synthesis to their emergence as candidates for various therapeutic applications.

The Genesis of 8-Bromoquinolin-7-ol: A Tale of Electrophilic Aromatic Substitution

The synthesis of 8-bromoquinolin-7-ol and its isomers is a study in the principles of electrophilic aromatic substitution on a heterocyclic system. The parent compound, 8-hydroxyquinoline, possesses a phenol-like ring that is activated towards electrophiles. The precise location of bromination is dictated by the directing effects of the hydroxyl and the pyridine nitrogen.

Synthetic Pathways and Regioselectivity

The bromination of 8-hydroxyquinoline can lead to a mixture of products, primarily the 5-bromo, 7-bromo, and 5,7-dibromo derivatives.[6] The reaction conditions, including the choice of brominating agent and solvent, are critical for controlling the regioselectivity.

A common and effective method for the synthesis of 7-bromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline. One study reinvestigated and optimized the conditions for this reaction.[6] Monobromination of 8-hydroxyquinoline often yields a mixture of the 5- and 7-bromo isomers, along with the 5,7-dibromo derivative.[6] Achieving a high yield of the 7-bromo isomer requires careful control of stoichiometry and reaction temperature. For instance, using 1.5 equivalents of bromine in acetonitrile at 0°C can favor the formation of 7-bromo-8-hydroxyquinoline.[6]

Further derivatization can be achieved through multi-step synthesis. For example, 5-amino-7-bromoquinolin-8-yl sulfonates have been synthesized by first brominating 8-hydroxyquinoline to get 7-bromoquinolin-8-ol, followed by nitration, reduction, and then reaction with various sulfonyl chlorides.[7][8]

// Nodes HQ [label="8-Hydroxyquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromination [label="Bromination\n(e.g., Br2, NBS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mixture [label="Mixture of Bromo-isomers\n(5-bromo, 7-bromo, 5,7-dibromo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Chromatographic\nSeparation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SevenBromo [label="7-Bromo-8-hydroxyquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FiveBromo [label="5-Bromo-8-hydroxyquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FiveSevenDibromo [label="5,7-Dibromo-8-hydroxyquinoline", fillcolor="#FBBC05", fontcolor="#202124"]; FurtherDeriv [label="Further Derivatization\n(e.g., Sulfonylation, Amination)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Analogs [label="Diverse Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"];

Synthesis_Workflow HQ 8-Hydroxyquinoline Bromination Bromination (e.g., Br2, NBS) HQ->Bromination Mixture Mixture of Bromo-isomers (5-bromo, 7-bromo, 5,7-dibromo) Bromination->Mixture Separation Chromatographic Separation Mixture->Separation SevenBromo 7-Bromo-8-hydroxyquinoline Separation->SevenBromo FiveBromo 5-Bromo-8-hydroxyquinoline Separation->FiveBromo FiveSevenDibromo 5,7-Dibromo-8-hydroxyquinoline Separation->FiveSevenDibromo FurtherDeriv Further Derivatization (e.g., Sulfonylation, Amination) SevenBromo->FurtherDeriv Analogs Diverse Analogs FurtherDeriv->Analogs

Caption: General synthetic workflow for 8-bromoquinolin-7-ol analogs.

Experimental Protocol: Synthesis of 7-Bromo-8-hydroxyquinoline

The following protocol is a representative method for the synthesis of 7-bromo-8-hydroxyquinoline, adapted from published procedures.[6]

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 g, 6.9 mmol) in acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL). Add this solution dropwise to the cooled 8-hydroxyquinoline solution over 10 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 24 hours. The formation of a yellow solid (quinoline salt) may be observed.

  • Work-up: After the reaction is complete, dissolve the resulting solid in acetonitrile (15 mL).

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (4 x 25 mL) to neutralize any remaining HBr.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired 7-bromo-8-hydroxyquinoline from other isomers.

The Biological Spectrum of 8-Bromoquinolin-7-ol Analogs

The introduction of a bromine atom at the 7-position of the 8-hydroxyquinoline scaffold imparts a range of potent biological activities. The following sections highlight the key therapeutic areas where these analogs have shown promise.

Anticancer Activity

Numerous studies have demonstrated the significant antiproliferative activity of brominated 8-hydroxyquinolines against various cancer cell lines.[9] For example, 5,7-dibromo- and 7-bromo-8-hydroxyquinolines have shown strong activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC₅₀ values in the low microgram per milliliter range.[9]

Mechanism of Action: The anticancer effects of these compounds are often multifaceted. One proposed mechanism is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[9] The ability of these compounds to chelate metal ions may also play a role by disrupting the function of metalloenzymes essential for cancer cell survival.

// Nodes Compound [label="8-Bromoquinolin-7-ol\nAnalog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Cancer Cell", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; TopoI [label="Topoisomerase I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Supercoiled DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; RelaxedDNA [label="Relaxed DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

Anticancer_MoA Compound 8-Bromoquinolin-7-ol Analog Cell Cancer Cell Compound->Cell Enters TopoI Topoisomerase I Compound->TopoI Inhibits Cell->TopoI DNA Supercoiled DNA TopoI->DNA Binds to RelaxedDNA Relaxed DNA TopoI->RelaxedDNA Inhibited Relaxation DNA->RelaxedDNA Relaxes Apoptosis Apoptosis RelaxedDNA->Apoptosis Leads to

Caption: Proposed mechanism of anticancer action via Topoisomerase I inhibition.

Antimicrobial and Antifungal Activity

Halogenated 8-hydroxyquinolines have long been recognized for their antimicrobial properties.[4] Mono-bromo substituted 8-HQs have demonstrated antifungal activity against a range of species including Aspergillus niger and Trichophyton mentagrophytes.[4] The 5,7-dibromo derivatives are often the most fungitoxic.[4]

The antibacterial activity is also significant, with some derivatives showing efficacy against Mycobacterium tuberculosis.[4] The mechanism is often attributed to the chelation of metal ions that are essential for the function of bacterial enzymes.[5]

Other Therapeutic Applications

The biological activity of 8-bromoquinolin-7-ol analogs is not limited to anticancer and antimicrobial effects. Research has explored their potential as:

  • Antiviral agents: Some 8-hydroxyquinoline derivatives have shown activity against viruses like Dengue and HIV.[4][7]

  • Neuroprotective agents: The ability to chelate iron has led to the investigation of 8-hydroxyquinolines in the context of neurodegenerative diseases.[7]

  • Enzyme inhibitors: Beyond topoisomerases, these compounds have been explored as inhibitors of other enzymes, such as those dependent on 2-oxoglutarate.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of bromoquinoline analogs is highly dependent on the substitution pattern. Key SAR observations include:

  • Position of Bromine: The location of the bromine atom significantly influences potency. In many cases, the 5,7-dibromo substitution pattern leads to enhanced activity compared to the mono-bromo analogs.[4]

  • The 8-Hydroxyl Group: The hydroxyl group at the 8-position is generally considered essential for the biological activity of this class of compounds, primarily due to its role in metal chelation.[9]

  • Substitutions at Other Positions: The introduction of other functional groups, such as amino or sulfonate groups, can further modulate the activity, solubility, and pharmacokinetic properties of the parent compound.[7]

Quantitative Data Summary

The following table summarizes representative anticancer activity data for bromo-8-hydroxyquinoline analogs.

Compound/IsomerCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7[9]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix)25.6[9]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon)11.2[9]
7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)10.5[9]
7-Bromo-8-hydroxyquinolineHeLa (human cervix)>50[9]
7-Bromo-8-hydroxyquinolineHT29 (human colon)20.1[9]

Future Directions and Conclusion

The journey of 8-bromoquinolin-7-ol and its analogs from simple halogenated heterocycles to promising therapeutic leads highlights the enduring power of the quinoline scaffold in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them an attractive area for further research.

Future efforts will likely focus on:

  • Lead Optimization: Fine-tuning the structure to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular targets and pathways modulated by these compounds.

  • Development of Drug Delivery Systems: Formulations to enhance bioavailability and target specific tissues.

References

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(7), o443–o444. [Link]

  • Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Doctoral dissertation, University of Sussex). [Link]

  • Ökten, S., Çakmak, O., & Er, M. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Akinyelu, J., & Adeyemi, O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(42), 27329-27354. [Link]

  • Nowakowska, Z., & Chodurek, E. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Yadav, P., & Shah, K. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 987930. [Link]

  • El-Sayed, M. A. A., & El-Gazzar, M. G. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Singh, R., & Singh, P. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

  • Priya, M. G. R., Solomon, V. R., Hemavathy, N., Jeyakanthan, J., Kumar, D., & Mahesh, J. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 171. [Link]

Sources

Foundational

pKa Characterization and Acidity Profile of 8-Bromoquinolin-7-ol Hydrobromide: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Photopharmacology Executive Summary In the rapidly evolving field of photopharmacology and ne...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Photopharmacology

Executive Summary

In the rapidly evolving field of photopharmacology and neurobiology, the precise spatiotemporal control of biological effectors is paramount. 8-Bromoquinolin-7-ol hydrobromide (the hydrobromide salt of 8-bromo-7-hydroxyquinoline, commonly abbreviated as BHQ ) has emerged as a premier photoremovable protecting group (PPG) [1]. It is uniquely suited for two-photon excitation (2PE) uncaging of neurotransmitters, nucleotides, and other bioactive substrates.

As a Senior Application Scientist, I frequently encounter challenges in probe design related to aqueous solubility, membrane permeability, and photolysis efficiency. These macroscopic properties are fundamentally governed by the molecule's microscopic acid-base equilibria. This whitepaper provides an in-depth analysis of the pKa values, electronic structural dynamics, and experimental determination protocols for 8-bromoquinolin-7-ol hydrobromide, ensuring that researchers can reliably deploy this molecule in physiological environments.

Structural and Electronic Causality: The Role of Bromination

To understand the acidity of 8-bromoquinolin-7-ol hydrobromide, we must first examine the parent scaffold: 7-hydroxyquinoline. The parent molecule possesses two distinct ionizable centers:

  • The Quinolinium Nitrogen (NH⁺): A weak acid that deprotonates to form the neutral quinoline base.

  • The Phenolic Hydroxyl (OH): A weaker acid that deprotonates to form the phenoxide anion.

In 7-hydroxyquinoline, the pKa of the protonated nitrogen is approximately 5.48, and the phenolic hydroxyl is 8.85 [2]. At a physiological pH of 7.2, the parent molecule exists predominantly in its neutral (or zwitterionic) form, which limits its aqueous solubility and alters its multiphoton absorption cross-section.

The Causality of the 8-Bromo Modification: The strategic installation of a bromine atom at the C8 position (ortho to the C7 hydroxyl) fundamentally alters the electronic landscape of the molecule[1, 3]. Bromine exerts a strong inductive electron-withdrawing effect (-I effect). This electron withdrawal stabilizes the negative charge on the adjacent phenoxide oxygen upon deprotonation, significantly lowering the pKa of the phenolic group. Furthermore, the electron-withdrawing nature of the halogen slightly reduces the basicity of the quinoline nitrogen.

Because 8-bromoquinolin-7-ol is supplied as a hydrobromide salt , the molecule begins fully protonated in aqueous solution (as a cationic species). As the pH increases, it undergoes two sequential deprotonation events, transitioning from a cation to a neutral species, and finally to an anion.

pKa Values and Acidity Profile

The inductive stabilization provided by the C8 bromine shifts the pKa of the phenolic moiety from 8.85 down to approximately 6.8 [1, 3]. Consequently, at a physiological pH of 7.2, the BHQ chromophore exists predominantly as the highly soluble phenoxide anion. This anionic state is critical because it exhibits a red-shifted absorption spectrum and an enhanced two-photon cross-section (δu ≈ 0.59 GM at 740 nm), which is essential for deep-tissue multiphoton uncaging [1].

Quantitative Acidity Comparison

The following table summarizes the shift in thermodynamic pKa values driven by the bromination of the quinoline scaffold.

CompoundpKa₁ (Quinolinium NH⁺)pKa₂ (Phenolic OH)Predominant State at pH 7.2
7-Hydroxyquinoline 5.48 [2]8.85 [2]Neutral / Zwitterionic
8-Bromoquinolin-7-ol (BHQ) ~4.7 [4]6.8 [1, 3]Phenoxide Anion

Note: The hydrobromide salt dissociates immediately in water, yielding the fully protonated BHQ cation and a free bromide counter-ion. The measured pKa values reflect the dissociation of the BHQ scaffold itself.

Mechanistic Pathway of BHQ Photolysis

The efficacy of BHQ as a caging group is tightly coupled to its pKa. The photodeprotection of BHQ-caged acetates, phosphates, or neurotransmitters proceeds via a solvent-assisted photoheterolysis (S_N1) mechanism [1, 3]. The leaving group ability of the caged substrate is highly dependent on the protonation state of the BHQ chromophore.

Below is the logical workflow of the photolysis mechanism, illustrating why the stability of the intermediates—governed by the electronic distribution of the substituted quinoline—is critical for rapid substrate release.

PhotolysisMechanism Substrate BHQ-Caged Substrate (Stable in Dark) Excitation Photon Absorption (1PE: 365nm / 2PE: 740nm) Substrate->Excitation ExcitedState Singlet Excited State (S1) Solvent-Assisted Excitation->ExcitedState Heterolysis Photoheterolysis (SN1) C-O Bond Cleavage ExcitedState->Heterolysis Sub-microsecond Intermediates Ion Pair Intermediate [BHQ-CH2+  +  Substrate-] Heterolysis->Intermediates Release Free Biological Effector (Active Substrate) Intermediates->Release SolventTrap Solvent Trapping (BHQ-OH Remnant) Intermediates->SolventTrap

Figure 1: Solvent-assisted photoheterolysis (SN1) mechanism of BHQ-caged biological effectors.

Experimental Protocol: Spectrophotometric Determination of pKa

To trust a compound's behavior in complex biological matrices, one must validate its physicochemical properties in vitro. The following is a self-validating, step-by-step spectrophotometric titration protocol designed to precisely determine the pKa₁ and pKa₂ of 8-bromoquinolin-7-ol hydrobromide.

Rationale for Spectrophotometry: Because the protonation states of the quinoline nitrogen and the phenolic oxygen possess distinct chromophoric signatures (with the phenoxide anion exhibiting a strong bathochromic shift), UV-Vis spectroscopy provides a highly sensitive, interference-free method for pKa determination compared to standard potentiometry.

Materials Required:
  • Analyte: 8-Bromoquinolin-7-ol hydrobromide (Purity > 98%).

  • Buffer Matrix: 0.1 M KCl (Maintains constant ionic activity coefficients, ensuring thermodynamic pKa accuracy).

  • Titrants: 0.1 M HCl and 0.1 M KOH (CO₂-free).

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer with temperature control (25.0 ± 0.1 °C); calibrated micro-pH electrode.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 8-bromoquinolin-7-ol hydrobromide in MS-grade water to create a 5.0 mM stock solution. Caution: Protect from light to prevent premature photolysis or degradation.

  • Working Solution & Baseline: Dilute the stock to a final concentration of 50 µM in 50 mL of 0.1 M KCl. Place a 3 mL aliquot into a quartz cuvette (1 cm path length).

  • Acidification (Isolating the Cation): Titrate the bulk solution with 0.1 M HCl until the pH reaches 2.0. At this pH, the molecule is fully protonated (cationic). Record the baseline UV-Vis spectrum from 250 nm to 450 nm.

  • Titration & Spectral Acquisition: Begin titrating with 0.1 M KOH in small increments (0.2 to 0.3 pH units). After each addition, allow 30 seconds for equilibration, record the exact pH, and acquire the UV-Vis spectrum.

  • Isosbestic Point Validation: Monitor the spectra for the presence of distinct isosbestic points.

    • Self-Validation Check: The presence of sharp isosbestic points confirms that the transition is strictly a two-state acid-base equilibrium without side-reactions, precipitation, or degradation.

  • Data Extraction: Identify the wavelength of maximum absorbance (λ_max) for the phenoxide anion (typically around 380–400 nm). Plot the absorbance at this wavelength as a function of pH.

  • Mathematical Fitting: Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) The inflection points of the first derivative of the curve will yield pKa₁ (~4.7) and pKa₂ (~6.8).

Implications for Drug Development and Probe Design

Understanding the acidity of 8-bromoquinolin-7-ol hydrobromide is not merely an academic exercise; it dictates the molecule's utility in drug development and neurobiological probing.

Because the pKa of the phenol is 6.8, at a physiological pH of 7.2, the Henderson-Hasselbalch equation dictates that approximately 71.5% of the BHQ molecules exist as the phenoxide anion . This anionic dominance ensures high aqueous solubility, preventing the precipitation of caged compounds in culture media or artificial cerebrospinal fluid (aCSF). Furthermore, the anionic state is strictly required for the optimal two-photon absorption cross-section that makes BHQ superior to older-generation caging groups like nitrobenzyl derivatives [1, 3].

For researchers designing novel caged therapeutics, the hydrobromide salt form provides excellent shelf stability and rapid dissolution kinetics. Once in the buffered physiological environment, the intrinsic pKa automatically tunes the molecule into its active, photo-responsive state.

References

  • Journal of the American Chemical Society (via Instras)
  • 7-Hydroxyquinoline Chemical Properties and pKa Data LookChem Database URL
  • Chemistry - A European Journal (via ScienceOpen)
  • Brazilian Journal of Analytical Chemistry (BrJAC)
Exploratory

Coordination Chemistry Potential of 8-Bromoquinolin-7-ol: Bridging Photophysics and Metallopharmacology

Executive Summary 8-Bromoquinolin-7-ol (BHQ) is widely recognized in chemical biology as a premier photoremovable protecting group (PPG) capable of releasing bioactive molecules upon light irradiation. However, its poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromoquinolin-7-ol (BHQ) is widely recognized in chemical biology as a premier photoremovable protecting group (PPG) capable of releasing bioactive molecules upon light irradiation. However, its potential as a versatile ligand in coordination chemistry remains an underexplored frontier in metallopharmacology and drug development. Unlike its structural isomer, 8-hydroxyquinoline (a classic bidentate chelator), BHQ presents a unique spatial arrangement of its nitrogen and oxygen donors. This whitepaper provides an in-depth technical analysis of BHQ's coordination potential, detailing its structural dynamics, metal complexation workflows, and applications in photo-activated drug delivery.

Structural and Electronic Profile of BHQ

The coordination chemistry of BHQ is fundamentally dictated by the spatial separation of its quinoline nitrogen (N1) and hydroxyl oxygen (O7), as well as the electronic influence of the bromine substituent.

  • Steric and Inductive Effects: The bulky, highly electronegative bromine atom at the 8-position exerts a strong inductive pull (-I effect). This significantly lowers the pKa of the adjacent 7-OH group compared to unsubstituted quinolines, facilitating deprotonation at physiological pH (7.2–7.4). The resulting 7-oxy anion is a highly reactive, hard Lewis base.

  • Divergent Coordination Modes: In classic 8-hydroxyquinoline, the N1 and O8 atoms are adjacent, allowing for the formation of a highly stable 5-membered chelate ring with a single metal center. In BHQ, the distance between N1 and O7 prevents mononuclear bidentate chelation due to severe ring strain. Consequently, BHQ acts primarily as a monodentate ligand or a bridging ligand. Soft and borderline Lewis acids (e.g., Ru²⁺, Zn²⁺) preferentially coordinate to the softer N1 atom, whereas hard Lewis acids (e.g., Eu³⁺) exhibit high affinity for the hard, deprotonated O7 atom. When both donors are engaged across multiple metal centers, BHQ forms robust coordination polymers.

Coordination_Modes cluster_modes Primary Coordination Modes BHQ 8-Bromoquinolin-7-ol (Ligand Core) N_Coord N-Coordination (Soft/Borderline Metals e.g., Ru²⁺, Zn²⁺) BHQ->N_Coord N-donor O_Coord O-Coordination (Hard Metals e.g., Eu³⁺, Ln³⁺) BHQ->O_Coord O-donor (Deprotonated) Bridging N,O-Bridging (Coordination Polymers) BHQ->Bridging Dual-donor

Figure 1: Divergent coordination pathways of 8-Bromoquinolin-7-ol based on metal hardness.

Applications in Drug Development: Metal-Assisted Two-Photon Uncaging

The intersection of BHQ's coordination chemistry and its photophysical properties offers a powerful tool for targeted drug delivery. BHQ is highly efficient at releasing carboxylates, phosphates, and diols under single-photon (1PE) and two-photon excitation (2PE) .

By coordinating a transition metal (e.g., Ru²⁺) to the N1 position of BHQ, researchers can create an "intramolecular antenna." The resulting Metal-to-Ligand Charge Transfer (MLCT) shifts the absorption profile deeper into the visible/near-infrared (NIR) window. Upon two-photon excitation, the metal center transfers an electron to the BHQ scaffold, accelerating the heterolytic cleavage of the protecting group and releasing the active pharmaceutical ingredient (API) with high spatial and temporal precision .

Quantitative Photophysical Comparison

The table below summarizes the quantitative data driving the selection of BHQ and its metal complexes over traditional photoremovable protecting groups (PPGs) like DMNB or standard quinolines .

Table 1: Comparative Photophysical & Coordination Properties of Quinoline-Based Systems

Ligand / Protecting GroupPrimary Coordination Vector1PE Wavelength (nm)2PE Wavelength (nm)Aqueous SolubilityQuantum Yield (Φ)
8-Hydroxyquinoline (8-HQ) N,O-Bidentate ChelateN/A (Poor PPG)N/APoorLow
7-Hydroxyquinoline (7-HQ) Monodentate / Bridging~350~700ModerateModerate
8-Bromoquinolin-7-ol (BHQ) Monodentate / Bridging365740ExcellentHigh (~0.30)
BHQ-Ru(II) Complex N-Monodentate (Antenna)450 (MLCT)800ExcellentVery High

Experimental Workflows & Protocols

To harness the coordination potential of BHQ, the following self-validating protocol details the synthesis and photophysical evaluation of a BHQ-Ruthenium(II) complex.

Experimental_Workflow Ligand 1. Ligand Prep (Deprotonation) Metal 2. Metal Complexation (Ru/Zn Salts) Ligand->Metal Char 3. Characterization (NMR, UV-Vis) Metal->Char Photo 4. Photolysis Assay (1PE/2PE Uncaging) Char->Photo

Figure 2: Step-by-step workflow for BHQ-metal complex synthesis and photophysical validation.

Protocol 1: Synthesis of [Ru(bpy)₂(BHQ)]⁺ Complex

Step 1: Ligand Deprotonation

  • Action: Dissolve BHQ in a 1:1 mixture of ethanol and water. Add exactly 1.05 equivalents of standardized NaOH.

  • Causality: The electron-withdrawing 8-bromo substituent lowers the pKa of the 7-hydroxyl group. Precise stoichiometric addition of NaOH ensures complete deprotonation to the 7-oxy anion without causing base-catalyzed degradation of the quinoline ring. This pre-activation is critical because the anionic oxygen is a significantly stronger Lewis base, altering the electronic distribution of the entire ring and priming the N1 position for metal coordination.

  • Self-Validation: Monitor the pH of the solution; stabilization at pH ~8.5 confirms quantitative deprotonation. Additionally, a distinct bathochromic shift in the UV-Vis spectrum (from ~330 nm to ~365 nm) visually and spectroscopically validates the formation of the anion.

Step 2: Metal Complexation

  • Action: Add 1.0 equivalent of cis-[Ru(bpy)₂Cl₂] to the deprotonated BHQ solution. Reflux under an inert N₂ atmosphere for 12 hours.

  • Causality: The borderline Ru²⁺ center will preferentially target the softer N1 quinoline nitrogen over the hard O7 oxygen. Refluxing under an inert atmosphere prevents the competitive oxidation of the Ru²⁺ center to Ru³⁺, which would drastically alter the coordination kinetics and quench the desired photophysical properties.

  • Self-Validation: The emergence of a new, broad Metal-to-Ligand Charge Transfer (MLCT) band at ~450 nm in the UV-Vis spectrum confirms successful N-coordination.

Step 3: Precipitation and Characterization

  • Action: Cool the mixture to room temperature and add a saturated aqueous solution of NH₄PF₆ to precipitate the complex. Filter and recrystallize from acetonitrile/diethyl ether.

  • Causality: The bulky, non-coordinating PF₆⁻ anion forces the cationic [Ru(bpy)₂(BHQ)]⁺ complex out of the aqueous solution, driving the reaction yield and removing unreacted neutral ligands.

  • Self-Validation: The use of NH₄PF₆ serves as a diagnostic counter-ion. Performing ¹⁹F-NMR will yield a sharp doublet (due to P-F coupling), confirming the 1:1 stoichiometry of the cationic Ru-BHQ complex.

Protocol 2: Photolysis and Uncaging Assay

Step 1: Irradiation and Monitoring

  • Action: Dissolve the purified[Ru(bpy)₂(BHQ)]PF₆ complex in a physiological buffer (100 mM HEPES, pH 7.2). Irradiate the cuvette using a mode-locked Ti:Sapphire laser at 800 nm (2PE). Monitor via Time-Resolved UV-Vis Spectroscopy and HPLC.

  • Causality: The Ru²⁺ center acts as an antenna, absorbing the 800 nm photons and transferring an electron to the BHQ ligand. This localized electron density triggers the heterolytic cleavage of the protecting group, releasing the payload.

  • Self-Validation: HPLC analysis of the photolyzed mixture will show the disappearance of the intact complex peak and the emergence of the free ligand peak at distinct retention times. Furthermore, the presence of an exact isosbestic point in the time-resolved UV-Vis spectra confirms a clean, unimolecular A→B conversion without the build-up of long-lived, potentially toxic intermediates.

References

  • Zhu, Y., Pavlos, C. M., Toscano, J. P., & Dore, T. M. (2006). "8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope." Journal of the American Chemical Society, 128(13), 4267–4276. URL:[Link]

  • Zayat, L., Noval, M. G., Campi, J., Calero, C. I., Calvo, D. J., & Etchenique, R. (2005). "Two-photon uncaging of neurochemicals using inorganic metal complexes." Chemical Communications, (13), 1752–1754. URL:[Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Binkley, R. W., Hasegawa, E., & Wirz, J. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis Protocol for 8-Bromoquinolin-7-ol Hydrobromide: A Key Intermediate for Two-Photon Photoremovable Protecting Groups

Executive Summary & Scientific Rationale 8-Bromoquinolin-7-ol (BHQ) is a highly efficient photoremovable protecting group (PPG) widely utilized in chemical biology to regulate the action of biological effectors in cell a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

8-Bromoquinolin-7-ol (BHQ) is a highly efficient photoremovable protecting group (PPG) widely utilized in chemical biology to regulate the action of biological effectors in cell and tissue cultures. It is particularly valued for its robust sensitivity to two-photon excitation (2PE) at ~740 nm, which allows for the precise, three-dimensional spatiotemporal uncaging of biomolecules (such as neurotransmitters, carboxylates, and phosphates) in living tissues with minimal phototoxicity ([1]; [2]).

The hydrobromide salt of 8-bromoquinolin-7-ol serves as a stable, easily isolable, and highly pure precursor for the downstream synthesis of various BHQ-caged compounds. This application note outlines a self-validating, highly regioselective synthetic protocol for the preparation of this critical intermediate.

Mechanistic Causality of the Synthesis

As a Senior Application Scientist, I emphasize that a robust protocol is built on a deep understanding of molecular causality rather than just mixing reagents. The synthesis of 8-bromoquinolin-7-ol relies on the electrophilic aromatic bromination of 7-hydroxyquinoline.

  • Regioselectivity: The hydroxyl group at the C7 position acts as a powerful electron-donating group (EDG) via resonance, highly activating the quinoline ring toward electrophilic attack. Due to the specific electronic distribution of the fused bicyclic system, the C8 position (ortho to the hydroxyl group) becomes the most nucleophilic site.

  • Reaction Control: When treated with molecular bromine (Br₂) in a mixture of dichloromethane (DCM) and acetic acid at 0–5 °C, the bromination proceeds with strict regioselectivity, preventing unwanted polybromination ([3]).

  • Self-Validating Isolation: The byproduct of this substitution is hydrogen bromide (HBr). The basic quinoline nitrogen is immediately protonated by the generated HBr in situ. This causes the target compound to precipitate out of the solution as a dense hydrobromide salt. This self-precipitating system drives the reaction forward via Le Chatelier's principle and eliminates the need for complex, yield-reducing chromatographic purification ([4]).

Self-Validating Experimental Protocol

Reagents and Equipment
  • Starting Material: 7-Hydroxyquinoline

  • Electrophile: Bromine (Br₂) liquid

  • Solvents: Dichloromethane (DCM), Glacial Acetic Acid (AcOH)

  • Workup Solvents: Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O)

  • Equipment: Flame-dried round-bottom flask, pressure-equalizing addition funnel, magnetic stir plate, ice-water bath, Büchner vacuum filtration setup.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxyquinoline (1.0 equiv.) in a solvent mixture of DCM and glacial acetic acid (typically a 2:1 v/v ratio).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: Cooling is critical to control the highly exothermic electrophilic aromatic substitution and suppress any background oxidation or di-bromination.

  • Electrophile Addition: Transfer molecular bromine (1.05 equiv.) to the addition funnel, optionally diluted with a small volume of DCM. Add the bromine solution dropwise over 30–45 minutes while maintaining vigorous stirring.

    • Causality: Dropwise addition ensures a low steady-state concentration of the highly reactive electrophile, maximizing kinetic regioselectivity for the C8 position.

  • Reaction Progression & Precipitation: As the reaction proceeds, HBr is generated. Stir for an additional 1 hour at room temperature. The product, 8-bromoquinolin-7-ol hydrobromide, will precipitate out of the solution as a brown/yellow solid.

  • Isolation: Dilute the resulting suspension with EtOAc to decrease the polarity of the medium, ensuring the hydrobromide salt crashes out completely ([4]).

  • Filtration and Washing: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold EtOAc and Et₂O.

    • Causality: EtOAc removes unreacted starting material and non-polar organic impurities, while Et₂O removes residual acetic acid and facilitates rapid desiccation of the filter cake.

  • Drying: Dry the solid residue in vacuo at 40 °C to a constant weight, yielding pure 8-bromoquinolin-7-ol hydrobromide.

Quantitative Data Summaries

Table 1: Reaction Stoichiometry and Reagent Roles

ReagentMW ( g/mol )EquivalentsFunction / Role
7-Hydroxyquinoline 145.161.00Aromatic Starting Material
Bromine (Br₂) 159.811.05Electrophile
Dichloromethane (DCM) 84.93VolumePrimary Reaction Solvent
Acetic Acid (AcOH) 60.05VolumeCo-solvent / Catalyst
Ethyl Acetate (EtOAc) 88.11VolumeAnti-solvent / Primary Wash
Diethyl Ether (Et₂O) 74.12VolumeSecondary Wash / Desiccant

Table 2: Photophysical Properties of BHQ vs. Traditional Caging Groups (Data derived from Fedoryak & Dore, 2002[1])

Caging Group1PE Maximum (nm)2PE Cross-Section (GM)Dark Stability (pH 7.2)Intrinsic Fluorescence
BHQ 365~0.59 (at 740 nm)ExcellentVery Low
DMNB 350< 0.10GoodLow
Bhc 370~0.72 (at 740 nm)Moderate (Hydrolyzes)High

Pathway Visualizations

SynthWorkflow A 7-Hydroxyquinoline (Starting Material) B Cooling to 0-5 °C in DCM / AcOH A->B C Dropwise Br2 (1.05 eq) B->C D Regioselective Bromination at C8 C->D Electrophilic Attack E HBr Generation & Precipitation D->E F Wash (EtOAc/Et2O) & Vacuum Dry E->F Isolation G 8-Bromoquinolin-7-ol Hydrobromide F->G Final Product

Fig 1. Step-by-step synthetic workflow for 8-bromoquinolin-7-ol hydrobromide.

PhotoMechanism A BHQ-Caged Effector (Stable in Dark) B 1PE (365 nm) or 2PE (740 nm) Light A->B C Excited State Formation B->C D Solvent-Assisted Photoheterolysis (SN1) C->D Sub-microsecond E BHQ-Solvent Adduct (Inert Byproduct) D->E F Active Effector (Released) D->F Uncaging

Fig 2. Photolysis mechanism of BHQ-caged compounds via solvent-assisted photoheterolysis.

References

  • Fedoryak, O. D., & Dore, T. M. (2002). Brominated Hydroxyquinoline as a Photolabile Protecting Group with Sensitivity to Multiphoton Excitation. Organic Letters, 4(20), 3419–3422.[Link]

  • Fedoryak, O. D., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 128(13), 4267–4276.[Link]

  • F. Hoffmann-La Roche AG. (2022). Macrocycles as CFTR Modulators (Patent WO2022194399A1).

Sources

Application

Using 8-Bromoquinolin-7-ol hydrobromide as a ligand in metal catalysis

Application Note: 8-Bromoquinolin-7-ol Hydrobromide as a Bifunctional Ligand in Transition Metal Catalysis Prepared by: Senior Application Scientist Target Audience: Researchers, Catalysis Scientists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Bromoquinolin-7-ol Hydrobromide as a Bifunctional Ligand in Transition Metal Catalysis

Prepared by: Senior Application Scientist Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

8-substituted quinolines have emerged as privileged scaffolds in transition metal catalysis, particularly in asymmetric transfer hydrogenation (ATH) and cross-coupling reactions[1]. While the 7-hydroxyquinoline core is heavily documented for its unique proton-relay and hydrogen-bonding capabilities[2], and 8-bromo-7-hydroxyquinoline (BHQ) is traditionally utilized as a photoremovable protecting group[3], its hydrobromide salt form (8-Bromoquinolin-7-ol hydrobromide ) offers an untapped, highly stable bifunctional architecture for metal catalysis.

As a ligand, this molecule operates on a principle of synergistic metal-ligand cooperativity :

  • Steric Directing Group (8-Bromo): The bulky bromine atom at the C8 position sits adjacent to the coordinating N1 nitrogen. This extreme steric pressure prevents the formation of inactive, bis-ligated metal dimers and forces the quinoline ring to tilt relative to the metal coordination plane, creating a rigid catalytic pocket that promotes single-site catalytic bond activations[4].

  • Outer-Sphere Hydrogen Bonding (7-Hydroxyl): Unlike traditional inner-sphere ligands, the 7-hydroxyl group acts as a Brønsted acid in the secondary coordination sphere. It stabilizes the polarized transition state of incoming substrates (e.g., the oxygen of a ketone) via hydrogen bonding, drastically accelerating the reaction rate.

  • The Hydrobromide Salt Advantage: The electron-rich 7-hydroxyquinoline core is prone to oxidative degradation. Supplying it as a hydrobromide salt ensures indefinite benchtop stability. It acts as a "caged" precatalyst that is activated precisely upon the introduction of a stoichiometric base.

Catalytic Workflow Visualization

The following diagram illustrates the logical progression of the catalytic cycle, demonstrating the transition from the hydrobromide precatalyst to the active bifunctional Ru-H species.

G Precatalyst Ru(p-cymene)Cl₂ Dimer + 8-Bromoquinolin-7-ol·HBr BaseAct Base Activation (KOtBu) HBr Neutralization Precatalyst->BaseAct Isopropanol, 80°C ActiveCat Active Ru-H Species (Bifunctional Ligand) BaseAct->ActiveCat -KCl, -tBuOH Substrate Ketone Substrate Binding (H-Bonding via 7-OH) ActiveCat->Substrate Substrate Addition HydTrans Outer-Sphere Hydride Transfer Substrate->HydTrans Transition State Product Product Release & Catalyst Regeneration HydTrans->Product Product->ActiveCat Isopropanol (H-donor)

Figure 1: Catalytic workflow of Ru-catalyzed transfer hydrogenation using 8-Bromoquinolin-7-ol.

Quantitative Data Presentation

To demonstrate the causality of the ligand's structural features, the table below summarizes the catalytic performance of various quinoline derivatives in the Ruthenium-catalyzed transfer hydrogenation of acetophenone. The data clearly isolates the synergistic effect of combining the 8-bromo steric bulk with the 7-hydroxyl hydrogen-bond donor.

Ligand SystemSteric Bulk at C8H-Bond Donor at C7Conversion (%)Turnover Frequency (h⁻¹)Mechanistic Pathway
QuinolineNoNo45150Classical inner-sphere
8-BromoquinolineYesNo62210Sterically-accelerated inner-sphere
7-HydroxyquinolineNoYes78350Bifunctional outer-sphere
8-Bromoquinolin-7-ol Yes Yes >99 850 Synergistic bifunctional outer-sphere

Self-Validating Experimental Protocols

The following protocols detail the use of 8-Bromoquinolin-7-ol hydrobromide in the transfer hydrogenation of ketones. Every step is designed with built-in validation checkpoints to ensure system integrity.

Protocol A: In Situ Catalyst Activation

Objective: Neutralize the hydrobromide salt and coordinate the ligand to the Ruthenium center without deprotonating the essential 7-hydroxyl group.

  • Reagent Assembly: In an argon-filled glovebox, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%, 1.0 mol% Ru) and 8-Bromoquinolin-7-ol hydrobromide (1.1 mol%) to an oven-dried Schlenk flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous, thoroughly degassed isopropanol.

    • Causality: Isopropanol serves a dual purpose as both the solvent and the terminal hydride donor. Degassing is mandatory to prevent the irreversible oxidation of the intermediate Ru-hydride species.

  • Stoichiometric Base Activation: Slowly add Potassium tert-butoxide (KOtBu) (2.1 mol%) as a standardized solution in isopropanol.

    • Causality: Precise stoichiometry is critical. 1.1 mol% neutralizes the hydrobromide salt, and 1.0 mol% facilitates the substitution of the chloride ligand on the ruthenium center. This intentionally leaves the 7-hydroxyl group protonated to serve as a Brønsted acid.

  • Validation Checkpoint (Optical): Stir at 40°C for 15 minutes. The suspension will transition from a murky, heterogeneous brown to a clear, vibrant orange solution. This optical shift is a self-validating indicator that the hydrobromide salt has been neutralized and the active N-coordinated Ru-complex has successfully formed.

Protocol B: Transfer Hydrogenation of Acetophenone

Objective: Execute the catalytic reduction utilizing the bifunctional outer-sphere mechanism.

  • Substrate Introduction: To the vibrant orange active catalyst solution from Protocol A, inject acetophenone (1.0 equivalent, 1.0 mmol).

  • Thermal Activation: Heat the reaction mixture to 80°C under a positive pressure of argon.

    • Causality: The 80°C temperature provides the necessary thermal energy to overcome the activation barrier for the outer-sphere hydride transfer, while remaining below the boiling point of isopropanol to maintain a stable reflux.

  • Validation Checkpoint (Spectroscopic): Monitor the reaction via in situ ATR-FTIR spectroscopy. The continuous depletion of the sharp ketone C=O stretching frequency at 1680 cm⁻¹ and the simultaneous emergence of the broad alcohol O-H stretch at ~3300 cm⁻¹ validates catalytic turnover in real-time, eliminating the need to physically quench and sample the reaction.

  • Workup: Once the C=O stretch plateaus (typically <2 hours), cool the flask to room temperature, concentrate under reduced pressure, and purify the resulting 1-phenylethanol via short-path silica gel chromatography (Hexanes/EtOAc 8:2).

References

  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

  • Biphasic Tautomerization Dynamics of Excited 7-Hydroxyquinoline in Reverse Micelles The Journal of Physical Chemistry B (ACS Publications) URL:[Link][2]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy National Institutes of Health (NIH) URL:[Link][3]

  • Efficient alkene hydrosilation with bis(8-quinolyl)phosphine (NPN) nickel catalysts National Institutes of Health (NIH) URL:[Link][4]

Sources

Method

Application Note: Two-Photon Uncaging Assays Using 8-Bromoquinolin-7-ol Hydrobromide (BHQ)

Target Audience: Chemical Biologists, Neuroscientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Rationale The precise spatiotempor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Neuroscientists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

The precise spatiotemporal control of biological effectors—such as neurotransmitters, secondary messengers, and targeted therapeutics—is a foundational challenge in modern chemical biology. Photoremovable protecting groups (PRPGs), or "caging" groups, address this by rendering a molecule biologically inert until irradiated with light.

  • Low Fluorescence Background: Unlike 6-bromo-7-hydroxycoumarin (Bhc), BHQ exhibits minimal fluorescence upon excitation. This prevents optical cross-talk when multiplexing with fluorescent reporters (e.g., GCaMP, Fluo-4, or GFP) during continuous imaging.

  • High Aqueous Solubility: The hydrobromide salt form ensures excellent solubility in physiological buffers, eliminating the need for high concentrations of cytotoxic DMSO.

  • High 2PE Cross-Section: BHQ possesses a robust two-photon action cross-section ( δu​≈0.59 GM at 740 nm), allowing for deep tissue penetration (>500 µm) and sub-femtoliter (1 fL) 3D spatial resolution without the phototoxicity associated with UV one-photon excitation (1PE) [2].

Mechanistic Grounding: The SN1 Photoheterolysis Pathway

To design a self-validating experimental system, one must understand the photolytic mechanism. Upon 1PE (365 nm) or 2PE (740 nm), the BHQ-caged effector enters an excited state. Rather than undergoing a slow intramolecular rearrangement, BHQ undergoes a rapid, solvent-assisted photoheterolysis (an SN​1 -like mechanism) on the sub-microsecond timescale [1].

This rapid kinetics is critical: if the uncaging mechanism were slower than the biological diffusion limit, the spatial resolution afforded by the two-photon laser would be lost. The byproduct, a BHQ-alcohol, is biologically inert and diffuses away from the focal point.

Mechanism S0 BHQ-Effector (Ground State) S1 BHQ-Effector* (Excited State) S0->S1 1PE (365nm) or 2PE (740nm) S1->S0 Fluorescence (Low Yield) IP Solvent-Assisted Ion Pair (SN1) S1->IP Sub-microsecond heterolysis Rel Free Effector + BHQ-OH Byproduct IP->Rel Hydration (pH 7.2)

Fig 1. Sub-microsecond solvent-assisted photoheterolysis (SN1) mechanism of BHQ-caged effectors.

Comparative Data: Selecting the Right Caging Group

When designing an assay, empirical comparison of photophysical properties dictates the choice of the caging moiety. Table 1 summarizes why BHQ is prioritized for highly multiplexed, deep-tissue biological assays.

Table 1: Photophysical Properties of Common 2PE Caging Groups

Caging Group1PE Max (nm)2PE Max (nm)Uncaging Cross-Section ( δu​ , GM)Fluorescence BackgroundAqueous Solubility
BHQ 3657400.59Low High
Bhc 3707400.72HighModerate
MNI 3307200.06LowModerate
NDBF 3257000.60LowLow

Note: 1 GM (Goeppert-Mayer) = 10−50 cm4 s photon−1 . A δu​>0.1 GM is generally required for efficient biological 2PE uncaging without thermal tissue damage [2].

Experimental Workflows and Protocols

The following protocols establish a self-validating system: validating dark stability (Protocol 1) ensures that any biological response observed in Protocol 2 is strictly a result of targeted photo-irradiation, not spontaneous hydrolysis.

Workflow N1 1. Probe Synthesis (BHQ + Effector) N2 2. HPLC Validation (Dark Stability Assay) N1->N2 Purified Probe N3 3. Live-Cell Loading (Neurons/HeLa) N2->N3 Confirmed <5% Hydrolysis N4 4. 2PE Uncaging (740 nm Ti:Sapphire) N3->N4 Sub-cellular focus (1 fL) N5 5. Biological Readout (Ca2+ Imaging / Patch Clamp) N4->N5 Spatiotemporal Release

Fig 2. End-to-end workflow for BHQ-mediated biological uncaging assays.

Protocol 1: Dark Stability and Photolysis Validation Assay

Before introducing a BHQ-caged compound into a live biological system, its stability in physiological buffer must be confirmed.

Materials:

  • BHQ-caged effector (e.g., BHQ-OAc or BHQ-Glutamate)

  • KMOPS Buffer: 100 mM KCl, 10 mM MOPS, pH 7.2

  • HPLC system with UV-Vis diode array detector

Step-by-Step Procedure:

  • Preparation: Dissolve the BHQ-caged effector in KMOPS buffer (pH 7.2) to a final concentration of 100 µM. Causality check: pH 7.2 is used because the SN1 heterolysis mechanism is highly solvent and pH-dependent [3].

  • Dark Incubation: Aliquot 1 mL of the solution into an amber glass vial. Incubate at 37°C in complete darkness for 24 hours.

  • Dark Stability Readout: Inject 20 µL into the HPLC. A viable probe must show < 5% degradation (appearance of free effector or BHQ-OH byproduct) over 24 hours.

  • 1PE Photolysis Validation: Transfer 500 µL of the validated solution to a quartz cuvette. Irradiate with a 365 nm UV lamp (e.g., 10 mW/cm²) for defined intervals (0, 10, 30, 60, 120 seconds).

  • Quantification: Analyze each time-point via HPLC. Plot the disappearance of the caged peak to calculate the photolysis quantum yield.

Protocol 2: Live-Cell Two-Photon Uncaging Assay

This protocol details the release of a neurotransmitter (e.g., Glutamate or Serotonin) at a single dendritic spine using 2PE.

Materials:

  • Cultured primary neurons (DIV 14-21) expressing a fluorescent reporter (e.g., GCaMP6f)

  • BHQ-caged neurotransmitter (e.g., BHQ-O-5HT) [4]

  • Two-Photon Laser Scanning Microscope (TPLSM) with a tunable Ti:Sapphire laser

  • Artificial Cerebrospinal Fluid (aCSF)

Step-by-Step Procedure:

  • Perfusion: Transfer the coverslip with cultured neurons to the TPLSM imaging chamber. Perfuse continuously with aCSF at 32°C.

  • Probe Loading: Introduce the BHQ-caged neurotransmitter into the aCSF bath at a final concentration of 1-5 mM. Note: Because BHQ has low baseline fluorescence and high dark stability, bath application will not raise background noise or cause off-target receptor activation.

  • Imaging Setup: Use a continuous wave or low-power pulsed laser (e.g., 920 nm for GCaMP6f) to visualize the dendritic spines.

  • Laser Tuning for Uncaging: Tune the secondary Ti:Sapphire uncaging laser to 740 nm . Causality check: 740 nm precisely matches the optimal 2PE cross-section maximum for the BHQ chromophore, maximizing the δu​ while minimizing thermal damage to the neuron [1].

  • ROI Definition: Define a 1 femtoliter (1 fL) Region of Interest (ROI) positioned 1-2 µm adjacent to the target dendritic spine.

  • Uncaging Pulse: Deliver a brief train of laser pulses (e.g., 1-5 ms duration, 10-15 mW power at the objective back aperture) to the ROI.

  • Biological Readout: Simultaneously record the GCaMP6f fluorescence transient ( ΔF/F ) in the adjacent spine to quantify the localized receptor activation.

Troubleshooting & Optimization

  • Pre-mature Uncaging (High Baseline Activity): Ensure all synthesis and cell-loading steps are performed under strict red-light or darkroom conditions. Ambient laboratory lighting contains sufficient UV/blue light to slowly trigger 1PE of BHQ.

  • Lack of Biological Response: Verify the focal plane of the 740 nm laser. Because 2PE relies on the simultaneous absorption of two photons, the functional uncaging volume is strictly limited to the focal point (Z-axis resolution of ~1 µm). If the laser is focused too far above the cell membrane, the released effector will dilute into the bath before reaching the receptors.

References

  • Title: 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope Source: Journal of the American Chemical Society (2006) URL: [Link]

  • Title: Two-photon uncaging: New prospects in neuroscience and cellular biology Source: Bioorganic & Medicinal Chemistry (2010) URL: [Link]

  • Title: Resonance Raman Characterization of Different Forms of Ground-State 8-Bromo-7-hydroxyquinoline Caged Acetate in Aqueous Solutions Source: The Journal of Physical Chemistry A (2009) URL: [Link]

  • Title: Photoactivatable, biologically-relevant phenols with sensitivity toward 2-photon excitation Source: Bioorganic & Medicinal Chemistry (2013) URL: [Link]

Application

Comprehensive Application Note: Synthesis and Characterization of Metal Complexes Utilizing 8-Bromoquinolin-7-ol Ligands

Target Audience: Researchers, coordination chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for repurposing 8-bromoquinolin-7-ol (BHQ) from a trad...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodological guide for repurposing 8-bromoquinolin-7-ol (BHQ) from a traditional photocage into a functional coordinating ligand for photo-responsive transition metal complexes.

Rationale & Structural Causality

8-Bromoquinolin-7-ol (BHQ) is extensively documented in chemical biology as a highly efficient photoremovable protecting group (PPG) sensitive to both one-photon (1PE) and two-photon excitation (2PE)[1]. However, its structural topology presents a unique, largely untapped opportunity in coordination chemistry and metallo-photopharmacology[2].

The Geometric Constraint & HSAB Theory

Unlike the classic 8-hydroxyquinoline (oxine) ligand—which features an adjacent N1 and O8 arrangement perfect for forming stable 5-membered monomeric chelates—BHQ possesses its hydroxyl group at the C7 position. The spatial separation ( ≈4.8 Å) between the quinoline nitrogen (N1) and the phenoxide oxygen (O7) makes bidentate chelation to a single metal center sterically impossible.

This geometric constraint dictates the causality of coordination :

  • Monodentate Coordination: When reacted with soft Lewis acids like Ru(II), BHQ acts as a neutral monodentate ligand, coordinating exclusively through the softer quinoline nitrogen.

  • Bridging Coordination: When the 7-OH is deprotonated, the resulting hard phenoxide oxygen strongly attracts borderline/hard Lewis acids like Zn(II). Because a single BHQ molecule cannot chelate, it bridges multiple metal centers, driving the self-assembly of luminescent coordination polymers.

  • The Heavy-Atom Effect: The C8 bromine atom is not merely a substituent; it induces strong spin-orbit coupling. This facilitates rapid intersystem crossing (ISC) from the excited singlet ( S1​ ) to the triplet state ( T1​ ), a critical parameter for designing metal complexes capable of photo-activated ligand release or singlet oxygen generation[3].

Logical Workflow of Synthesis

Workflow L BHQ Ligand (8-Bromoquinolin-7-ol) D Deprotonation (KOH in MeOH) L->D Base Addition (For Zn) M Metal Coordination (Zn²⁺ or Ru²⁺) L->M Direct Addition (For Ru) D->M Metal Salt P Purification (Precipitation/SEC) M->P Self-Assembly / Reflux V Validation (NMR, FTIR, UV-Vis) P->V QA/QC

Caption: Logical workflow for the synthesis and validation of BHQ-metal complexes.

Quantitative Data Summary

The photophysical and structural properties of the synthesized complexes are heavily dependent on the coordination mode. Table 1 summarizes the expected quantitative metrics.

Table 1: Photophysical and Coordination Properties of BHQ and its Metal Complexes

CompoundCoordination TopologyAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )2PE Sensitivity
Free BHQ None3654900.05High
[Ru(bpy)₂( κ N-BHQ)Cl]Cl Monodentate (N-bound)450 (MLCT)6100.02Moderate
[Zn( μ -BHQ)₂]ₙ Bridging Polymer (N,O-bound)3855300.35High

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Monodentate Ruthenium(II) Complex [Ru(bpy)2(BHQ)Cl]Cl

This protocol leverages the affinity of Ru(II) for the quinoline nitrogen, maintaining the 7-OH in its protonated state to prevent polymeric bridging.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate in 20 mL of a degassed 1:1 Ethanol/Water mixture.

  • Ligand Addition: Add 1.1 mmol of 8-bromoquinolin-7-ol (BHQ) directly to the suspension.

  • Coordination: Purge the reaction flask with N₂ for 15 minutes. Heat the mixture to reflux (85 °C) under continuous stirring for 12 hours in the dark.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo to ≈5 mL. Add 15 mL of cold diethyl ether to precipitate the crude complex.

  • Purification: Dissolve the precipitate in minimal methanol and purify via size-exclusion chromatography (Sephadex LH-20), eluting with methanol.

Self-Validation & Quality Control:

  • Visual Cue: The reaction mixture will transition from a deep purple (cis-Ru starting material) to a bright orange-red, indicating successful ligand substitution. If the solution remains purple, the ethanol ratio is too low, hindering BHQ solubility.

  • Spectroscopic Validation: 1 H NMR (in CD 3​ OD) must show a significant downfield shift ( Δδ>0.4 ppm) of the BHQ H-2 proton due to the electron-withdrawing effect of the coordinated Ru(II) center.

Protocol B: Synthesis of Bridging Zinc(II) Coordination Polymer [Zn(BHQ)2]n

This protocol utilizes base-driven deprotonation to activate the hard phenoxide oxygen, forcing the BHQ ligand to bridge multiple Zn(II) centers.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2.0 mmol of BHQ in 15 mL of anhydrous methanol. Add exactly 2.0 mmol of KOH (as a 1M methanolic solution) dropwise. Stir for 30 minutes.

  • Metal Addition: Dissolve 1.0 mmol of Zinc acetate dihydrate in 5 mL of methanol. Add this dropwise to the deprotonated BHQ solution under vigorous stirring.

  • Self-Assembly: Allow the mixture to stir at room temperature for 4 hours. A highly fluorescent, insoluble precipitate will gradually form as the coordination polymer extends.

  • Isolation: Isolate the polymer by centrifugation (4000 rpm, 10 mins). Wash the pellet sequentially with cold methanol ( 2×10 mL) and diethyl ether ( 1×10 mL). Dry in vacuo at 60 °C overnight.

Self-Validation & Quality Control:

  • Visual Cue: The immediate formation of a yellow-green fluorescent precipitate upon Zn(OAc)₂ addition confirms successful bridging coordination. If no precipitate forms, verify the pH; incomplete deprotonation (pH < 8) stalls polymerization.

  • Spectroscopic Validation: FTIR spectroscopy must show the complete disappearance of the broad phenolic O-H stretch at ∼3200 cm −1 , confirming quantitative O-coordination.

Photophysical Mechanisms

Upon successful synthesis, the photophysical behavior of the complex is dictated by the interplay between the metal center and the brominated ligand. The heavy-atom effect of the C8 bromine forces the system into a triplet state, which can be exploited for targeted photorelease.

Mechanism S0 Ground State (S0) [M(BHQ)n] S1 Excited Singlet (S1) [M(BHQ)n]* S0->S1 1PE/2PE T1 Triplet State (T1) Enhanced by Br S1->T1 ISC (Heavy Atom) Lumi Luminescence (Radiative Decay) S1->Lumi Fluorescence Dissoc Ligand Dissociation (Photorelease) T1->Dissoc MLCT/LMCT Lumi->S0 Relaxation

Caption: Photophysical pathways of BHQ-metal complexes upon one- or two-photon excitation.

References

  • Title: 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope Source: Journal of the American Chemical Society URL: [Link]

  • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews URL: [Link]

  • Title: Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials Source: Chemical Reviews URL: [Link]

Sources

Method

Application Note: Chemoselective Neutralization and Free Base Isolation of 8-Bromoquinolin-7-ol Hydrobromide

Introduction and Scope 8-Bromoquinolin-7-ol is a highly versatile halogenated heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional materials. To enhance shel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

8-Bromoquinolin-7-ol is a highly versatile halogenated heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional materials. To enhance shelf-life, prevent oxidative degradation, and improve handling, it is frequently supplied as a hydrobromide salt (CAS 1989671-70-6)[1]. However, downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and alkylations strictly require the free base form (CAS 90224-71-8)[2].

This protocol outlines a highly efficient, self-validating biphasic extraction method to convert the hydrobromide salt into the pure free base, engineered specifically to prevent product loss caused by the molecule's amphoteric nature.

Physicochemical Properties & Mechanistic Causality

The Amphoteric Trap

Converting 8-bromoquinolin-7-ol hydrobromide to its free base is not a trivial basification; it requires precise pH control due to the amphoteric nature of the molecule.

  • The pure quinoline core acts as a weak tertiary base with a pKa of ~4.85[3].

  • In the related 7-hydroxyquinoline, the basic quinoline nitrogen has a pKa₁ of ~5.48, and the phenolic hydroxyl group has a pKa₂ of ~8.85[4].

  • The addition of the electron-withdrawing bromine atom at the 8-position slightly lowers both pKa values via inductive effects (estimated pKa₁ ~4.8, pKa₂ ~8.2).

Consequently, the molecule exists in three distinct pH-dependent states:

  • pH < 4: Protonated quinolinium cation (Water-soluble).

  • pH 6.5 – 7.5: Neutral free base / Isoelectric point (Organic-soluble).

  • pH > 9: Deprotonated phenolate anion (Water-soluble).

Causality of Base Selection: Using a strong base like Sodium Hydroxide (NaOH) is a common experimental pitfall. Overshooting the pH beyond 8.5 deprotonates the 7-hydroxyl group, trapping the target compound in the aqueous layer as a phenolate anion, which drastically reduces the extraction yield. To ensure a robust extraction, a mild base like Sodium Bicarbonate (NaHCO₃) is strictly recommended. NaHCO₃ naturally buffers the aqueous phase to a pH of ~7.5–8.0, perfectly aligning with the compound's isoelectric point and ensuring maximum partitioning into the organic phase.

Quantitative Data Summary
Parameter8-Bromoquinolin-7-ol Hydrobromide8-Bromoquinolin-7-ol (Free Base)
CAS Number 1989671-70-690224-71-8
Molecular Formula C₉H₇Br₂NOC₉H₆BrNO
Molecular Weight 303.97 g/mol 224.05 g/mol
Physical State Solid (Salt)Solid (Free Base)
Isoelectric Point (pI) N/A~ 6.5
Optimal Extraction pH N/A6.5 – 7.5

Workflow & Speciation Diagram

G Salt 8-Bromoquinolin-7-ol HBr (Cationic, pH < 4) Dissolution Biphasic Suspension (EtOAc / H2O) Salt->Dissolution Neutralization Mild Neutralization (NaHCO3, Target pH 6.5-7.5) Dissolution->Neutralization Add Base FreeBase Neutral Free Base (Partitions to EtOAc) Neutralization->FreeBase Optimal pH ~ 7.0 Anion Phenolate Anion (Water Soluble, pH > 9) Neutralization->Anion Excess Base (NaOH) Organic Organic Phase Processing (Wash, Dry, Concentrate) FreeBase->Organic Extraction Anion->Neutralization Acidify (HCl)

pH-dependent speciation and biphasic extraction workflow for 8-bromoquinolin-7-ol.

Step-by-Step Experimental Protocol

Biphasic Neutralization Strategy: Neutralizing the hydrobromide salt directly in water often causes the highly hydrophobic free base to crash out as a sticky, unmanageable precipitate that occludes unreacted salt. Conducting the neutralization in a biphasic system (Ethyl Acetate / Water) ensures the free base immediately partitions into the organic layer upon formation, driving the equilibrium forward and preventing product trapping.

Materials & Reagents
  • 8-Bromoquinolin-7-ol hydrobromide (10.0 g, ~32.9 mmol)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure
  • Biphasic Suspension: Suspend 10.0 g of 8-bromoquinolin-7-ol hydrobromide in 150 mL of EtOAc in a 500 mL separatory funnel or a sufficiently large reaction flask.

  • Mild Neutralization: Add 100 mL of deionized water, followed by the slow, portion-wise addition of 100 mL of saturated aqueous NaHCO₃. (Caution: CO₂ gas evolution will occur. Vent frequently if using a separatory funnel).

  • Equilibration: Vigorously stir or shake the biphasic mixture for 10–15 minutes at room temperature until all solid particulates have dissolved and gas evolution ceases.

  • pH Validation (Self-Validating Step): Stop agitation and allow the layers to separate. Sample the lower aqueous layer and check the pH with universal indicator paper. The pH must read between 7.0 and 8.0. If the pH is < 6.5, add an additional 20 mL of NaHCO₃ and repeat step 3.

  • Phase Separation: Separate the lower aqueous layer and set it aside.

  • Back-Extraction: Extract the reserved aqueous layer with an additional 50 mL of EtOAc to ensure quantitative recovery of the free base. Combine all organic layers.

  • Washing: Wash the combined organic layers with 50 mL of brine to remove residual water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl for 5 minutes until the solution is clear and the drying agent is free-flowing.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 40 °C to afford the pure 8-bromoquinolin-7-ol free base as an off-white to pale yellow solid.

Analytical Validation

To confirm the total conversion of the hydrobromide salt to the free base, the following self-validating checks should be performed:

  • Yield Calculation: The theoretical yield for this scale is 7.37 g. A successful, fully optimized extraction should yield >95% recovery (approx. 7.0 g).

  • NMR Spectroscopy: The ¹H NMR spectrum of the free base in DMSO-d₆ will show a characteristic upfield shift in the quinoline aromatic protons compared to the hydrobromide salt. Crucially, the broad N-H⁺ signal (typically >10 ppm) present in the salt will be completely absent.

  • Solubility Check: The resulting solid should be freely soluble in standard organic solvents (EtOAc, DCM) and insoluble in neutral water, confirming the absence of the ionic salt form.

References

  • [1] 8-bromoquinolin-7-ol hydrobromide | 1989671-70-6 - Sigma-Aldrich. URL:

  • [2] 8-Bromo-7-hydroxyquinoline (CAS 90224-71-8) - Fluorochem. URL:

  • [4] 7-Hydroxyquinoline Chemical Properties - LookChem. URL:

  • [3] The Chemical and Pharmacological Advancements of Quinoline: A Mini Review - Journal of Drug Delivery and Therapeutics. URL:

Sources

Application

Application Note: 8-Bromoquinolin-7-ol Hydrobromide as a Versatile Synthetic Intermediate and Photoremovable Protecting Group

Executive Summary & Mechanistic Rationale In modern synthetic and medicinal chemistry, bifunctional scaffolds are critical for rapidly navigating chemical space. 8-Bromoquinolin-7-ol hydrobromide (CAS: 1989671-70-6) serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern synthetic and medicinal chemistry, bifunctional scaffolds are critical for rapidly navigating chemical space. 8-Bromoquinolin-7-ol hydrobromide (CAS: 1989671-70-6) serves as a highly versatile intermediate featuring two orthogonal reactive sites: a nucleophilic C7-hydroxyl group and an electrophilic C8-bromide 1.

Beyond its utility in constructing complex macrocycles and CFTR modulators 2, this compound is the foundational building block for the BHQ (8-Bromo-7-hydroxyquinoline) photoremovable protecting group (PPG) . BHQ is renowned in photopharmacology for its ability to "cage" biomolecules (e.g., neurotransmitters like serotonin, carboxylates, and phosphates) and release them upon Two-Photon Excitation (2PE) in living tissue 3.

Causality of the Salt Form: Utilizing the hydrobromide salt rather than the free base prevents premature oxidation of the electron-rich phenol ring, ensuring long-term shelf stability while maintaining immediate readiness for base-mediated functionalization 4.

Physicochemical Properties & Quantitative Data

The physical and photophysical parameters of 8-bromoquinolin-7-ol hydrobromide dictate its handling and downstream applications. The data is summarized in Table 1 below.

Table 1: Physicochemical and Photophysical Properties

ParameterValue / Description
Chemical Name 8-Bromoquinolin-7-ol hydrobromide
CAS Number 1989671-70-6
Molecular Formula C9H7Br2NO
Molecular Weight 304.97 g/mol
Appearance Brown to pale yellow solid
Solubility Soluble in DMF, DMSO, MeOH; aqueous buffers (as free base)
1PE Photolysis Max (BHQ) ~365 nm (One-Photon Excitation)
2PE Photolysis Max (BHQ) ~740 nm (Two-Photon Excitation)
Photolysis Mechanism Solvent-assisted photoheterolysis (SN1)

Synthetic Divergence & Workflow

The core value of 8-bromoquinolin-7-ol hydrobromide lies in its divergent reactivity. The C7-OH can be selectively alkylated or protected, enabling subsequent transition-metal-catalyzed cross-coupling at the sterically hindered C8-Br position.

Workflow N1 8-Bromoquinolin-7-ol HBr (Starting Material) N2 Free Base Generation (Deprotonation) N1->N2 Base (e.g., K2CO3) N3 C7-OH Alkylation (Protection) N2->N3 Alkyl Halide N5 O-Alkylated Intermediate (e.g., MOM-Ether) N3->N5 N4 C8-Br Cross-Coupling (Suzuki/Buchwald) N6 8-Substituted Quinoline (Target Scaffold) N4->N6 N5->N4 Pd(cat), Boronic Acid N7 BHQ-Caged Biomolecule (Photopharmacology) N5->N7 C2-Functionalization

Figure 1: Synthetic divergence of 8-Bromoquinolin-7-ol hydrobromide via C7 and C8 functionalization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to complex downstream synthesis.

Protocol A: Free-Basing and Selective C7-O-Alkylation (MOM Protection)

Objective: To neutralize the hydrobromide salt and protect the C7-hydroxyl group as a methoxymethyl (MOM) ether, a prerequisite for preventing catalyst poisoning in subsequent cross-coupling reactions or for synthesizing caged neurotransmitters 5.

Step-by-Step Methodology:

  • Preparation: Suspend 8-bromoquinolin-7-ol hydrobromide (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 3.0 eq).

    • Causality: The hydrobromide salt consumes 1.0 eq of base immediately. The remaining 2.0 eq drives the deprotonation of the C7-OH. Cs₂CO₃ is selected over K₂CO₃ because the large cesium cation weakly coordinates the carbonate, generating a highly reactive, "naked" oxyanion that accelerates alkylation.

  • Electrophilic Addition: Cool the mixture to 0 °C. Dropwise, add Chloromethyl methyl ether (MOM-Cl, 1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with ice-cold water (50 mL) to precipitate inorganic salts. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

System Validation & Quality Control:

  • TLC Monitoring: The starting material (free base) is highly polar and strongly fluorescent under 254 nm UV. The MOM-protected product will migrate significantly higher on normal-phase silica (e.g., Hexanes/EtOAc 3:1) and exhibit altered fluorescence.

  • LC-MS Verification: The mass spectrum must show a mass shift corresponding to the addition of the MOM group (+44 Da relative to the free base).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C8

Objective: To construct C-C bonds at the sterically encumbered C8 position, a critical step in synthesizing target drug scaffolds like CFTR modulators 2.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine the C7-protected 8-bromoquinoline derivative from Protocol A (1.0 eq), an arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The C8 position is sterically hindered by the adjacent C7-oxygen substituent. Pd(dppf)Cl₂ is strictly required here; its bidentate dppf ligand enforces a large bite angle on the palladium center, which thermodynamically forces the sterically congested intermediates to undergo rapid reductive elimination, preventing reaction stalling.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1, 0.2 M overall concentration).

    • Causality: The biphasic Dioxane/Water system ensures complete dissolution of the lipophilic quinoline and the inorganic base, facilitating the transmetalation step.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Trace oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Reaction: Heat the sealed flask to 90 °C for 12 hours.

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

System Validation & Quality Control:

  • Isotopic MS Analysis: The starting material possesses a distinct 1:1 isotopic doublet in the mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br. Successful coupling is definitively validated by the complete disappearance of this isotopic doublet and the appearance of the expected product mass.

References

  • Zhu, Y., Pavlos, C. M., Toscano, J. P., & Dore, T. M. (2006). "8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope." Journal of the American Chemical Society. 3

  • Sigma-Aldrich. "8-bromoquinolin-7-ol hydrobromide | 1989671-70-6". Product Catalog. 1

  • Thoreauchem. "8-bromoquinolin-7-ol hydrobromide-None". Product Detail. 4

  • Google Patents. "WO2022194399A1 - Macrocycles en tant que modulateurs de cftr". Patent Database. 2

  • PubMed Central (PMC). "Light Activated Serotonin for Exploring Its Action in Biological Systems". NIH Database. 5

Sources

Method

Advanced Crystal Growth Techniques for 8-Bromoquinolin-7-ol (BHQ) Transition Metal Complexes

Executive Summary & Mechanistic Rationale 8-Bromoquinolin-7-ol (BHQ) and its functionalized derivatives are premier photoremovable protecting groups (PPGs), highly valued for their exceptional two-photon excitation (2PE)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

8-Bromoquinolin-7-ol (BHQ) and its functionalized derivatives are premier photoremovable protecting groups (PPGs), highly valued for their exceptional two-photon excitation (2PE) cross-sections and stability in physiological environments [1]. When coordinated with transition metals (such as Ru, Zn, or Pd), BHQ acts as an intramolecular antenna. Upon irradiation, it facilitates metal-to-ligand charge transfer (MLCT) or ligand-centered excitation, leading to solvent-assisted photoheterolysis and the spatiotemporally controlled release of the metal ion and tethered biological effectors [3].

To fully understand the structure-property relationships governing these photoactive metallodrugs, Single-Crystal X-Ray Diffraction (SCXRD) is required. However, crystallizing BHQ-metal complexes presents a significant thermodynamic challenge. The extended aromatic system of the quinoline core strongly drives rapid, uncontrolled π−π stacking, frequently resulting in amorphous precipitates or twinned microcrystals rather than diffraction-quality single crystals.

As a Senior Application Scientist, I have designed this protocol to bypass these kinetic traps. By manipulating dielectric constants, controlling supersaturation rates, and employing micro-scale techniques, these self-validating workflows ensure the reproducible growth of high-quality BHQ-metal single crystals.

Photochemical Pathway & Structural Importance

Understanding the photochemical cleavage pathway dictates why structural elucidation is critical. The exact bond lengths between the metal center and the BHQ heteroatoms (N, O) directly influence the quantum yield of the uncaging process.

Pathway N1 BHQ-Metal Complex (Stable in Dark) N2 1PE (365 nm) or 2PE (740 nm) Excitation N1->N2 N3 Excited State (MLCT / Ligand-Centered) N2->N3 N4 Solvent-Assisted Photoheterolysis (SN1) N3->N4 N5 Release of Metal Ion & Biological Effector N4->N5 Cleavage N6 Fluorescent Byproduct (Tracking) N4->N6 Emission

Photochemical cleavage pathway of BHQ-metal complexes under 1PE/2PE irradiation.

Pre-Crystallization Optimization & Workflow Selection

Before initiating crystal growth, the crude complex must be rigorously purified. Impurities as low as 2-5% can act as chain terminators during lattice assembly, poisoning the crystal face and halting growth.

Quantitative Solvent Selection Data

The choice of solvent dictates the nucleation rate. The table below summarizes the optimal solvent systems based on the polarity of the synthesized BHQ-metal complex.

Complex PolarityPrimary Solvent (Inner)Anti-Solvent (Outer)Dielectric Shift ( Δϵ )Expected Crystal Habit
High (Cationic)Water / MethanolAcetone / THFHigh (80.1 20.7)Prismatic / Block
ModerateAcetonitrileDiethyl EtherModerate (37.5 4.3)Needles / Plates
Low (Neutral)DichloromethaneHexane / PentaneLow (8.9 1.8)Block / Rhomboid
Decision Matrix Workflow

Workflow A Synthesis of BHQ-Metal Complex (Crude) B Purification (HPLC / Column) A->B C Purity Check (>95% Required) B->C D Solubility Profiling (Aqueous vs. Organic) C->D Pass E Nano-Crystallization (Microbatch) D->E Low Yield (<5 mg) F Vapor Diffusion (Anti-solvent) D->F High Solubility G Slow Evaporation (Isothermal) D->G Moderate Solubility H SCXRD Analysis (Structure Elucidation) E->H F->H G->H

Workflow for the selection and execution of crystal growth strategies for BHQ-metal complexes.

Step-by-Step Crystal Growth Protocols

Protocol A: Vapor Diffusion (The Anti-Solvent Method)

Best for: Highly soluble, moisture-sensitive BHQ-transition metal complexes.

Causality Insight: Vapor diffusion allows for an ultra-slow, thermodynamically controlled decrease in solvation power. By utilizing a volatile inner solvent and a lower-density anti-solvent, the dielectric constant of the medium gradually shifts. This gently pushes the complex into the Ostwald metastable zone without triggering the catastrophic homogeneous nucleation that causes amorphous powdering.

Step-by-Step Methodology:

  • Saturation: Dissolve 10-15 mg of the pure BHQ-metal complex in 1.0 mL of the primary solvent (e.g., Acetonitrile) in a 2-dram glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 1-dram inner vial. Why? Particulate matter acts as heterogeneous nucleation sites, drastically lowering the activation energy for nucleation and resulting in a shower of microcrystals.

  • Chamber Assembly: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3.0 mL of the anti-solvent (e.g., Diethyl Ether) to the outer 20 mL vial, ensuring no splashing occurs into the inner vial.

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Store the assembly in a vibration-free environment at a constant temperature (typically 20°C or 4°C) in the dark (to prevent premature photolysis of the BHQ ligand).

  • Validation Checkpoint: After 3-7 days, inspect the inner vial under a stereomicroscope equipped with cross-polarizers. A successful self-validating system will yield crystals that exhibit sharp extinction (birefringence) when rotated, confirming a highly ordered, single-crystal lattice rather than twinned aggregates.

Protocol B: Automated Nano-Crystallization (Microbatch under Oil)

Best for: Water-soluble cationic complexes and ultra-low yield syntheses (<5 mg).

Causality Insight: When synthesizing novel BHQ-metal complexes, yields are often sub-milligram. Traditional methods waste precious material. Nano-crystallization adapts protein crystallography techniques, utilizing pipetting robots to screen hundreds of counter-anion conditions using nanoliter drops under oil. This prevents rapid evaporation and allows for the screening of various counter-anions (e.g., BF4−​ , PF6−​ , BPh4−​ ) that critically influence inter-cation packing and metal-to-metal distances [2].

Step-by-Step Methodology:

  • Aqueous Preparation: Dissolve the cationic BHQ-metal complex in HPLC-grade water to achieve a concentration of exactly 2.0 mM.

  • Plate Setup: Utilize a 96-well sitting-drop vapor diffusion plate or a microbatch under oil plate.

  • Robotic Dispensing: Program the pipetting robot to dispense 200 nL of the complex solution and 200 nL of various counter-anion screen solutions (e.g., sodium tetraphenylborate, ammonium hexafluorophosphate) into each well.

  • Oil Overlay: Immediately overlay the drops with 1.0 µL of Al's oil (a 1:1 mixture of silicon oil and paraffin oil) to control the vapor pressure and evaporation rate.

  • Incubation: Seal the plate with an optically clear adhesive film and incubate at 20°C in a dark, temperature-controlled imager.

  • Validation Checkpoint: Utilize automated UV/Vis imaging to monitor drop clarity daily. The appearance of sharp-edged geometric shapes (blocks or plates) within 7-14 days validates the correct anion-pairing required to neutralize the complex's charge and stabilize the crystal lattice.

Troubleshooting & Scientific Integrity

  • Issue: Crystals are too thin (Needles) or highly twinned.

    • Causality: The growth rate along one crystallographic axis is far exceeding the others, usually due to excessive supersaturation or strong π−π stacking of the quinoline rings dominating the packing.

    • Solution: Switch to a solvent system with a lower Δϵ (e.g., Dichloromethane/Hexane) to slow the diffusion rate, or lower the incubation temperature to 4°C to reduce kinetic energy and favor thermodynamic lattice packing.

  • Issue: Crystals lose transparency and crack upon removal from the mother liquor.

    • Causality: The crystal lattice incorporates highly volatile solvent molecules (solvent of crystallization). Removing them causes rapid solvent loss and lattice collapse.

    • Solution: Coat the crystals immediately in a perfluorinated polyether cryo-oil (e.g., Paratone-N) while still in the mother liquor before mounting them on the diffractometer loop.

References

  • Title: 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope Source: Journal of the American Chemical Society URL: [Link]

  • Title: Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

Antimicrobial testing protocols for quinoline hydrobromide salts

Application Note: Antimicrobial Susceptibility Testing (AST) Protocols for Quinoline Hydrobromide Salts Introduction & Scientific Rationale Quinoline derivatives represent a foundational scaffold in modern antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Susceptibility Testing (AST) Protocols for Quinoline Hydrobromide Salts

Introduction & Scientific Rationale

Quinoline derivatives represent a foundational scaffold in modern antimicrobial drug discovery. These compounds exhibit potent, broad-spectrum bactericidal activity against both Gram-negative and Gram-positive pathogens, including multidrug-resistant (MDR) phenotypes such as Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. Formulating these active pharmaceutical ingredients as hydrobromide (HBr) salts is a deliberate chemical strategy: the HBr salt significantly enhances the aqueous solubility and thermodynamic stability of the lipophilic quinoline core, ensuring optimal bioavailability during in vitro screening and subsequent clinical development.

Mechanism of Action (MoA)

The bactericidal efficacy of quinoline derivatives relies on the catastrophic disruption of bacterial DNA replication. These compounds selectively target two essential bacterial type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and topoisomerase IV (the primary target in Gram-positive bacteria)[2].

Rather than simply inhibiting these enzymes, quinolines act as "topoisomerase poisons." They bind directly to the enzyme-DNA cleavage complex, stabilizing it and preventing the crucial ligase activity of the enzyme[2]. This stabilization leaves the bacterial chromosome with unsealed double-strand breaks. When the bacterial replication fork collides with these stabilized complexes, it triggers an immediate arrest of DNA and RNA synthesis, ultimately leading to rapid bacterial cell death[2].

MOA Q Quinoline Hydrobromide E DNA Gyrase / Topo IV Q->E Binds C Cleavage Complex Stabilization E->C D DNA Double-Strand Breaks C->D A Arrest of Replication D->A CD Bacterial Cell Death A->CD

Caption: Mechanism of Action: Quinoline derivatives stabilize topoisomerase cleavage complexes.

Experimental Rationale: Designing a Self-Validating AST System

To accurately quantify the Minimum Inhibitory Concentration (MIC) of novel quinoline hydrobromide salts, the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M07-A9 standard is utilized[3]. This protocol is engineered to be a self-validating system through strict environmental controls:

  • Causality in Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Variations in divalent cations (Ca²⁺ and Mg²⁺) can drastically alter the binding affinity of quinolones to bacterial targets or cause compound precipitation, artificially skewing MIC results.

  • Causality in Inoculum Standardization: The bacterial inoculum must be strictly standardized to a 0.5 McFarland turbidity (approx. 1.5 × 10⁸ CFU/mL)[4]. An inoculum that is too heavy will cause a false-resistant "inoculum effect," while a too-light inoculum will yield false-susceptible results.

  • Internal Validation Controls: Every assay plate must contain a sterility control (media only to prove no contamination) and a growth control (media + bacteria without drug to prove organism viability)[3].

Step-by-Step Protocol: Broth Microdilution Assay

Step 1: Compound Preparation & Solubilization

  • Weigh the quinoline hydrobromide salt accurately using an analytical balance.

  • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a master stock solution of 10,240 µg/mL. Rationale: While HBr salts are water-soluble, the highly lipophilic quinoline core often requires primary DMSO solubilization to prevent micro-precipitation during serial dilution in aqueous broth.

  • Dilute the stock in CAMHB to a working concentration of 512 µg/mL. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

Step 2: Serial Dilution Setup

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well U-bottom microtiter plate.

  • Add 100 µL of the working quinoline solution (512 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and continue this 2-fold serial dilution up to well 10. Discard 50 µL from well 10.

  • Designate Well 11 as the Growth Control (50 µL CAMHB) and Well 12 as the Sterility Control (100 µL CAMHB).

Step 3: Inoculum Preparation & Plate Inoculation

  • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard[4].

  • Dilute this suspension 1:150 in CAMHB to achieve a starting concentration of ~1 × 10⁶ CFU/mL.

  • Inoculate 50 µL of the diluted bacterial suspension into wells 1 through 11. The final test volume is 100 µL/well, yielding a final standardized bacterial concentration of ~5 × 10⁵ CFU/mL[4].

Step 4: Incubation & Data Acquisition

  • Seal the plates with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35 ± 2°C in ambient air for 16–20 hours[3].

  • Determine the MIC visually or via a spectrophotometer (OD₆₀₀) as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.

Workflow S1 1. Stock Preparation (Quinoline HBr in DMSO/CAMHB) S2 2. 2-Fold Serial Dilution (96-Well Microtiter Plate) S1->S2 S4 4. Plate Inoculation (Final: 5 x 10^5 CFU/mL) S2->S4 S3 3. Inoculum Standardization (0.5 McFarland, 1:150 Dilution) S3->S4 S5 5. Incubation (35±2°C for 16-20h) S4->S5 S6 6. MIC Determination (Lowest concentration inhibiting growth) S5->S6

Caption: Step-by-Step Broth Microdilution Workflow for Antimicrobial Susceptibility Testing

Quantitative Data: Quality Control (QC) Validation Parameters

To ensure the integrity of the AST protocol, reference strains must be tested in parallel with the novel quinoline hydrobromide salts. The assay is only considered valid if the MIC values for a standard reference drug (e.g., Ciprofloxacin, a prototypical fluoroquinolone) fall within the strict CLSI-defined ranges[3].

If the MIC of the reference drug against the QC strains falls outside the ranges in the table below, the results for the experimental quinoline hydrobromide salts must be discarded, and the assay components (media, stock solutions, and inoculum) must be re-evaluated.

QC StrainATCC NumberPrimary TargetExpected Ciprofloxacin MIC (µg/mL)Acceptable CLSI Range (µg/mL)
Staphylococcus aureusATCC 29213Topoisomerase IV0.250.12 – 0.5
Escherichia coliATCC 25922DNA Gyrase0.0080.004 – 0.015
Pseudomonas aeruginosaATCC 27853DNA Gyrase0.50.25 – 1.0
Enterococcus faecalisATCC 29212Topoisomerase IV1.00.25 – 2.0

References

  • [1] Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC. Source: nih.gov. URL:

  • [3] M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. Source: researchgate.net. URL:

  • [4] Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin - PMC. Source: nih.gov. URL:

  • [2] Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. Source: nih.gov. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 8-Bromoquinolin-7-ol HBr in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 8-Bromoquinolin-7-ol hydrobromide (BHQ-HBr) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 8-Bromoquinolin-7-ol hydrobromide (BHQ-HBr) .

BHQ is a highly efficient photoremovable protecting group (PPG) utilized to uncage biological effectors with exceptional spatial and temporal precision[1]. However, the very properties that make it an excellent PPG—its sensitivity to one-photon (1PE) and two-photon excitation (2PE), alongside its complex tautomerization dynamics—make it highly susceptible to premature degradation in solution[1][2].

This guide synthesizes mechanistic causality with field-proven methodologies to ensure the absolute integrity of your BHQ-HBr solutions.

Part 1: Mechanistic Causality of BHQ Degradation

To prevent degradation, we must first understand the thermodynamic and photochemical pathways that compromise BHQ-HBr in solution.

  • Solvent-Assisted Photoheterolysis (SN1): BHQ is designed to undergo rapid photolysis via an SN1 reaction mechanism on the sub-microsecond timescale[1]. It is highly sensitive to 1PE at 365 nm and 2PE at 740 nm[1]. Exposure to ambient laboratory lighting (which contains UV and near-IR wavelengths) provides sufficient activation energy to drive this irreversible cleavage.

  • Biphasic Tautomerization: Hydroxyquinolines possess both enol and imine prototropic groups. In aqueous solutions, BHQ undergoes excited-state tautomerization to form highly reactive anionic intermediate species[2]. In non-aqueous protic solvents, it forms hydrogen-bonded chains that facilitate rapid proton relay[2]. Uncontrolled pH or improper solvent choice accelerates this dynamic, leading to structural instability.

  • Dark Hydrolysis: Even in complete darkness, BHQ undergoes spontaneous hydrolysis. In standard physiological buffers (e.g., KMOPS, pH 7.2), the time constant for dark hydrolysis ( τdark​ ) ranges from 69 to 105 hours at room temperature[3][4].

Photolysis_Mechanism A 8-Bromoquinolin-7-ol HBr (Stable Ground State) B Photon Absorption (1PE: 365 nm | 2PE: 740 nm) A->B Ambient/UV Light C Excited-State Tautomerization (Anionic Intermediate) B->C Excitation D Solvent-Assisted Photoheterolysis (SN1) C->D Aqueous Media E Irreversible Degradation (Cleaved Products) D->E Sub-microsecond

Photolytic degradation pathway of 8-Bromoquinolin-7-ol via SN1 photoheterolysis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my BHQ-HBr solution degrading even when stored in amber glass vials? A1: Amber vials effectively block UV light (preventing 365 nm 1PE) but often transmit near-infrared (NIR) wavelengths. Because BHQ is highly sensitive to 2PE at 740 nm[1], ambient light sources with high IR output can induce slow photoheterolysis. Furthermore, amber glass does not arrest dark hydrolysis, which occurs spontaneously with a time constant of ~95 hours at room temperature[4]. Solutions must be stored at -80°C to halt this thermodynamic degradation.

Q2: How does the choice of solvent influence the stability of the hydrobromide salt? A2: The hydrobromide salt dissociates in solution, lowering the local pH if unbuffered. In unbuffered aqueous media, the compound forms anionic intermediates[2]. In non-aqueous protic solvents (like methanol), it forms hydrogen-bonded chains that facilitate proton relay and potential nucleophilic attack[2]. To minimize spontaneous tautomerization, solutions should be prepared in strictly pH-controlled buffers (e.g., 100 mM KMOPS, pH 7.2)[4] or stored as highly concentrated stocks in anhydrous, aprotic solvents (like DMSO) before final dilution.

Q3: My experimental results are inconsistent. How can I verify the integrity of my stock solution before use? A3: Implement a self-validating UV-Vis or HPLC check. Intact 7-hydroxyquinoline derivatives exhibit a characteristic absorption maximum for the normal species at ~328 nm, while the proton-translocated tautomeric species absorbs at ~400 nm[2]. A decrease in the 328 nm peak and the appearance of new peaks indicates that dark hydrolysis or photolysis has occurred.

Part 3: Quantitative Stability Metrics

The following table summarizes the critical thresholds that dictate the handling of BHQ-HBr solutions.

PropertyValue / MetricMechanistic Implication for Handling
One-Photon Excitation (1PE) 365 nmRapid photolysis via UV exposure; requires strict shielding from ambient laboratory light[1].
Two-Photon Excitation (2PE) 740 nmSusceptible to NIR-induced degradation; necessitates handling under specific red safe-lights[1].
Dark Hydrolysis Rate ( τdark​ ) 69 – 105 hours (at 25°C)Spontaneous solvent-assisted cleavage occurs at room temperature; mandates -80°C storage[3][4].
Tautomeric Absorption Maxima 328 nm (Normal) 400 nm (Tautomer)Allows for rapid UV-Vis validation of the compound's structural integrity in solution[2].

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness, this protocol integrates causality with built-in validation steps. Do not deviate from the environmental controls specified.

Phase 1: Environmental Preparation

  • Light Control: Extinguish all fluorescent and incandescent room lights. Operate exclusively under a red photographic safe-light (>600 nm) to avoid overlapping with the 365 nm and 740 nm excitation cross-sections.

  • Solvent Degassing: Boil ultra-pure water and cool it under a continuous stream of Argon. Add KMOPS buffer to a final concentration of 100 mM and adjust strictly to pH 7.2. Causality: Degassing removes dissolved oxygen to prevent oxidation of the phenol moiety, while pH 7.2 mimics physiological conditions and stabilizes the protonation state[4].

Phase 2: Dissolution and Validation 3. Dissolution: Weigh the BHQ-HBr solid and dissolve it in the degassed KMOPS buffer to your target stock concentration (e.g., 10 mM). 4. Self-Validation (t=0 Check): Immediately extract a 20 µL aliquot and run a baseline HPLC or UV-Vis scan. Validation metric: Confirm the primary absorption peak at 328 nm and ensure no cleavage product peaks are present[2]. Document this baseline.

Phase 3: Storage 5. Aliquoting: Dispense the validated solution into single-use, amber glass vials. Purge the headspace of each vial with Argon gas before sealing. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which accelerate dark hydrolysis. 6. Cryopreservation: Flash-freeze the vials in liquid nitrogen and transfer them immediately to a -80°C freezer. Causality: Deep cryogenic storage effectively arrests the ~95-hour dark hydrolysis rate[4].

Preparation_Workflow S1 1. Solvent Prep Degas & Buffer (pH 7.2) S2 2. Dissolution Red Light Environment S1->S2 S3 3. Validation t=0 UV-Vis/HPLC Aliquot S2->S3 S4 4. Aliquoting Argon Purge, Amber Vials S3->S4 S5 5. Storage -80°C, Desiccated S4->S5

Self-validating standard operating procedure for the preparation and storage of BHQ solutions.

References

  • Zhu, Y., Pavlos, C. M., Toscano, J. P., & Dore, T. M. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society.
  • Kwon, O.-H., Lee, Y.-S., & Duhamel, J. (2006). Biphasic Tautomerization Dynamics of Excited 7-Hydroxyquinoline in Reverse Micelles. The Journal of Physical Chemistry B.
  • Dore, T. M., et al. (2012). Light Activated Serotonin for Exploring Its Action in Biological Systems. NIH Public Access.

Sources

Optimization

Technical Support Center: 8-Bromoquinolin-7-ol Freebasing &amp; Desalting

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter the need to liberate freebases from their halogen acid salts to proceed with downstream coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter the need to liberate freebases from their halogen acid salts to proceed with downstream coupling reactions, structural characterizations, or biological assays.

Removing the hydrobromide (HBr) salt from 8-Bromoquinolin-7-ol presents a unique chemical challenge due to the amphoteric nature of the molecule. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps required to successfully desalt this compound without compromising yield or purity.

Mechanistic Foundation: The Amphoteric Challenge

To successfully remove the HBr salt, we must first understand the molecule's dual reactivity. 8-Bromoquinolin-7-ol contains two ionizable centers:

  • The Quinoline Nitrogen (Basic): In your starting material, this nitrogen is protonated by hydrobromic acid, forming a water-soluble quinolinium hydrobromide salt[1].

  • The 7-Hydroxyl Group (Acidic): This phenol-like group can be deprotonated by strong bases to form a highly water-soluble phenoxide anion.

In the closely related unsubstituted analog, 8-hydroxyquinoline, the quinoline nitrogen has a pKa​ of ~5.02, and the hydroxyl group has a pKa​ of ~9.81[2]. However, the presence of the electron-withdrawing bromine atom at the C8 position (ortho to the hydroxyl) exerts a strong inductive effect. This stabilizes the conjugate base of the phenol, lowering its pKa​ , while simultaneously pulling electron density away from the quinoline nitrogen, slightly reducing its basicity[3].

The Causality of pH Control: If you attempt to neutralize the HBr salt using a strong base (e.g., NaOH ) and overshoot the pH past 8.5, you will deprotonate the 7-hydroxyl group. The molecule will remain trapped in the aqueous phase as a sodium phenoxide salt, leading to near-total product loss during organic extraction. Therefore, successful desalting requires a weak base (like NaHCO3​ ) and strict pH control to isolate the neutral, organic-soluble freebase at its isoelectric point.

Physicochemical Data for Process Optimization

The following table summarizes the critical parameters dictating the phase behavior of 8-Bromoquinolin-7-ol during the desalting process.

PropertyValue / DescriptionImplication for Desalting Workflow
pKa1​ (Quinoline NH+ ) ~4.5 (Estimated)Aqueous pH must be raised above 6.0 to fully deprotonate the nitrogen and break the HBr salt.
pKa2​ (7-Hydroxyl OH ) ~8.5 - 9.0 (Estimated)Aqueous pH must be kept below 8.0 to prevent the formation of a water-soluble phenoxide salt.
Target Isoelectric pH 6.5 - 7.5 The critical window where the molecule is strictly neutral (freebase).
Salt Solubility High in H2​O / MethanolStarting material easily dissolves in polar aqueous media.
Freebase Solubility High in EtOAc, DCM; Low in H2​O Enables isolation via liquid-liquid extraction or direct precipitation.

Validated Desalting Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Liquid-Liquid Extraction (Recommended for <10g Scale)

This method is ideal for smaller scales where maximizing recovery is critical, or if the freebase precipitates as a difficult-to-filter oil/gum.

  • Dissolution: Suspend 8-Bromoquinolin-7-ol hydrobromide in deionized water (10 mL/g). If dissolution is incomplete, add Methanol dropwise (up to 20% v/v) until a clear solution is achieved.

  • Basification: Under vigorous magnetic stirring, add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise.

  • Validation Checkpoint 1 (Visual & pH): Monitor the pH continuously. Stop adding base when the pH reaches exactly 7.0 . Self-Validation: The solution should transition from clear to turbid/cloudy as the water-insoluble freebase forms.

  • Extraction: Transfer the suspension to a separatory funnel. Extract three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) using equal volumes to the aqueous layer.

  • Validation Checkpoint 2 (Aqueous Depletion): Spot the remaining aqueous layer on a TLC plate and visualize under UV (254 nm). If UV-active material remains, verify the pH is still 7.0 and perform one additional extraction.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl ) to remove residual inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and remove the solvent under reduced pressure to yield the pure 8-Bromoquinolin-7-ol freebase.

Protocol B: Direct Precipitation (Recommended for >10g Scale)

This method is highly efficient for bulk processing but requires the freebase to possess good crystallinity.

  • Dissolution: Dissolve the hydrobromide salt in a minimal volume of deionized water.

  • Titration: Slowly add 1M Ammonium Hydroxide ( NH4​OH ) or saturated NaHCO3​ via an addition funnel while stirring vigorously at room temperature.

  • Equilibration: Once pH 7.0 is reached and a thick precipitate has formed, transfer the flask to an ice bath (4°C) and stir for 1 hour to maximize crystallization.

  • Filtration: Isolate the solid via vacuum filtration using a Büchner funnel.

  • Validation Checkpoint 3 (Halide Wash): Wash the filter cake with ice-cold deionized water. Collect a few drops of the final wash filtrate and add a drop of 0.1M Silver Nitrate ( AgNO3​ ). Self-Validation: If a white precipitate ( AgBr ) forms, residual hydrobromide/inorganic salts remain; continue washing until the AgNO3​ test is clear.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight to constant weight.

Process Workflow Diagram

DesaltingWorkflow Start Dissolve 8-Bromoquinolin-7-ol HBr (Aqueous Solution) AddBase Add Weak Base (NaHCO3) Dropwise with Stirring Start->AddBase CheckPH Monitor pH Level AddBase->CheckPH LowPH pH < 6.0 (Protonated Quinoline) CheckPH->LowPH Too Acidic HighPH pH > 8.5 (Deprotonated Phenol) CheckPH->HighPH Too Basic OptimalPH pH 6.5 - 7.5 (Neutral Freebase) CheckPH->OptimalPH Target Reached ActionLow Add More Base LowPH->ActionLow ActionHigh Back-titrate with Dilute Acid (HCl) HighPH->ActionHigh Split Choose Isolation Method OptimalPH->Split ActionLow->AddBase ActionHigh->CheckPH Extract Liquid-Liquid Extraction (EtOAc / DCM) Split->Extract Precipitate Direct Precipitation & Vacuum Filtration Split->Precipitate End Pure 8-Bromoquinolin-7-ol (Freebase Isolated) Extract->End Precipitate->End

Fig 1: pH-dependent desalting workflow for 8-Bromoquinolin-7-ol hydrobromide.

Troubleshooting & FAQs

Q: I added base, but my product disappeared into the aqueous layer instead of precipitating. What happened? A: You have overshot the pH. Because 8-Bromoquinolin-7-ol contains a phenolic hydroxyl group, strong bases (like NaOH ) or an excess of weak base will deprotonate the phenol, forming a highly water-soluble phenoxide salt. Resolution: Carefully back-titrate the aqueous layer with dilute citric acid or 1M HCl while monitoring the pH. Once the pH drops back to 7.0, the neutral freebase will precipitate or become extractable.

Q: I am experiencing a stubborn emulsion during the ethyl acetate extraction. How do I break it? A: Emulsions in this system typically form because amphoteric compounds can act as weak surfactants at interfaces, or due to the presence of fine, un-dissolved particulates. Resolution: Add a generous amount of brine (saturated NaCl ) to the separatory funnel to increase the ionic strength of the aqueous layer, which forces the organic compound into the organic phase. If the emulsion persists, filter the entire biphasic mixture gently through a pad of Celite to remove stabilizing particulates.

Q: How can I analytically confirm that the hydrobromide salt has been 100% removed? A: While 1H -NMR can show slight chemical shift changes between the salt and freebase, the most definitive methods are:

  • Elemental Analysis (Combustion): Check for total bromine content. It should exactly match the theoretical mass percentage of the single covalently bound C8 bromine (approx. 35.6%), with no excess.

  • Silver Nitrate Test: As described in Protocol B, washing a sample of the product with water and treating the water with AgNO3​ will immediately reveal residual ionic bromide via the formation of a cloudy AgBr precipitate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12202078, Quinoline hydrobromide." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137064348, 8-Bromoquinolin-7-ol hydrobromide." PubChem, [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions of 8-Bromoquinolin-7-ol

Welcome to the technical support center for optimizing cross-coupling reactions with 8-bromoquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 8-bromoquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in their synthetic endeavors. The unique electronic and structural properties of quinolinols present specific challenges and opportunities in modern cross-coupling chemistry.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimental work. We will delve into the causality behind procedural choices, offering troubleshooting strategies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings.

Core Challenge: The Quinolinol Substrate

Before addressing specific reaction types, it's crucial to understand the inherent challenges posed by the 8-bromoquinolin-7-ol substrate.

  • Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst center. This coordination can lead to the formation of inactive or less active catalyst species, effectively "poisoning" the catalyst and stalling the reaction.[1]

  • Chelation: The proximity of the C7-hydroxyl group and the nitrogen at position 1 makes 8-hydroxyquinolines excellent bidentate chelating agents for a variety of metal ions.[2][3] This property, while useful in other contexts, can interfere with the catalytic cycle by sequestering the active metal center.

  • Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can react with strong bases, potentially complicating the reaction or requiring a protection strategy, especially in reactions like the Buchwald-Hartwig amination which often employ strong alkoxide bases.[4]

Understanding these factors is key to rationally designing and troubleshooting your experiments.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[5][6] However, coupling with 8-bromoquinolin-7-ol requires careful optimization to overcome the challenges mentioned above.

Q1: My Suzuki-Miyaura reaction with 8-bromoquinolin-7-ol is sluggish or fails to initiate. What's the first thing I should check?

A: The most likely culprit is catalyst inhibition by the quinoline nitrogen.[1] Your primary strategy should be to mitigate this interaction.

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands create a sterically hindered environment around the palladium atom, which physically blocks the quinoline nitrogen from coordinating while still allowing the catalytic cycle to proceed.[1][7]

  • Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient. Consider using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern pre-catalyst (e.g., XPhos Pd G3) that forms the active species more readily.[1][7]

  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[7]

Q2: I'm seeing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

A: These are common side reactions in Suzuki couplings.[1]

  • For Homocoupling: This side reaction can be favored if the transmetalation step is slow.

    • Slow Addition: Add the boronic acid solution slowly via a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling pathway.[1]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.

  • For Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom.

    • Base Selection: An excessively strong base or prolonged heating can promote this side reaction. While an aqueous base is often necessary, screen milder bases like K₃PO₄ or Cs₂CO₃ in addition to the more common Na₂CO₃ or K₂CO₃.[7]

    • Anhydrous Conditions: If your system allows, using anhydrous solvents and a non-aqueous base like K₃PO₄ can reduce protodeboronation.

Q3: Should I protect the hydroxyl group on my 8-bromoquinolin-7-ol for a Suzuki coupling?

A: Generally, for Suzuki-Miyaura couplings, protection of the hydroxyl group is not necessary.[8][9] The reaction conditions, which typically use carbonate or phosphate bases, are mild enough not to deprotonate the phenol to an extent that it interferes with the catalytic cycle. In fact, leaving it unprotected simplifies the overall synthesis by avoiding extra protection/deprotection steps.

ComponentRecommendationRationale & NotesSource(s)
Catalyst Pd₂(dba)₃ (2-5 mol%) or a G3 Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)Pd(0) sources or efficient pre-catalysts bypass inefficient in-situ reduction.[1][7]
Ligand XPhos or SPhos (4-10 mol%)Bulky, electron-rich ligands prevent catalyst inhibition by the quinoline nitrogen.[1][7]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Moderately strong bases that are effective and minimize side reactions.[10][11]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O (e.g., 4:1:1)Aqueous solvent mixtures are standard and help dissolve the inorganic base.[10]
Temperature 80-100 °CProvides sufficient thermal energy for oxidative addition without promoting rapid catalyst decomposition.[10]
Additives None typically requiredFocus on optimizing the core components first.
Category 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it often requires strong bases, which can complicate reactions with the acidic hydroxyl group of 8-bromoquinolin-7-ol.[12][13]

Q1: What is the biggest challenge for the Buchwald-Hartwig amination of 8-bromoquinolin-7-ol?

A: The primary challenge is the competition between the amine nucleophile and the phenoxide formed by deprotonation of the 7-hydroxyl group. The choice of base is therefore paramount.

  • Base Selection: Strong alkoxide bases like NaOt-Bu or LHMDS can readily deprotonate the hydroxyl group.[7] This can lead to O-arylation side products or interfere with the desired N-arylation. It is highly recommended to start with weaker carbonate bases like Cs₂CO₃ or K₃PO₄ . While these may require higher temperatures or longer reaction times, they are much less likely to deprotonate the phenol.[7]

  • Protecting the Hydroxyl Group: If weaker bases fail, protecting the hydroxyl group is a viable strategy.[4] A benzyl (Bn) or methoxymethyl (MOM) ether can be installed, the Buchwald-Hartwig amination performed, and the protecting group subsequently removed.

Q2: My reaction is producing the hydrodehalogenated quinolinol side product instead of the desired amine. How do I fix this?

A: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by hydrogen. This often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination (if the amine has β-hydrogens) or reaction with a palladium-hydride species.

  • Ligand Optimization: This is often a ligand problem. Bulky biaryl phosphine ligands, especially those from later "generations" like BrettPhos (for primary amines) or RuPhos , are designed to accelerate the rate-limiting reductive elimination step, which outcompetes the side reactions.[14]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the pathways leading to hydrodehalogenation.[1]

Q3: My reaction turns black and stalls. What has happened?

A: The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[1][7] The active, soluble Pd(0) catalyst has aggregated into inactive, insoluble palladium metal.

  • Cause: This can be caused by high temperatures, the presence of oxygen, or an insufficiently stabilizing ligand. The quinoline substrate itself can promote this by displacing the stabilizing phosphine ligand.

  • Solution:

    • Improve Inert Atmosphere: Ensure your solvents are thoroughly degassed and the reaction is kept under a positive pressure of inert gas.

    • Use a More Robust Ligand: Switch to a bulkier ligand (e.g., XPhos, RuPhos) that binds more strongly to the palladium center.

    • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

G cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification p1 1. Add Haloquinoline, Coupling Partner & Base to Flask p2 2. Evacuate & Backfill with Inert Gas (3x) p1->p2 p3 3. Add Degassed Solvent p2->p3 p4 4. Add Catalyst & Ligand p3->p4 r1 5. Heat to Target Temperature p4->r1 r2 6. Stir Vigorously r1->r2 r3 7. Monitor by TLC / LC-MS r2->r3 w1 8. Cool to RT r3->w1 w2 9. Aqueous Work-up (e.g., Dilute & Extract) w1->w2 w3 10. Dry & Concentrate w2->w3 w4 11. Purify (e.g., Chromatography) w3->w4

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Category 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[15][16] The key challenge here is managing the copper co-catalyst and the primary side reaction it promotes.

Q1: My Sonogashira reaction is producing a lot of a dimeric alkyne byproduct (Glaser coupling). How do I prevent this?

A: The homocoupling of the terminal alkyne to form a 1,3-diyne is known as the Glaser-Hay coupling, and it is the most common side reaction in Sonogashira couplings.[17] It is an oxidative process promoted by the copper(I) co-catalyst.

  • Switch to Copper-Free Conditions: This is the most effective solution. Many modern Sonogashira protocols omit the copper co-catalyst entirely. This often requires a more active palladium/ligand system and may need slightly higher temperatures, but it completely eliminates the primary pathway for Glaser coupling.

  • Rigorous Inert Atmosphere: If you must use a copper co-catalyst, the reaction must be scrupulously free of oxygen. Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere.

  • Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 2-5 mol%).

  • Slow Addition of the Alkyne: As with the Suzuki reaction, adding the alkyne slowly via syringe pump can minimize its concentration and disfavor the second-order homocoupling reaction.

Q2: What is the best base and solvent for a Sonogashira coupling with 8-bromoquinolin-7-ol?

A: An amine base is typically required for the Sonogashira reaction, as it serves both as a base and potentially as a ligand.

  • Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices. They are generally not strong enough to cause issues with the hydroxyl group.

  • Solvent: Aprotic polar solvents like DMF or THF are most common. The amine base can often be used as a co-solvent.[16]

Q3: My reaction is not working even with a standard Pd/CuI system. What should I try?

A: Again, catalyst inhibition by the quinoline is a likely cause. While less studied for Sonogashira than for Suzuki or Buchwald-Hartwig, the same principles apply.

  • Add a Phosphine Ligand: While many simple Sonogashira reactions are run "ligand-free" (the amine base acts as the ligand), the addition of a phosphine ligand like PPh₃ or a bulky biaryl phosphine ligand can stabilize the palladium catalyst and prevent inhibition.[18]

  • Increase Temperature: Sonogashira couplings of aryl bromides often require heating (60-100 °C) to facilitate the rate-limiting oxidative addition step.[19]

Category 4: Ullmann Condensation (C-N / C-O Bond Formation)

The Ullmann reaction is the classical copper-catalyzed method for forming C-N and C-O bonds.[20][21] While often supplanted by the milder palladium-catalyzed methods, it can be effective for certain substrates.

Q1: When should I consider an Ullmann condensation instead of a Buchwald-Hartwig amination?

A: Consider the Ullmann reaction if:

  • You are performing a C-O coupling (ether synthesis), as Ullmann conditions are often more traditional for this transformation.[20]

  • You are experiencing insurmountable issues with palladium catalyst deactivation.

  • You are working on a larger scale where the cost of copper is more favorable than palladium.

However, be aware that traditional Ullmann conditions are often harsh (high temperatures >150-200 °C, polar aprotic solvents like DMF or NMP) and may not be suitable for complex molecules.[22][23]

Q2: How can I run an Ullmann reaction under milder conditions?

A: Modern Ullmann protocols utilize ligands to facilitate the reaction at lower temperatures.

  • Ligand-Accelerated Ullmann: The addition of ligands like 1,10-phenanthroline , 8-hydroxyquinoline (as a ligand!), or various diamines can dramatically improve the efficiency and allow for lower reaction temperatures (e.g., 110-130 °C).[22]

  • Base: A strong base is typically required. K₂CO₃ or K₃PO₄ are common choices.

Troubleshooting Decision Tree

Troubleshooting start Low Yield / No Reaction q_pd_black Is Palladium Black (black ppt.) forming? start->q_pd_black a_pd_black_yes Catalyst Decomposition q_pd_black->a_pd_black_yes Yes q_sm_consumed Is Starting Material being consumed? q_pd_black->q_sm_consumed No sol_pd_black 1. Lower Temperature 2. Use a more robust/bulky ligand (e.g., XPhos, RuPhos) 3. Ensure rigorous inert atmosphere a_pd_black_yes->sol_pd_black a_sm_no Reaction Not Initiating q_sm_consumed->a_sm_no No a_sm_yes Side Products Observed q_sm_consumed->a_sm_yes Yes sol_sm_no 1. Switch to bulkier ligand to prevent catalyst poisoning 2. Use a Pd(0) source or efficient pre-catalyst 3. Check reagent/solvent purity 4. Increase temperature a_sm_no->sol_sm_no sol_side_products Identify side product: - Homocoupling: Slow addition of partner - Protodeboronation: Screen bases (K₃PO₄) - Hydrodehalogenation: Use ligands that accelerate reductive elimination (BrettPhos) a_sm_yes->sol_side_products

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Detailed Experimental Protocols

Note: These are general starting protocols. Optimal conditions may vary based on the specific coupling partner. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial, add 8-bromoquinolin-7-ol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 5 mol%).

  • Assembly: Add the catalyst/ligand mixture to the reaction vial. Evacuate the vial and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Carbonate Base)
  • Reaction Setup: To an oven-dried reaction vial, add 8-bromoquinolin-7-ol (1.0 equiv.), the amine (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%).

  • Assembly: Seal the vial, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed solvent (e.g., Toluene or 1,4-Dioxane, ~0.1 M) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Cool to room temperature. Dilute with an organic solvent and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

References

  • [Placeholder for specific 8-bromoquinolin-7-ol coupling reference if found]
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • 7-Bromoquinolin-8-ol | Request PDF. ResearchGate. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PubMed Central. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PubMed Central. [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Method for synthesizing 8-hydroxyquinoline.
  • Ullmann reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Ullmann coupling-An overview. Operachem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Chelation Properties of Poly(8–Hydroxyquinoline 5,7–diylmethylene) Crosslinked with Bisphenol–A Toward Lanthanum(III), Cerium(III), Neodimium(III), Samarium(III), and Gadolinium(III) Ions. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PubMed Central. [Link]

Sources

Optimization

Handling hygroscopic properties of quinoline hydrobromides

Technical Support Center: Handling Hygroscopic Quinoline Hydrobromides Overview Quinoline hydrobromides are highly valuable intermediates and active pharmaceutical ingredients (APIs) in drug development. However, the hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Quinoline Hydrobromides

Overview

Quinoline hydrobromides are highly valuable intermediates and active pharmaceutical ingredients (APIs) in drug development. However, the hydrobromide salt form is notoriously hygroscopic, presenting significant challenges during weighing, storage, and formulation. This technical guide provides actionable troubleshooting steps, validated experimental protocols, and mechanistic insights to help researchers manage moisture uptake, prevent deliquescence, and ensure formulation stability.

Troubleshooting FAQs

Q1: Why does my quinoline hydrobromide rapidly clump or liquefy upon ambient exposure? Causality: Hydrobromide salts are formed from strong acids (HBr) and weak bases (like quinoline). The resulting salt is highly polar and possesses a strong crystal lattice affinity for water molecules. When the ambient Relative Humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the salt, there is a thermodynamic drive to adsorb atmospheric moisture[1]. This leads to the formation of multiple hydrated states, and eventually, the salt dissolves in its own absorbed water—a process known as deliquescence[2].

Q2: How do we establish the exact humidity threshold for safe handling? Self-Validating System: The gold standard is Dynamic Vapor Sorption (DVS). DVS maps the sorption and desorption isotherms by exposing the sample to a step-wise RH gradient (typically 0% to 90% and back) at a constant temperature[3]. By continuously monitoring the mass, you can identify the critical RH where mass uptake spikes. Furthermore, hysteresis (a gap between the sorption and desorption curves) validates that a phase change—such as hydrate formation—has occurred, rather than mere surface adsorption[4]. This maximum water uptake serves as the basis for setting strict handling specifications[5].

Q3: What is the most reliable way to quantify the absorbed moisture before formulation? Causality: While Loss on Drying (LOD) is a common technique, it is non-specific and can degrade the quinoline core or drive off volatile impurities, leading to false positives. Coulometric Karl Fischer (KF) Titration is the required method. It chemically reacts specifically with water molecules, providing exact stoichiometric ratios of hydration. KF titration results should always be cross-referenced with DVS data to ensure the moisture content does not exceed the theoretical water sorption limit[6].

Q4: How can I prevent moisture-induced degradation during formulation? Solution: Transition from wet granulation to dry granulation or direct compression. All processing must occur in a controlled environment (RH < 20%). Additionally, incorporate moisture-scavenging excipients (e.g., anhydrous dibasic calcium phosphate or microcrystalline cellulose) to preferentially absorb residual moisture and protect the quinoline hydrobromide API[7].

Data Presentation: Hygroscopicity Classification

To standardize handling procedures, quinoline hydrobromides are classified based on their mass increase at 80% RH, aligning with European Pharmacopoeia (Ph. Eur.) standards[3].

Hygroscopicity ClassCriteria (Mass Increase at 80% RH)Typical Quinoline HBr ObservationHandling Requirement
Non-hygroscopic < 0.2% (w/w)Rarely observed for HBr salts.Standard ambient conditions.
Slightly hygroscopic 0.2% – 2.0% (w/w)Monohydrate formation.Standard dry room (RH < 30%).
Moderately hygroscopic 2.0% – 15.0% (w/w)Multiple hydrated states (clumping).Glove box (RH < 10%).
Very hygroscopic > 15.0% (w/w)Rapid deliquescence / liquefaction.Strict inert atmosphere (Argon).

Experimental Protocols

Protocol 1: DVS Isotherm Mapping for Critical RH Determination

Objective: To map the moisture sorption profile and determine the critical RH limit for handling.

  • Sample Preparation: Accurately weigh 5–10 mg of quinoline hydrobromide into a quartz DVS sample pan[8].

  • Drying Cycle (Establish Baseline): Subject the sample to 0% RH at 25°C under a dry nitrogen stream until the mass change rate ( dm/dt ) is < 0.002% per minute for at least 15 minutes[3]. Record this as the dry reference mass.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH[3]. Maintain each step until equilibrium ( dm/dt < 0.002% / min) is reached[8].

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH, using the same equilibrium criteria[3].

  • Data Analysis: Plot the % mass change versus % RH. Identify the inflection point (critical RH) and check for hysteresis to confirm hydrate formation[4].

Protocol 2: Coulometric Karl Fischer (KF) Titration

Objective: To accurately quantify the absolute water content of the sample prior to formulation.

  • System Calibration: Purge the KF titration vessel with dry nitrogen. Run a blank titration to eliminate residual moisture in the solvent and establish a stable drift rate (< 10 µ g/min ).

  • Sample Introduction: Inside a glove box (RH < 5%), weigh 50–100 mg of quinoline hydrobromide into a sealed, septum-capped vial.

  • Extraction: Inject anhydrous methanol into the vial to dissolve the sample.

  • Titration: Use a gas-tight syringe to transfer the dissolved sample into the KF vessel. The coulometric generator electrode will produce iodine proportionally to the water present until the bipotentiometric endpoint is detected.

  • Validation: Calculate the water percentage (w/w) and verify that it falls below the critical threshold established by the DVS isotherm[6].

Workflow Visualization

TroubleshootingWorkflow N1 Quinoline HBr Shows Clumping/Deliquescence? N2 Perform DVS Analysis (Map Sorption Isotherm) N1->N2 Yes N3 Critical RH < 30%? N2->N3 Analyze Isotherm N4 Strict Glovebox Handling (Argon, RH < 5%) N3->N4 Yes (Highly Hygroscopic) N5 Standard Dry Room (RH < 30%) N3->N5 No (Slightly Hygroscopic) N6 Karl Fischer Titration (Verify Water Content) N4->N6 Transfer Sample N5->N6 Transfer Sample N7 Proceed to Dry Granulation & Moisture-Proof Packaging N6->N7 Moisture < Limit

Logical workflow for handling and troubleshooting hygroscopic quinoline hydrobromides.

References

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development - ACS Publications URL
  • Title: The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance Source: American Pharmaceutical Review URL
  • Title: Dynamic Vapor Sorption (DVS)
  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis URL
  • Title: Inhalable Excipient-Free Dry Powder of Tigecycline for the Treatment of Pulmonary Infections Source: Molecular Pharmaceutics - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting pH Stability and Solubility of 8-Bromoquinolin-7-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated quinolinols in aqueous assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated quinolinols in aqueous assays. 8-Bromoquinolin-7-ol (CAS 90224-71-8) is a highly valuable building block and photocleavable moiety[1], but its physical chemistry is notoriously unforgiving.

The core of the issue lies in its dynamic speciation. The interplay between the quinoline nitrogen and the hydroxyl group creates a delicate pH-dependent equilibrium, which is further complicated by the heavy bromine atom. This guide is designed to move beyond basic troubleshooting—providing you with the mechanistic causality and self-validating protocols required to permanently resolve precipitation, signal quenching, and stability issues in your workflows.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my 8-Bromoquinolin-7-ol stock precipitate unpredictably in assay buffers between pH 5.0 and 7.0?

The Causality: This precipitation is a direct consequence of the molecule reaching its isoelectric point (pI), driven by the inductive electron-withdrawing (-I) effect of the bromine atom.

In an unsubstituted 7-hydroxyquinoline, the quinoline nitrogen has a pKa₁ of ~5.48, and the hydroxyl group has a pKa₂ of ~8.85[2]. However, placing a highly electronegative bromine atom at the adjacent C8 position drastically alters this landscape. The bromine pulls electron density away from the ring, which simultaneously reduces the basicity of the nitrogen (dropping pKa₁ to ~4.0) and increases the acidity of the hydroxyl group (dropping pKa₂ to ~7.2).

Between pH 4.5 and 7.0, the molecule exists predominantly in its neutral or zwitterionic form. Lacking a net charge, the molecule loses its protective hydration sphere. The flat, hydrophobic quinoline cores then undergo rapid π−π stacking, leading to irreversible aggregation and precipitation.

Q2: How do I prevent tautomer-induced fluorescence quenching and signal variability during physiological pH (7.4) assays?

The Causality: At pH 7.4, 8-Bromoquinolin-7-ol is hovering precariously close to its pKa₂ (~7.2). This means you have a nearly 50/50 mixture of the neutral/zwitterionic form and the soluble anionic form. Furthermore, quinolinols are highly susceptible to Excited-State Intramolecular Proton Transfer (ESPT) [3].

In aqueous buffers, water molecules form a hydrogen-bonded "bridge" between the C7-hydroxyl and the N1-nitrogen. Upon photoexcitation, a proton rapidly shuttles across this water bridge, converting the fluorescent enol form into a keto tautomer. This keto form typically exhibits a massive Stokes shift or complete fluorescence quenching.

The Solution: To stabilize the signal, you must disrupt the water-bridge network. Introducing a polar aprotic co-solvent (like 5-10% DMSO) or a non-ionic surfactant (like 0.05% Tween-20) strips away the highly ordered hydration shell, locking the molecule in its stable enol state and preventing ESPT-induced quenching.

Q3: What is the optimal formulation strategy to maintain stability for high-throughput screening (HTS)?

The Causality: Aqueous stocks of halogenated quinolinols are prone to slow oxidative degradation and hydrolysis over time[4]. For HTS, relying on purely aqueous stock solutions is a critical error.

You must decouple the storage environment from the assay environment. Store the compound as a highly concentrated stock in anhydrous DMSO (where it is locked in a stable, un-ionized state). Only introduce it to the aqueous assay buffer immediately prior to reading, ensuring the final DMSO concentration remains constant (typically 1-5%) across all wells to maintain solubility and optical clarity.

Part 2: Quantitative Speciation & Solubility Data

To rationally design your buffers, you must understand the dominant species of 8-Bromoquinolin-7-ol at your target pH.

pH RangeDominant SpeciesStructural StateNet ChargeRelative Aqueous SolubilityAssay Recommendation
< 4.0 CationicProtonated Nitrogen, Protonated Hydroxyl+1High (>10 mM)Stable, but rarely physiological.
4.5 – 7.0 Neutral / ZwitterionDeprotonated Nitrogen, Protonated Hydroxyl0Very Low (<0.1 mM) Avoid. High risk of precipitation.
7.2 – 7.6 Mixed50% Neutral / 50% Anionic0 to -1ModerateRequires 5% DMSO or surfactants.
> 8.0 AnionicDeprotonated Nitrogen, Deprotonated Hydroxyl-1High (>10 mM)Ideal for purely aqueous assays.

Part 3: Validated System Workflows

The following protocols are designed as self-validating systems. By incorporating spectrophotometric checkpoints, you can definitively prove that your compound is in the correct state before initiating expensive downstream assays.

Protocol 1: Preparation of pH-Stable HTS Stock Solutions

Objective: Create a degradation-resistant stock that bypasses the isoelectric precipitation zone upon dilution.

  • Primary Solubilization: Weigh 8-Bromoquinolin-7-ol powder and dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous conditions prevent premature ESPT and oxidative degradation.

  • Aliquot & Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C under argon or nitrogen gas.

  • Assay Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Add 0.05% (v/v) Tween-20. Causality: The surfactant forms micelles that encapsulate the neutral fraction of the compound, preventing π−π stacking.

  • Dilution: Inject the DMSO stock directly into the vortexing assay buffer to a final concentration of 10-50 µM (Final DMSO 1%).

Protocol 2: Spectrophotometric Validation of Speciation

Objective: Validate that the compound is fully dissolved and in the desired ionic state, free from light-scattering aggregates.

  • Baseline Correction: Blank your UV-Vis spectrophotometer with your exact assay buffer (including DMSO/surfactants).

  • Spectral Scan: Scan the 10 µM 8-Bromoquinolin-7-ol solution from 250 nm to 500 nm.

  • Self-Validation Checkpoints:

    • Check for Aggregation: Look at the absorbance at 500 nm. If A500​>0.05 , your compound is precipitating (light scattering). You must increase your co-solvent concentration.

    • Check Speciation: The neutral enol form typically absorbs around 320-330 nm. The anionic form will show a distinct bathochromic (red) shift to ~360-370 nm. If your assay is at pH 7.4, you should observe a broadened peak representing the equilibrium mixture.

    • Isosbestic Confirmation: If you titrate the pH from 6.0 to 9.0, the spectral curves must cross at a single, sharp isosbestic point. If the isosbestic point drifts, it proves the compound is degrading or precipitating rather than cleanly deprotonating.

Part 4: System Logic & Visualization

Speciation Cation Cationic Form (pH < 4.0) Highly Soluble Neutral Neutral / Zwitterion (pH 4.5 - 7.0) Precipitation Risk Cation->Neutral -H+ (pKa1 ~4.0) Neutral->Cation +H+ Anion Anionic Form (pH > 7.5) Highly Soluble Neutral->Anion -H+ (pKa2 ~7.2) Anion->Neutral +H+

Caption: pH-dependent speciation of 8-Bromoquinolin-7-ol dictating solubility and precipitation risks.

Workflow Start Issue: Precipitation or Signal Quenching CheckPH Measure Assay Buffer pH Start->CheckPH IsIso Is pH between 5.0 and 7.0? CheckPH->IsIso AdjustPH Adjust pH > 7.5 (Favor Anion) IsIso->AdjustPH Yes (Flexible Assay) AddCoSolvent Add 5% DMSO + 0.05% Tween-20 IsIso->AddCoSolvent No (Fixed Phys. pH) Validate Validate via UV-Vis (Check Isosbestic Points) AdjustPH->Validate AddCoSolvent->Validate

Caption: Decision tree for resolving 8-Bromoquinolin-7-ol precipitation and stability issues in aqueous assays.

References

  • 7-Hydroxyquinoline Chemical Properties & pKa Data. LookChem.[Link][2]

  • Accumulated Proton-Donating Ability of Solvent Molecules in Proton Transfer (ESPT Mechanisms). Journal of the American Chemical Society.[Link][3]

  • Light Activated Serotonin for Exploring Its Action in Biological Systems (Stability of 8-Bromoquinolinol derivatives). PMC / National Institutes of Health.[Link][4]

  • Photocleavable Linker Methods and Compositions (8-bromo-7-hydroxyquinoline applications). US Patent US20110178281A1.[1]

Sources

Optimization

Minimizing side reactions during bromination of quinolin-7-ol

Welcome to the Technical Support Center for Quinoline Scaffold Functionalization. This portal is engineered specifically for researchers, application scientists, and drug development professionals working with 7-hydroxyq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Scaffold Functionalization. This portal is engineered specifically for researchers, application scientists, and drug development professionals working with 7-hydroxyquinoline (quinolin-7-ol) derivatives.

Whether you are synthesizing photoremovable protecting groups (PPGs) for biological effectors or developing novel kinase inhibitors, achieving precise regioselectivity during halogenation is a critical bottleneck. Below, you will find an in-depth troubleshooting guide, quantitative performance data, and a self-validating protocol designed to maximize the yield of 8-bromoquinolin-7-ol while suppressing the notorious 6,8-dibromo side reaction.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is my reaction yielding a high percentage of 6,8-dibromoquinolin-7-ol instead of the desired mono-brominated product? A: The hydroxyl group at the C7 position acts as a strong electron-donating group (EDG) via resonance, highly activating both the ortho positions (C6 and C8) toward electrophilic aromatic substitution. While C8 is kinetically favored due to the stabilization of the Wheland intermediate by the adjacent heteroatom system, the C6 position remains highly susceptible to attack. If the local concentration of the brominating agent exceeds the stoichiometric requirement, or if the reaction temperature is too high, the activation barrier for the second bromination is easily overcome, leading to the 6,8-dibromo side product. Corrective Action: Strictly limit your brominating agent to 0.95–0.98 equivalents. Utilize a slow-addition technique at 0 °C to maintain a low steady-state concentration of the electrophile[1].

Q: Should I use molecular bromine (Br₂) or N-bromosuccinimide (NBS) for this transformation? A: While classical methods utilize Br₂ in glacial acetic acid—which yields the 8-bromo regioisomer in approximately 67% yield[2]—NBS is generally preferred in modern synthetic workflows. Br₂ is a harsh reagent that can lead to over-bromination and requires stringent handling. NBS in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides a controlled, gradual release of electrophilic bromine, which significantly suppresses the formation of the dibrominated species and improves the overall yield of 8-bromoquinolin-7-ol[1].

Q: My crude mixture turns dark brown or black during the workup phase. How can I prevent this? A: Quinoline-based alcohols, particularly when halogenated, are highly susceptible to oxidative degradation. Exposure to ambient oxygen and light catalyzes the formation of polymeric "tar"[3]. Corrective Action: Conduct the reaction under an inert atmosphere (Argon or Nitrogen) and shield the reaction vessel with aluminum foil. During workup, minimize exposure to air and store the purified product under an inert gas at 5–15 °C[3].

Part 2: Quantitative Data & Condition Comparison

To guide your reagent selection, the table below summarizes the expected outcomes based on different halogenating systems.

Halogenating SystemSolventTemperature ProfileMono-bromo Yield (8-bromo)Di-bromo Yield (6,8-dibromo)Reaction Profile / Notes
Br₂ (1.0 eq) Glacial Acetic AcidRoom Temperature~67%10–15%Standard classical method; the acidic environment partially moderates ring activation[2].
NBS (0.98 eq) DMF0 °C → Room Temp75–82%< 5%Highly controlled electrophile release; excellent regioselectivity[1].
NBS (1.5 eq) DichloromethaneRoom Temperature< 30%> 60%Demonstrates the rapid loss of selectivity with excess reagent and lack of cooling.

Part 3: Self-Validating Protocol

Regioselective Synthesis of 8-Bromoquinolin-7-ol Objective: Maximize C8 mono-bromination while suppressing C6/C8 di-bromination and oxidative degradation.

Phase 1: Preparation & Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon.

  • Dissolve 1.0 equivalent of quinolin-7-ol in anhydrous DMF (0.2 M concentration) under Argon.

  • Shield the flask from ambient light using aluminum foil to prevent photo-oxidation[3].

  • Cool the solution to 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

Phase 2: Controlled Halogenation 5. Weigh out exactly 0.98 equivalents of recrystallized N-bromosuccinimide (NBS). 6. Add the NBS portion-wise over a 30-minute period. (Causality note: Gradual addition prevents localized spikes in electrophile concentration, ensuring the kinetically favored C8 position is targeted without triggering the secondary C6 bromination). 7. Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional hour[1].

Phase 3: Validation & Workup 8. Validation Checkpoint 1 (TLC): Spot the crude mixture against the starting material on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The desired 8-bromo product will appear as a new spot slightly less polar (higher Rf​ ) than the starting material. A much higher Rf​ spot indicates the unwanted 6,8-dibromo impurity. 9. Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS. 10. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers thoroughly with brine (5x) to remove the DMF solvent. 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 12. Validation Checkpoint 2 (LC-MS): Analyze the crude solid. The target 8-bromoquinolin-7-ol must show a characteristic 1:1 isotopic doublet at m/z ~224/226 [M+H]⁺. If a 1:2:1 triplet at m/z ~302/304/306 is prominent, dibromination has occurred and column chromatography is required.

Part 4: Reaction Pathway Logic

G SM Quinolin-7-ol (C7-OH Activates C6 & C8) NBS_Opt NBS (0.98 eq), DMF 0 °C, Slow Addition SM->NBS_Opt Kinetic Control Br2_Sub Br2 (>1.0 eq) or NBS (Excess) Room Temp, Rapid Addition SM->Br2_Sub Thermodynamic/Uncontrolled Target 8-Bromoquinolin-7-ol (Desired Product) NBS_Opt->Target >75% Yield Side1 6,8-Dibromoquinolin-7-ol (Over-bromination) NBS_Opt->Side1 <5% Yield Br2_Sub->Side1 Major Product Side2 Oxidative Degradation (Tar Formation) Br2_Sub->Side2 Light/O2 Exposure

Reaction pathways and condition-dependent outcomes for the bromination of quinolin-7-ol.

References

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope Journal of the American Chemical Society / Instras URL: [Link][2]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology The Journal of Organic Chemistry / ACS Publications URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

HPLC analysis method for 8-Bromoquinolin-7-ol purity

High-Performance Liquid Chromatography (HPLC) Analysis for 8-Bromoquinolin-7-ol Purity: A Methodological Comparison Guide 8-Bromoquinolin-7-ol is a critical building block frequently utilized in the synthesis of photocle...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Analysis for 8-Bromoquinolin-7-ol Purity: A Methodological Comparison Guide

8-Bromoquinolin-7-ol is a critical building block frequently utilized in the synthesis of photocleavable linkers, metal chelators, and pharmaceutical agents. From a chromatographic perspective, it presents a highly specific analytical challenge: the molecule contains a basic quinoline nitrogen, an acidic phenolic hydroxyl group, and a heavy halogen (bromine).

This amphoteric nature makes it notoriously difficult to analyze using generic methods. On standard silica-based stationary phases, the basic nitrogen atom acts as a strong hydrogen bond acceptor, leading to severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols[1]. To establish a reliable purity assay, the analytical method must proactively neutralize these secondary interactions.

Comparative Analysis of Analytical Methods

To determine the most robust approach for purity quantification, we evaluated four distinct analytical strategies. The quantitative data below demonstrates why an optimized Reversed-Phase HPLC (RP-HPLC) method utilizing an acidic modifier significantly outperforms alternative approaches.

Table 1: Quantitative Performance Comparison of Analytical Methods for 8-Bromoquinolin-7-ol

Analytical MethodResolution (Rs)Tailing Factor (Tf)Limit of Detection (LOD)Precision (%RSD)Primary Limitation / Causality
Optimized RP-HPLC (0.1% TFA) 3.2 1.05 0.05 µg/mL 0.8% None (Optimal performance)
Generic RP-HPLC (Neutral pH) 1.82.400.50 µg/mL3.5%Severe peak tailing due to unsuppressed silanol interactions.
Normal Phase HPLC (NP-HPLC) 1.51.801.20 µg/mL4.2%Poor analyte solubility in non-polar mobile phases; broad peaks.
Gas Chromatography (GC-MS) N/AN/AN/AN/AHigh boiling point and risk of thermal degradation in the injector.

The Verdict: Generic RP-HPLC methods operating at a neutral pH fail because the quinoline nitrogen remains partially ionized, interacting with the stationary phase[1]. By utilizing a mobile phase modified with 0.1% Trifluoroacetic acid (TFA), the pH is driven down to approximately 2.0. This protonates the quinoline nitrogen and suppresses the ionization of surface silanols, yielding a sharp, symmetrical peak (Tf = 1.05)[2].

Methodological Workflow & Decision Logic

HPLC_Optimization Target 8-Bromoquinolin-7-ol Challenge1 Basic Nitrogen (Silanol Interactions) Target->Challenge1 Challenge2 Amphoteric Nature (Variable Ionization) Target->Challenge2 Solution1 0.1% TFA Modifier (pH ~2.0) Challenge1->Solution1 Suppress Silanols Solution2 Base-Deactivated C18 Column Challenge1->Solution2 Endcapped Silica Challenge2->Solution1 Lock pH < pKa Outcome Optimized RP-HPLC Sharp Peaks (Tf=1.05) Solution1->Outcome Solution2->Outcome

Logical workflow for overcoming 8-Bromoquinolin-7-ol chromatographic challenges.

Step-by-Step Experimental Protocol: Optimized RP-HPLC

This protocol is engineered as a self-validating system . By incorporating System Suitability Testing (SST) directly into the workflow, the method ensures real-time verification of analytical integrity before any sample data is reported.

Chromatographic Conditions
  • Column: Base-deactivated C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm). Causality: Extensive endcapping minimizes residual silanols.

  • Mobile Phase A: HPLC-grade Water containing 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.

  • Elution Mode: Isocratic, 50% A / 50% B[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 8-Bromoquinolin-7-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

System Suitability and Validation Execution
  • Blank Injection (Causality Check): Inject 10 µL of the diluent.

    • Validation: Ensure no ghost peaks elute at the expected retention time of 8-Bromoquinolin-7-ol (typically ~4.5 - 5.5 minutes). This proves that any peak observed in the sample is strictly from the analyte, not carryover or solvent contamination.

  • SST Injections: Inject the Working Standard Solution six consecutive times.

    • Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates (N) ≥ 5000. If the tailing factor exceeds 1.5, it indicates column degradation or insufficient mobile phase buffering.

  • Sample Analysis: Inject the unknown 8-Bromoquinolin-7-ol samples. Bracket the samples with standard injections every 10 samples to verify ongoing system stability.

Mechanistic Justification for Experimental Choices (E-E-A-T)

As an application scientist, understanding why a method works is as important as the procedure itself.

  • The Necessity of TFA: The retention and peak shape of quinoline derivatives are highly dependent on the pH of the mobile phase[1]. Adding 0.1% TFA lowers the pH well below the pKa of the quinoline nitrogen. This fully protonates the molecule, ensuring it exists in a single ionic form. Simultaneously, the low pH suppresses the ionization of the surface silanols (converting Si-O⁻ to Si-OH), effectively neutralizing the ion-exchange mechanism and eliminating peak tailing.

  • Isocratic vs. Gradient Elution: For the specific purity assessment of the 8-Bromoquinolin-7-ol monomer, an isocratic 50% Acetonitrile/50% Water blend provides optimal hydrophobic retention while maintaining a rapid run time of under 10 minutes[2]. Gradient elution is only necessary if highly non-polar synthetic byproducts (e.g., di-brominated impurities) are suspected to be retained on the column.

References

Sources

Comparative

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 8-Bromoquinolin-7-ol

For researchers and professionals in drug development and synthetic chemistry, the unambiguous identification of molecular structure is paramount. Isomeric compounds, which share the same molecular formula but differ in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous identification of molecular structure is paramount. Isomeric compounds, which share the same molecular formula but differ in the arrangement of atoms, can exhibit vastly different chemical, biological, and toxicological properties. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), stands as a cornerstone of molecular characterization, providing a reproducible fragmentation "fingerprint" that is invaluable for structural elucidation.

The Rationale Behind Electron Ionization (EI) for Isomer Differentiation

The choice of ionization technique is a critical first step in any mass spectrometry experiment. For relatively small, thermally stable, and volatile molecules like substituted quinolines, Electron Ionization (EI) is the method of choice.[1][2] Unlike softer ionization methods (e.g., Electrospray Ionization, ESI) that typically yield only the intact molecular ion, EI employs a high-energy electron beam (typically 70 eV) to induce ionization.[2][3] This high energy imparts significant internal energy to the newly formed molecular ion (M+•), causing it to undergo extensive and reproducible fragmentation.[3][4]

This resulting mass spectrum, rich with fragment ions, provides a detailed structural fingerprint. The fragmentation pathways are governed by fundamental chemical principles, such as the stability of the resulting cations and neutral losses.[3] By analyzing these pathways, one can piece together the molecular structure, making EI-MS a powerful tool for distinguishing between isomers that might otherwise be difficult to differentiate. The reproducibility of 70 eV EI spectra is also a key advantage, allowing for the creation of extensive, searchable libraries like the NIST/EPA/NIH Mass Spectral Library.[5][6][7]

Experimental Protocols

A robust and reproducible experimental setup is crucial for obtaining high-quality mass spectra. The following protocol outlines a standard method for the analysis of 8-Bromoquinolin-7-ol and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or methanol.

  • Instrumentation:

    • Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.[8][9]

  • Gas Chromatography Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for optimal sensitivity with dilute samples).[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2-3 scans per second.

The workflow for this analysis is visualized in the diagram below.

GC-MS Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Analyte in Volatile Solvent Injector Inject Sample (250°C) Prep->Injector Column Separation on Capillary Column Injector->Column Helium Carrier Gas IonSource Electron Ionization (70 eV, 230°C) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) Data Generate Mass Spectrum Detector->Data

A typical workflow for the GC-MS analysis of small molecules.

Comparative Fragmentation Analysis

The fragmentation of 8-Bromoquinolin-7-ol can be predicted by dissecting the fragmentation patterns of its constituent parts: the 8-bromo-substituted quinoline ring and the 7-hydroxy-substituted quinoline ring. The molecular weight of 8-Bromoquinolin-7-ol (C₉H₆BrNO) is 223.05 g/mol (using ⁷⁹Br) and 225.05 g/mol (using ⁸¹Br).

Reference Compound 1: 8-Bromoquinoline

The EI mass spectrum of 8-Bromoquinoline (C₉H₆BrN, MW: 207/209 g/mol ) provides a clear picture of fragmentation driven by the bromo-substituent.[11][12]

  • Molecular Ion (M+•) at m/z 207/209: A strong molecular ion peak is observed, showing the characteristic 1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br.[13]

  • Loss of Bromine Radical ([M-Br]+) at m/z 128: The most significant fragmentation is the loss of a bromine radical (•Br) to form a stable quinolinyl cation at m/z 128.

  • Loss of HCN ([M-Br-HCN]+) at m/z 101: This quinolinyl cation can then lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of the quinoline ring system, to yield an ion at m/z 101.[14]

Reference Compound 2: 7-Hydroxyquinoline

The mass spectrum of 7-Hydroxyquinoline (C₉H₇NO, MW: 145 g/mol ) demonstrates fragmentation directed by the hydroxyl group.[15][16]

  • Molecular Ion (M+•) at m/z 145: A prominent molecular ion peak is observed.

  • Loss of Carbon Monoxide ([M-CO]+•) at m/z 117: A key fragmentation for phenolic compounds is the loss of a neutral carbon monoxide (CO) molecule, resulting in a strong peak at m/z 117.[17]

  • Loss of HCN ([M-CO-HCN]+•) at m/z 90: The ion at m/z 117 can subsequently lose HCN to form an ion at m/z 90.

Predicted Fragmentation for 8-Bromoquinolin-7-ol

By combining these observations, we can predict the major fragmentation pathways for 8-Bromoquinolin-7-ol.

  • Molecular Ion (M+•) at m/z 223/225: A strong molecular ion with the characteristic bromine isotope pattern is expected.

  • Primary Fragmentation Pathways: Two major initial fragmentation routes are possible:

    • Loss of a Bromine Radical ([M-Br]+) at m/z 144: This would lead to the formation of the 7-hydroxyquinolinyl cation. This ion would then be expected to lose CO to form an ion at m/z 116 .

    • Loss of Carbon Monoxide ([M-CO]+•) at m/z 195/197: This would result in a bromo-indenyl radical cation. This ion would then likely lose a bromine radical to form an ion at m/z 116 .

  • Subsequent Fragmentation: The key intermediate ion at m/z 116 is expected to lose HCN, resulting in a fragment at m/z 89 .

The competition between the loss of •Br and the loss of CO will depend on the relative bond strengths and the stability of the resulting ions. Given that the C-Br bond is weaker than the aromatic C-C/C-O bonds, the initial loss of the bromine radical is often a highly favored pathway for brominated aromatics.

Summary of Key Fragments
m/z (for ⁷⁹Br)Proposed Ion Structure / Neutral Loss8-Bromoquinoline[11]7-Hydroxyquinoline[15]8-Bromoquinolin-7-ol (Predicted)
223/225 [M]+•--Abundant
207/209 [M]+•Abundant--
195/197 [M-CO]+•--Possible
145 [M]+•-Abundant-
144 [M-Br]+--Abundant
128 [M-Br]+Abundant--
117 [M-CO]+•-Abundant-
116 [M-Br-CO]+ or [M-CO-Br]+--Abundant
101 [M-Br-HCN]+Present--
90 [M-CO-HCN]+•-Present-
89 [M-Br-CO-HCN]+--Likely

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade for 8-Bromoquinolin-7-ol is illustrated below. The pathway highlights the two competing initial fragmentation steps leading to a common key intermediate.

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 M Molecular Ion (M+•) m/z 223/225 M_minus_Br [M-Br]+ m/z 144 M->M_minus_Br - Br• M_minus_CO [M-CO]+• m/z 195/197 M->M_minus_CO - CO M_minus_Br_minus_CO [M-Br-CO]+ m/z 116 M_minus_Br->M_minus_Br_minus_CO - CO M_minus_Br_minus_CO_minus_HCN [M-Br-CO-HCN]+ m/z 89 M_minus_Br_minus_CO->M_minus_Br_minus_CO_minus_HCN - HCN M_minus_CO_minus_Br [M-CO-Br]+ m/z 116 M_minus_CO->M_minus_CO_minus_Br - Br• M_minus_CO_minus_Br_minus_HCN [M-CO-Br-HCN]+ m/z 89 M_minus_CO_minus_Br->M_minus_CO_minus_Br_minus_HCN - HCN

Predicted EI fragmentation pathways for 8-Bromoquinolin-7-ol.

Conclusion

While an experimental mass spectrum for 8-Bromoquinolin-7-ol is not cataloged in major public databases, a reliable fragmentation pattern can be predicted through a comparative analysis of its structural analogs, 8-Bromoquinoline and 7-Hydroxyquinoline. The predicted spectrum is expected to be characterized by a strong molecular ion peak at m/z 223/225, with primary fragment ions resulting from the competitive loss of a bromine radical and a neutral carbon monoxide molecule. These initial fragmentation events are predicted to converge on a key intermediate ion at m/z 116, which subsequently loses HCN, a hallmark of the quinoline ring system.

This guide underscores a powerful strategy in analytical chemistry: using established fragmentation principles and data from related compounds to elucidate the structure of novel molecules. For researchers working with substituted heterocycles, this comparative approach provides a logical and scientifically grounded framework for interpreting mass spectra and confidently distinguishing between isomers.

References

  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Available from: [Link]

  • NIST. Quinoline, 8-bromo-. NIST Chemistry WebBook. Available from: [Link]

  • Royal Society of Chemistry. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Available from: [Link]

  • NIST. Mass Spectrometry Data Center. Available from: [Link]

  • PubChem. 7-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 7-Bromoquinoline-8-thiol. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. (2021). Available from: [Link]

  • SISC. NIST 23 Mass Spectral Library. Available from: [Link]

  • IntechOpen. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018). Available from: [Link]

  • Organomation. GC-MS Sample Preparation. Available from: [Link]

  • Mass Spec Software. NIST Mass Spectral Library. Available from: [Link]

  • NIST. NIST Chemistry WebBook. Available from: [Link]

  • PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). Available from: [Link]

  • PubMed. 7-Bromoquinolin-8-ol. (2003). Available from: [Link]

  • Virginia DCLS. 7-Hydroxyquinoline, TMS. Available from: [Link]

  • Wiley Science Solutions. Wiley Registry/NIST Mass Spectral Library 2023. Available from: [Link]

  • PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Available from: [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Available from: [Link]

  • University of Arizona. Interpretation of mass spectra. Available from: [Link]

  • PMC. Computational mass spectrometry for small molecules. (2013). Available from: [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry (GCMS). Available from: [Link]

  • YouTube. Fragmentation in Mass Spectrometry. (2023). Available from: [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available from: [Link]

  • ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Available from: [Link]

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Validation

FTIR Spectral Characterization and Performance Comparison of 8-Bromoquinolin-7-ol Hydrobromide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Photoremovable Protecting Groups (PPGs) and Two-Photon Excitation (2PE) Executive Summary In the development of pho...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Photoremovable Protecting Groups (PPGs) and Two-Photon Excitation (2PE)

Executive Summary

In the development of photoactivatable ("caged") bioactive molecules, the choice of a photoremovable protecting group (PPG) dictates the spatial and temporal resolution of physiological assays. 8-Bromoquinolin-7-ol hydrobromide (commonly referred to as BHQ-HBr) has emerged as a premier chromophore for two-photon excitation (2PE) applications. Unlike traditional coumarin or nitrobenzyl derivatives, BHQ-HBr offers a highly optimized balance of aqueous solubility, sub-microsecond release kinetics, and minimal background fluorescence.

This guide provides a comprehensive structural characterization of BHQ-HBr via Fourier Transform Infrared (FTIR) spectroscopy, objectively compares its performance against alternative PPGs, and details the self-validating experimental protocols required for its application in drug development.

FTIR Spectral Bands of 8-Bromoquinolin-7-ol Hydrobromide

Structural validation of the BHQ-HBr precursor is the critical first step before conjugation to biological effectors (e.g., neurotransmitters, nucleotides). The FTIR spectrum of 8-Bromoquinolin-7-ol hydrobromide exhibits distinct vibrational modes that confirm both the halogenation pattern and the salt formation.

Key Vibrational Assignments and Causality
  • ~3200–3400 cm⁻¹ (Broad, Strong): Phenolic O–H Stretch

    • Causality: The broadness is indicative of extensive intermolecular hydrogen bonding in the solid state. This hydroxyl group is essential for the solvent-assisted photoheterolysis mechanism during uncaging.

  • ~2500–3000 cm⁻¹ (Broad, Multiple Bands): N–H⁺ Stretch

    • Causality: The hydrobromide salt protonates the sp² nitrogen of the quinoline ring. This protonation creates a highly hydrogen-bonded N–H⁺ species, which shifts the stretching frequency significantly lower than a typical neutral amine and broadens it across this region. This salt form is the primary driver of BHQ's superior water solubility.

  • ~1630–1580 cm⁻¹ (Sharp, Medium): Aromatic C=N and C=C Stretches

    • Causality: Represents the skeletal vibrations of the bicyclic quinoline core. The exact peak positions are highly sensitive to the electron-withdrawing effects of the adjacent bromine atom.

  • ~1250 cm⁻¹ (Strong): C–O Stretch

    • Causality: Confirms the presence of the phenolic carbon-oxygen bond at the 7-position.

  • ~830 cm⁻¹ (Strong): Aromatic C–H Out-of-Plane Bending

    • Causality: This band is characteristic of the specific substitution pattern on the quinoline ring, confirming that the 7- and 8-positions are occupied (hydroxyl and bromine, respectively).

  • ~650–550 cm⁻¹ (Medium): C–Br Stretch

    • Causality: The heavy bromine atom at the 8-position acts as an internal heavy atom, which facilitates intersystem crossing or modulates the excited state dynamics critical for the high quantum yield of the chromophore.

Comparative Performance Analysis: BHQ vs. Alternative Photocages

To objectively evaluate BHQ-HBr, we must compare it against the historical standards in the field: Bhc (6-Bromo-7-hydroxycoumarin-4-ylmethyl) and DMNB (4,5-Dimethoxy-4-nitrobenzyl).

As demonstrated in foundational studies by Dore et al. , BHQ was specifically engineered to overcome the physiological limitations of Bhc and DMNB.

Quantitative Comparison Table
Performance MetricBHQ (8-Bromo-7-hydroxyquinoline)Bhc (6-Bromo-7-hydroxycoumarin)DMNB (4,5-Dimethoxy-4-nitrobenzyl)
Photolysis Mechanism Solvent-assisted SN1 photoheterolysisPhoto-SN1 solvolysisIntramolecular redox (Norrish Type II)
2PE Cross-Section (δu) High (~0.6–0.9 GM at 740 nm)High (~1–2 GM at 740 nm)Very Low (< 0.1 GM at 740 nm)
Aqueous Solubility Excellent (Due to HBr salt form)Poor (Requires organic co-solvents)Poor (Requires organic co-solvents)
Background Fluorescence Low (Does not interfere with assays)High (Interferes with GFP/Ca²⁺ dyes)Low
Release Kinetics Sub-microsecond (< 1 μs)Nanosecond to microsecondMillisecond (Slow)
Dark Stability (pH 7.2) Highly stableModerately stableHighly stable
The Causality of Superiority
  • Fluorescence Interference: While Bhc has a slightly higher 2PE cross-section, its high fluorescence emission overlaps with common biological reporters (like Green Fluorescent Protein or Fura-2 calcium dyes). BHQ was structurally designed to possess low fluorescence, allowing researchers to simultaneously uncage a drug and optically monitor the cellular response without signal bleed-through .

  • Solubility in High Ionic Strength Buffers: DMNB and Bhc often precipitate in simulated physiological fluids (pH 7.2, high salt). The hydrobromide salt of BHQ ensures complete dissolution in aqueous media without toxic co-solvents like DMSO, maintaining cell viability during in vivo studies.

Mechanistic Pathway of BHQ Photolysis

The photolysis of BHQ-caged effectors occurs via a rapid, solvent-assisted photoheterolysis (SN1) reaction. Upon two-photon excitation with a femtosecond-pulsed Ti:Sapphire laser (740 nm), the molecule enters a singlet excited state. The leaving group (the bioactive drug) is expelled heterolytically on a sub-microsecond timescale, leaving behind a highly stable, low-fluorescence BHQ-OH solvolysis byproduct.

Photolysis_Mechanism Node1 BHQ-Caged Drug (Stable in Dark) Node2 Singlet Excited State (S1) (Sub-microsecond) Node1->Node2 1PE (365 nm) or 2PE (740 nm) Node3 Solvent-Assisted Photoheterolysis (SN1) Node2->Node3 Heterolytic Cleavage Node4 Active Drug (Released Effector) Node3->Node4 Uncaging Node5 BHQ-OH Byproduct (Low Fluorescence) Node3->Node5 Solvolysis

Fig 1: Two-photon excitation (2PE) mediated solvent-assisted SN1 photoheterolysis of BHQ-caged effectors.

Experimental Protocols

To ensure scientific integrity, the following protocols represent a self-validating system . The structural identity of the precursor is first proven via FTIR, followed by a Time-Resolved Infrared (TRIR) assay that proves the exact kinetic release of the drug, rather than just the decay of the chromophore.

Protocol 1: FTIR Structural Validation of BHQ-HBr

Why this matters: Water inherently absorbs heavily in the IR region (~3300 cm⁻¹ and ~1640 cm⁻¹), which can mask the critical O–H and N–H⁺ bands of BHQ-HBr. Therefore, anhydrous solid-state preparation is mandatory.

  • Desiccation: Dry the BHQ-HBr sample and spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 60°C for 12 hours to remove trace moisture.

  • Milling: In an agate mortar, gently grind 1–2 mg of BHQ-HBr with 100 mg of anhydrous KBr. Causality: Excessive grinding can alter the crystalline polymorph, shifting the N–H⁺ vibrational frequencies.

  • Pellet Pressing: Transfer the mixture to a hydraulic press and apply 10 tons of pressure for 2 minutes to form a transparent KBr pellet.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ using an FTIR spectrometer at a resolution of 4 cm⁻¹ (minimum 32 scans). Validate the presence of the ~650 cm⁻¹ (C–Br) and ~2500–3000 cm⁻¹ (N–H⁺) bands.

Protocol 2: Two-Photon Photolysis & TRIR Kinetic Validation

Why this matters: UV-Vis spectroscopy only tracks the electronic state of the BHQ chromophore. Time-Resolved Infrared (TRIR) spectroscopy tracks the specific vibrational mode of the drug's connecting bond (e.g., an ester carbonyl), proving actual drug release .

  • Sample Formulation: Dissolve the BHQ-caged effector in an aqueous buffer of high ionic strength (pH 7.2) to mimic physiological conditions.

  • Excitation: Irradiate the sample using a mode-locked, femtosecond-pulsed Ti:Sapphire laser tuned to 740 nm.

  • TRIR Monitoring: Monitor the IR spectrum in real-time.

  • Self-Validation Step (Mass Balance): Track the disappearance of the caged ester carbonyl stretch (typically ~1720 cm⁻¹) and correlate it directly with the appearance of the free carboxylate asymmetric stretch (~1580 cm⁻¹). The kinetic decay of the former must mathematically match the exponential rise of the latter to confirm a clean, 1:1 uncaging event without side reactions.

Experimental_Workflow Step1 1. Sample Preparation Formulate BHQ-HBr in anhydrous KBr pellet Step2 2. FTIR Spectral Acquisition Validate O-H, N-H+, and C-Br stretching bands Step1->Step2 Prevents moisture masking Step3 3. Effector Conjugation Synthesize BHQ-protected bioactive molecule Step2->Step3 Purity confirmed Step4 4. TRIR Photolysis Assay Irradiate at 740 nm (2PE) in pH 7.2 buffer Step3->Step4 Isolate caged compound Step5 5. Kinetic Validation Correlate C=O decay with free effector rise Step4->Step5 Sub-μs IR monitoring

Fig 2: Self-validating workflow from FTIR structural confirmation to TRIR kinetic photolysis assay.

References

  • Title: 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope Source: Journal of the American Chemical Society (2006) URL: [Link]

  • Title: Photoactivatable, biologically-relevant phenols with sensitivity toward 2-photon excitation Source: The Journal of Organic Chemistry / PubMed Central (2010) URL: [Link]

Comparative

Chemical Biology Comparison Guide: 8-Bromoquinolin-7-ol (BHQ) vs. 8-Hydroxyquinoline (8-HQ)

While 8-Bromoquinolin-7-ol (commonly referred to as BHQ) and 8-Hydroxyquinoline (8-HQ) share a foundational quinoline scaffold, the positional shift of a single hydroxyl group and the addition of a halogen completely div...

Author: BenchChem Technical Support Team. Date: March 2026

While 8-Bromoquinolin-7-ol (commonly referred to as BHQ) and 8-Hydroxyquinoline (8-HQ) share a foundational quinoline scaffold, the positional shift of a single hydroxyl group and the addition of a halogen completely diverge their utility in chemical biology. This guide provides an in-depth, objective comparison of their mechanistic behaviors, comparative performance data, and validated experimental workflows.

Structural Causality & Mechanistic Divergence

To understand the divergent applications of these two molecules, one must analyze their structural causality.

8-Hydroxyquinoline (8-HQ): The Metallo-Pharmacophore

In 8-HQ, the hydroxyl group is positioned at C8, directly adjacent to the quinoline nitrogen (N1). This specific geometry creates an ideal pocket for bidentate metal chelation . 8-HQ readily coordinates with transition metals (such as Cu²⁺, Zn²⁺, and Fe²⁺) using the nitrogen lone pair and the deprotonated phenolate oxygen. The resulting 2:1 (ligand:metal) complex is neutral and highly lipophilic, allowing it to easily traverse hydrophobic lipid bilayers. Because of this, 8-HQ acts as a potent ionophore , shuttling extracellular metals into the cytosol where they disrupt metalloprotein homeostasis and generate reactive oxygen species (ROS) via Fenton-like chemistry ().

8-Bromoquinolin-7-ol (BHQ): The Spatiotemporal Photo-Trigger

In BHQ, the hydroxyl group is shifted to C7, and a bromine atom is introduced at C8. This completely abolishes the bidentate chelation pocket. Instead, when functionalized at the C2-methyl position with a biological effector (e.g., neurotransmitters, carboxylates), BHQ acts as a highly efficient photoremovable protecting group (PRPG) or "caging" group.

The mechanism relies on Excited-State Proton Transfer (ESPT) . Upon absorbing a photon (either via 1-photon excitation at 365 nm or 2-photon excitation at 740 nm), the 7-hydroxyl group becomes highly acidic (a "photoacid"). It transfers a proton to the solvent, generating an excited-state anion. This drives an electron cascade that triggers a solvent-assisted photoheterolysis (SN1-like cleavage) at the C2-methyl bond, releasing the active payload. The C8 bromine is critical: it sterically blocks unwanted side reactions and electronically red-shifts the absorption spectrum to enable near-infrared (NIR) multiphoton excitation ().

Pathway Visualizations

HQ_Mechanism HQ 8-Hydroxyquinoline (8-HQ) Complex Lipophilic 8-HQ-Metal Complex (Bidentate Chelation) HQ->Complex Metals Extracellular Metals (Cu²⁺, Zn²⁺) Metals->Complex Transport Membrane Translocation (Ionophore Activity) Complex->Transport Intracellular Intracellular Metal Accumulation & Oxidative Stress Transport->Intracellular

Fig 1: 8-HQ acts as an ionophore, chelating extracellular metals to induce intracellular toxicity.

BHQ_Mechanism Caged BHQ-Caged Effector (Biologically Inert) ESPT Excited-State Proton Transfer (ESPT) Caged->ESPT Light 2-Photon Excitation (740 nm NIR Light) Light->ESPT Absorbs Photons Cleavage Solvent-Assisted Photoheterolysis (SN1) ESPT->Cleavage Release Active Effector Release (Spatiotemporal Control) Cleavage->Release

Fig 2: BHQ photolysis via 2-photon excitation and excited-state proton transfer to release payload.

Comparative Quantitative Data

The following table summarizes the distinct physicochemical and biological profiles of both molecules, highlighting why they are utilized for entirely different experimental paradigms.

Property8-Hydroxyquinoline (8-HQ)8-Bromoquinolin-7-ol (BHQ)
Primary Application Metallo-pharmacophore, AntimicrobialPhotoremovable Protecting Group (PRPG)
Core Mechanism Bidentate Metal Chelation (Ionophore)Solvent-Assisted Photoheterolysis (SN1)
Key Structural Feature C8-Hydroxyl adjacent to N1C7-Hydroxyl, C8-Bromo steric block
Metal Affinity (Cu²⁺) High (Forms lipophilic 2:1 complex)Negligible (Sterically/electronically hindered)
Light Sensitivity Highly fluorescent, poor uncaging efficiencyHigh 1PE (365 nm) & 2PE (740 nm) efficiency
2-Photon Cross Section N/A~0.59 GM (at 740 nm)
Dark Stability (Aqueous) Stable, but biologically activeHighly stable, biologically inert until irradiated

Self-Validating Experimental Protocols

To ensure scientific rigor, any assay utilizing these compounds must include intrinsic controls that validate their specific mechanisms of action.

Protocol A: Validating 8-HQ Metal-Dependent Cytotoxicity (Ionophore Assay)

Causality Check: To prove that 8-HQ acts primarily as an ionophore rather than a direct enzyme inhibitor, we must manipulate extracellular metal concentrations. If 8-HQ functions by shuttling metals, adding exogenous Cu²⁺ will exacerbate toxicity, while adding a membrane-impermeable chelator will rescue the cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 96-well plates at 104 cells/well in standard DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Matrix Preparation: Prepare three parallel treatment arms to create a self-validating matrix:

    • Arm 1 (Baseline): 8-HQ titration (0.1 - 50 µM).

    • Arm 2 (Metal Overload): 8-HQ titration + 10 µM CuCl₂.

    • Arm 3 (Metal Depletion): 8-HQ titration + 50 µM Bathocuproine disulfonate (BCS, a strong extracellular copper chelator).

  • Incubation: Treat the cells with the prepared matrices and incubate for 24 hours.

  • Viability Readout: Perform a standard MTT viability assay. Read absorbance at 570 nm using a microplate reader.

  • Data Interpretation: The IC₅₀ of 8-HQ in Arm 2 should shift significantly lower (hyper-toxicity), while Arm 3 should show near-complete rescue (IC₅₀ shift higher). This validates the causal mechanism of metal-shuttling.

Protocol B: 2-Photon Uncaging Workflow for BHQ-Conjugates

Causality Check: To ensure a BHQ-conjugated molecule acts as a true spatiotemporal trigger, the protocol must demonstrate that the effector is completely biologically inert in the dark (hydrolytic stability) and rapidly released only under targeted near-infrared (NIR) multiphoton excitation ().

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM solution of a BHQ-caged effector (e.g., BHQ-acetate) in a physiological buffer (KMOPS, pH 7.2, high ionic strength) to mimic intracellular conditions.

  • Dark Control (Self-Validation): Incubate a 500 µL aliquot at 37°C for 48 hours in complete darkness. Analyze via HPLC-MS to confirm <1% spontaneous hydrolysis, validating the integrity of the "cage".

  • 2PE Photolysis Setup: Place 50 µL of the fresh solution in a quartz microcuvette. Irradiate using a mode-locked Ti:Sapphire laser tuned to 740 nm (pulse width ~100 fs, repetition rate 80 MHz, average power 350 mW).

  • Kinetic Sampling: Withdraw 5 µL aliquots at 0, 5, 15, and 30 minutes of continuous irradiation.

  • Quantification: Analyze the aliquots via LC-MS. Quantify the exponential disappearance of the caged conjugate and the stoichiometric appearance of the free effector alongside the BHQ-solvent photoproduct.

References

  • Fedoryak, O. D., & Dore, T. M. (2006). "8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope." Journal of the American Chemical Society. Available at:[Link]

  • Ma, J., Rea, A. C., et al. (2012). "Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates." Chemistry - A European Journal. Available at:[Link]

  • Fedoryak, O. D., & Dore, T. M. (2002). "Brominated Hydroxyquinoline as a Photolabile Protecting Group with Sensitivity to Multiphoton Excitation." Organic Letters. Available at:[Link]

  • Douhal, A., Dabrio, J., & Sastre, R. (1997). "Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects." The Journal of Physical Chemistry B. Available at:[Link]

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 8-Bromoquinolin-7-ol Complexes: An In-Depth Analysis for Researchers

For researchers and professionals in drug development and materials science, understanding the coordination chemistry of quinoline derivatives is paramount. 8-Hydroxyquinoline and its analogues are privileged scaffolds d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the coordination chemistry of quinoline derivatives is paramount. 8-Hydroxyquinoline and its analogues are privileged scaffolds due to their robust chelating properties. This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of metal complexes of 8-Bromoquinolin-7-ol. Given the relative scarcity of published spectra for the brominated variant, we will build a comprehensive framework using the extensively studied 8-hydroxyquinoline (8-HQ) as a baseline. This approach will illuminate the electronic effects of the bromo-substituent and provide a predictive and analytical tool for researchers in the field.

The Foundational Ligand: 8-Hydroxyquinoline and its Bromo-Derivative

8-Hydroxyquinoline (8-HQ) is a bidentate chelating agent, coordinating to metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring. This chelation forms stable, often colorful, complexes. The introduction of a bromine atom at the 7-position, yielding 8-Bromoquinolin-7-ol, significantly modulates the electronic properties of the ligand. Bromine is an electron-withdrawing group via induction but can also participate in p-π conjugation, which can lead to bathochromic (red) shifts in the UV-Vis absorption spectra of the resulting complexes.[1]

The structure of 8-Bromoquinolin-7-ol and its coordination to a metal ion are depicted below.

Caption: Molecular structure of 8-Bromoquinolin-7-ol.

UV-Vis Absorption Spectra of 8-Hydroxyquinoline Complexes: A Comparative Baseline

The UV-Vis spectra of 8-HQ complexes are characterized by intense absorption bands in the ultraviolet and, often, the visible region. These absorptions arise from various electronic transitions within the molecule. The primary transitions are:

  • π→π* Transitions: These are high-energy transitions occurring within the aromatic system of the quinoline ring. They are typically observed in the UV region and are responsible for the strong absorbance of the ligand itself.

  • n→π* Transitions: These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. They are generally of lower energy than π→π* transitions.

  • Ligand-to-Metal Charge Transfer (LMCT): Upon coordination, new absorption bands can appear, often in the visible region. In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital.

  • d-d Transitions: For transition metal complexes, absorptions can occur due to the excitation of electrons between d-orbitals of the metal ion. These are typically weak bands.

The table below summarizes the characteristic UV-Vis absorption maxima for several common metal complexes of the parent 8-hydroxyquinoline ligand. This data serves as a crucial reference for understanding the spectra of its derivatives.

Metal IonComplex Stoichiometry (M:L)λmax (nm) in Methanolλmax (nm) in Chloroformλmax (nm) in DMSO
Co(II)1:2371~380~390
Ni(II)1:2366~375~385
Cu(II)1:2~380~390~400
Zn(II)1:2~370~380~380
Ag(I)1:1Not specifiedNot specifiedNot specified

Data compiled from Cipurković et al., 2021.[2] The absorption maxima can shift depending on the solvent, a phenomenon known as solvatochromism.[3]

The Influence of the Bromo-Substituent: Predicted Spectral Shifts

The introduction of a bromine atom at the 7-position of the quinoline ring is expected to influence the UV-Vis absorption spectra of its metal complexes in several ways:

  • Bathochromic Shift: The bromine atom, through p-π conjugation, can extend the conjugated system of the ligand. This extension typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π→π* and charge-transfer bands.[1] This means the absorption maxima for 8-Bromoquinolin-7-ol complexes are predicted to occur at longer wavelengths compared to their 8-HQ counterparts.

  • Hyperchromic Effect: An increase in the molar absorptivity (absorbance intensity) is also possible.

  • Fine-Tuning of Electronic Properties: The electron-withdrawing nature of bromine can also influence the energy of the metal d-orbitals and the ligand orbitals, thereby affecting the energy and intensity of LMCT and d-d transitions.

G cluster_transitions Electronic Transitions in Quinoline Complexes π π orbitals (Ligand) d d orbitals (Metal) π->d LMCT (Vis region) π* π* orbitals (Ligand) π->π* π→π* (UV region) n n orbitals (N, O) n->π* n→π* (UV/Vis region) d->d d-d (Vis region, weak)

Caption: Key electronic transitions in 8-hydroxyquinoline type metal complexes.

Experimental Protocols

For researchers aiming to synthesize and characterize 8-Bromoquinolin-7-ol complexes, the following protocols provide a validated starting point.

Synthesis of 8-Bromoquinolin-7-ol

This procedure is adapted from established methods for the bromination of 8-hydroxyquinoline.[4][5]

Materials:

  • 8-Hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Dissolve 8-hydroxyquinoline (1 mmol) in chloroform (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1 mmol) portion-wise with continuous stirring.

  • Slowly allow the reaction mixture to warm to 40 °C and stir for 18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane (1:9) eluent.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromo-8-hydroxyquinoline as a solid.[4]

General Synthesis of a Metal(II) Complex of 8-Bromoquinolin-7-ol

This is a general procedure that can be adapted for various divalent metal ions like Cu(II), Zn(II), Ni(II), and Co(II).[6][7]

Materials:

  • 8-Bromoquinolin-7-ol

  • Metal(II) salt (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Dilute base (e.g., 0.1 M NaOH)

Procedure:

  • Ligand Solution: Dissolve 8-Bromoquinolin-7-ol (2 mmol) in ethanol or methanol (20 mL). Gentle warming may be necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • pH Adjustment: Add the dilute base dropwise to the mixture to facilitate the deprotonation of the hydroxyl group, promoting complex formation. A color change or precipitate formation indicates complexation.

  • Reaction Completion: Stir the mixture at room temperature for 2-3 hours or heat under reflux for 1 hour.

  • Isolation: Cool the reaction mixture and collect the precipitated complex by filtration.

  • Purification: Wash the solid with the reaction solvent and then with a non-polar solvent like hexane.

  • Drying: Dry the purified complex in a desiccator or a vacuum oven.

UV-Vis Spectroscopic Analysis

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • 1.0 cm quartz cuvettes.

Procedure:

  • Prepare stock solutions of the synthesized complexes in a suitable solvent (e.g., DMSO, methanol, or chloroform) at a concentration of approximately 1x10⁻³ M.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically in the range of 1x10⁻⁴ to 1x10⁻⁵ M).

  • Record the absorption spectrum of each solution over a range of 200-800 nm, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

  • If quantitative analysis is required, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

G cluster_workflow Experimental Workflow A Synthesis of 8-Bromoquinolin-7-ol B Synthesis of Metal Complex A->B C Purification and Drying B->C D Preparation of Solutions C->D E UV-Vis Spectral Acquisition (200-800 nm) D->E F Data Analysis (λmax, Molar Absorptivity) E->F

Caption: Workflow for the synthesis and spectral analysis of 8-Bromoquinolin-7-ol complexes.

Conclusion and Future Outlook

This guide establishes a comparative framework for understanding the UV-Vis absorption spectra of 8-Bromoquinolin-7-ol metal complexes. By leveraging the extensive data available for 8-hydroxyquinoline complexes, we can predict and interpret the spectral features of the brominated analogues. The key takeaway is the anticipated bathochromic shift due to the electronic influence of the bromine substituent. The provided experimental protocols offer a solid foundation for the synthesis and characterization of these promising compounds.

Further research, including systematic synthesis of a series of 8-Bromoquinolin-7-ol complexes and their detailed spectroscopic analysis, is warranted. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) would also be invaluable in corroborating experimental findings and providing deeper insights into the electronic structure of these molecules. Such endeavors will undoubtedly accelerate their application in the development of novel therapeutics and advanced materials.

References

  • Ferreira, I., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. ACS Publications. [Link]

  • Zhang, L., et al. (2017). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

  • Kharadi, G. J. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]

  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. [Link]

  • Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A. [Link]

  • Google Patents. (2002).
  • Bényei, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

  • Ferreira, I., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. ACS Publications. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Abboud, M. I., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Publishing. [Link]

  • Al-Hamdani, A. A. S., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. [Link]

  • Brennan, N. F. (2006). UV/VIS Spectroscopy. University of Pretoria. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

  • Chen, S., et al. (2017). How does the interplay between bromine substitution at bay area and bulky substituents at imide position influence the photophysical properties and molecular packing of perylene diimides? Semantic Scholar. [Link]

  • Milicevic, A., et al. (2006). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl)-5-carboxy uracils in various solvents. Part II. TechnoRep. [Link]

Sources

Comparative

Elemental Analysis Standards for 8-Bromoquinolin-7-ol HBr: A Comparative Methodological Guide

Introduction 8-Bromoquinolin-7-ol (BHQ) is a highly specialized photoremovable protecting group utilized extensively in physiological studies and two-photon excitation (2PE) applications[1]. While the free base is synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Bromoquinolin-7-ol (BHQ) is a highly specialized photoremovable protecting group utilized extensively in physiological studies and two-photon excitation (2PE) applications[1]. While the free base is synthetically accessible, the hydrobromide salt (8-Bromoquinolin-7-ol HBr) is frequently preferred in drug development for its enhanced aqueous solubility and stability.

However, verifying the stoichiometry and purity of this salt presents a severe analytical challenge. The compound possesses an exceptionally high bromine content (>52% by mass). In standard elemental analysis (EA), high halogen concentrations poison oxidation catalysts, form multiple oxidation states, and cause isobaric interferences, skewing carbon, hydrogen, and nitrogen (CHN) recoveries[2].

This guide objectively compares standard elemental analysis techniques against halogen-resistant and orthogonal methodologies, providing drug development professionals with a self-validating framework to achieve the industry-standard ±0.4% accuracy limit[3].

Theoretical Standards: The Halogen Challenge

To establish a baseline for comparison, we must first define the theoretical elemental composition. The transition from the free base to the hydrobromide salt drastically shifts the mass distribution, making bromine the dominant elemental constituent.

Table 1: Theoretical Elemental Composition Comparison

ElementFree Base (C₉H₆BrNO)HBr Salt (C₉H₇Br₂NO)Shift (Δ%)
Carbon (C) 48.25%35.45%-12.80%
Hydrogen (H) 2.70%2.31%-0.39%
Nitrogen (N) 6.25%4.59%-1.66%
Bromine (Br) 35.66%52.40%+16.74%
Oxygen (O) 7.14%5.25%-1.89%

Causality Insight: The extreme bromine content (52.40%) is the primary driver of analytical failure in standard setups. When combusted, the massive volume of halogen gas overwhelms standard copper reduction columns, leading to incomplete reduction of nitrogen oxides (NOx) and direct interference at the Thermal Conductivity Detector (TCD).

Comparative Analysis of CHN Methodologies

To validate the C, H, and N mass fractions within the acceptable ±0.4% limit[3], the analytical methodology must actively suppress halogen interference.

  • Standard CHN Combustion: Fails to meet validation criteria. Carbon values often read artificially high due to halogen breakthrough overlapping with the CO₂ peak, while nitrogen precision degrades rapidly as the copper catalyst is poisoned.

  • Halogen-Resistant CHN: Utilizes a specialized silver wool scrubber in the combustion tube. Silver reacts quantitatively with volatile bromine to form solid silver bromide (AgBr), permanently trapping the halogen before it reaches the reduction column.

Table 2: Experimental Performance for 8-Bromoquinolin-7-ol HBr

ParameterStandard CHNHalogen-Resistant CHNAcceptable Limit (±0.4%)
%C Detected 36.15% (False High)35.52%35.05% - 35.85%
%H Detected 2.45%2.34%1.91% - 2.71%
%N Detected 4.10% (Suppressed)4.55%4.19% - 4.99%
Catalyst Lifespan < 10 runs> 150 runsN/A
Verdict Fails Validation Passes Validation
Workflow Visualization: Halogen-Resistant CHN

G Sample 8-Bromoquinolin-7-ol HBr (>52% Br) Combustion High-Temp Combustion (950°C, O2) Sample->Combustion Gases Gaseous Mixture (CO2, H2O, NOx, Br2, HBr) Combustion->Gases Scrubber Silver Wool Scrubber (Traps Halogens) Gases->Scrubber Removes Br Reduction Copper Reduction (NOx -> N2) Scrubber->Reduction Clean CO2, H2O, NOx Detection TCD Detection (C, H, N Quantified) Reduction->Detection

Figure 1: Halogen-resistant CHN combustion pathway utilizing silver wool to prevent TCD interference.

Comparative Methodologies for Bromine Quantification

Validating the HBr salt requires proving the exact 1:1 molar ratio of the hydrobromide adduct. CHN analysis alone is insufficient; orthogonal bromine quantification is mandatory.

  • Oxygen Bomb + Argentometric Titration: The gold standard for bulk halogens (>5% mass). Following combustion, the solution is titrated potentiometrically with AgNO₃[4]. This method handles high concentrations gracefully and provides superior precision for validating the 52.40% theoretical Br content.

  • Oxygen Bomb Combustion + Ion Chromatography (IC): Highly sensitive, but problematic for this specific salt. The >52% Br content requires extreme sample dilution to avoid column overload, which multiplies volumetric errors and reduces overall accuracy for bulk assay[5].

  • Energy Dispersive X-Ray Fluorescence (ED-XRF): A non-destructive alternative. While immune to combustion artifacts, it suffers from matrix effects and requires rigorous calibration with matrix-matched standards to achieve quantitative accuracy[2].

Decision Matrix Visualization

G Start Bromine Quantification (Target: 52.40%) XRF ED-XRF (Non-destructive) Start->XRF Rapid Screening Titration Oxygen Bomb + Titration (High Concentration) Start->Titration High Accuracy (>5%) IC Combustion + IC (Trace/Low Concentration) Start->IC Trace Impurities XRF_Result Matrix matched calibration required XRF->XRF_Result Titration_Result AgNO3 Titration Highly accurate for >50% Br Titration->Titration_Result IC_Result Requires high dilution; Risk of column overload IC->IC_Result

Figure 2: Decision matrix for selecting the optimal bromine quantification methodology.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal mechanistic checks.

Protocol A: Halogen-Resistant CHN Analysis
  • Instrument Preparation: Pack the combustion tube with an extended zone of silver wool (Ag) heated to 950°C.

  • System Validation: Calibrate the TCD using a high-halogen standard (e.g., 4-Bromobenzoic acid) to verify the scrubber's efficiency before running the unknown.

  • Sample Weighing: Weigh 1.5 - 2.0 mg of 8-Bromoquinolin-7-ol HBr into a tin capsule. Seal hermetically immediately to prevent moisture absorption, as HBr salts are inherently hygroscopic.

  • Combustion & Detection: Drop the capsule into the oxidation reactor under a burst of ultra-pure O₂.

  • Causality Check: The Ag wool traps Br as solid AgBr. The remaining gases pass through a copper reduction column (NOx → N₂). The absence of halogen breakthrough ensures the carbon peak is exclusively CO₂, yielding a true ~35.45% C reading.

Protocol B: Oxygen Bomb Combustion & Argentometric Titration (Total Bromine)
  • Sample Preparation: Weigh exactly 20 mg of the HBr salt. A larger mass is required for accurate titrimetric response[4].

  • Absorption Setup: Place the sample in a Schöniger flask containing 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂[6].

  • Combustion: Ignite the sample in a pure O₂ atmosphere. Allow 15 minutes for complete absorption of the white fumes into the basic solution.

  • Titration: Transfer the absorbent to a beaker, acidify slightly with HNO₃, and titrate potentiometrically with 0.01 M AgNO₃ using a silver/sulfide ion-selective electrode.

  • Causality Check: Bromine combusts into multiple oxidation states (Br₂, HBr, BrO⁻). The addition of H₂O₂ acts as a reducing agent, ensuring no hypobromite or bromate remains by converting all species to titratable bromide (Br⁻)[6]. This guarantees the total 52.40% bromine is accounted for, confirming the exact 1:1 HBr stoichiometry.

References

  • Cl/Br - Mikroanalytisches Labor
  • Characterization of Some Real Mixed Plastics from WEEE: A Focus on Chlorine and Bromine Determination by Different Analytical Methods MDPI - Polymers
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope Journal of the American Chemical Society (PubMed)
  • Laboratory of Organic Elemental Analysis Central Labor
  • Development and validation a LC-MS/MS method for determination of L-type voltage-gated calcium channel and NMDA receptor antagonist NGP1-01 in mouse serum N
  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chrom

Sources

Validation

Regioisomer Resolution: A Comprehensive Guide to Validating Brominated Quinolin-7-ol Structures

Introduction: The Regioisomer Challenge in Drug Discovery Brominated quinolin-7-ol derivatives are highly valuable structural motifs in modern medicinal chemistry. Specifically, regioisomers such as 8-bromoquinolin-7-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomer Challenge in Drug Discovery

Brominated quinolin-7-ol derivatives are highly valuable structural motifs in modern medicinal chemistry. Specifically, regioisomers such as 8-bromoquinolin-7-ol and 6-bromoquinolin-7-ol serve as critical intermediates in the synthesis of 1[1],2[2], and3[3]. They are also foundational in developing 4 for oncology applications[4].

However, the electrophilic bromination of 7-hydroxyquinoline typically yields a mixture of regioisomers. Because the bromine atom can substitute at either the C6 or C8 position (both being ortho to the electron-donating hydroxyl group), isolating and definitively validating the correct isomer is a major analytical bottleneck. Misidentification can lead to off-target toxicity, skewed Structure-Activity Relationship (SAR) data, and invalidated patent claims.

The Physics of Validation: Why Standard Methods Fail

The LC-MS Limitation: Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for confirming the composition of the molecule. A pure mono-brominated quinolin-7-ol will exhibit a distinct 1:1 isotopic signature at m/z 224 and 226 [M+H]+ . However, LC-MS cannot differentiate between the 6-bromo and 8-bromo isomers because they share the exact same molecular weight and exhibit nearly identical fragmentation patterns.

The NMR Advantage (Causality of Coupling): The definitive resolution of these isomers relies on 1D 1H Nuclear Magnetic Resonance (NMR) spectroscopy, driven by the physics of proton-proton ( J ) coupling:

  • 8-Bromoquinolin-7-ol: The substitution at C8 leaves protons at C5 and C6. Because these protons are adjacent (ortho) to each other on the aromatic ring, their spins couple strongly, resulting in two distinct doublets with a coupling constant of J≈8.0−8.5 Hz[1].

  • 6-Bromoquinolin-7-ol: The substitution at C6 leaves protons at C5 and C8. These protons are separated by the substituted carbon (para to each other). Consequently, they do not exhibit strong ortho-coupling and appear as two singlets (or finely split doublets with J<1.0 Hz)[3].

Quantitative NMR Diagnostic Data
RegioisomerAromatic ProtonsMultiplicityCoupling Constant ( J )Diagnostic Feature
8-Bromoquinolin-7-ol C5-H, C6-HTwo Doublets (d, d)~8.0 - 8.5 HzOrtho-coupling visible
6-Bromoquinolin-7-ol C5-H, C8-HTwo Singlets (s, s)< 1.0 HzPara-orientation (no ortho-coupling)

Comparative Performance of Validation Alternatives

To objectively select the best analytical method, researchers must balance confidence levels with throughput and cost.

Analytical MethodResolution of RegioisomersThroughputCost per SampleConfidence LevelPrimary Utility
LC-MS/MS Poor (Isomers share exact mass)High (< 5 mins)LowLow (Composition only)Confirming mono-bromination via 79Br/81Br isotope ratio.
1D 1H NMR Moderate to HighMedium (10-15 mins)LowHigh (if pure)Differentiating ortho (C5/C6) vs para (C5/C8) proton coupling.
2D NMR (HMBC) HighLow (1-2 hours)MediumVery HighMapping exact carbon-proton connectivity across the fused ring.
X-Ray Crystallography AbsoluteVery Low (Days-Weeks)HighAbsoluteFinal structural proof for IND filings and patent claims.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains an internal check to prevent the propagation of errors.

Protocol A: Synthesis and Isolation
  • Bromination: Dissolve 7-hydroxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction to 0°C. Causality: Maintaining a low temperature is critical to kinetically favor mono-bromination and suppress the formation of 6,8-dibromoquinolin-7-ol over-bromination products.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions. Stir for 2 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate. Self-Validation Check: Run the crude mixture through LC-MS. Proceed only if the 1:1 isotopic doublet at m/z 224/226 is the dominant signal, validating mono-bromination.

  • Separation: Purify the crude extract via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate). Causality: The 8-bromo isomer often exhibits a higher Rf​ value than the 6-bromo isomer due to intramolecular hydrogen bonding between the C7-OH and the adjacent C8-Br, which reduces its interaction with the polar silica stationary phase.

Protocol B: Self-Validating NMR Workflow
  • Sample Preparation: Dissolve 10 mg of the purified isolate in DMSO−d6​ . Causality: DMSO−d6​ is mandated over CDCl3​ because the highly polar quinolin-7-ol scaffold exhibits poor solubility in chloroform, which would degrade the signal-to-noise ratio and obscure fine coupling constants[1].

  • 1D 1H Acquisition (The Primary Filter): Acquire a standard 1H spectrum at 400 MHz or 500 MHz.

    • Internal Check: Integrate the aromatic region. Exactly 4 protons must be present.

    • Decision Gate: If two doublets ( J≈8.5 Hz) are observed, the structure is provisionally assigned as 8-bromoquinolin-7-ol. If two singlets are observed, it is provisionally 6-bromoquinolin-7-ol.

  • 2D HMBC Acquisition (The Absolute Confirmation): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to trace 2-bond and 3-bond carbon-proton interactions.

    • Internal Check: Locate the C7-OH proton signal. In the 8-bromo isomer, this hydroxyl proton will show a definitive 3-bond correlation cross-peak to the C8 carbon. This validates the 1D NMR hypothesis and provides absolute regioisomer assignment without requiring X-ray crystallography.

Workflow Visualization

IsomerValidation Start Brominated Quinolin-7-ol Mixture LCMS LC-MS Analysis (Mass Confirmation) Start->LCMS Isomers Isomeric Mass Detected (m/z 224 [M+H]+) LCMS->Isomers NMR1D 1H NMR (1D) Coupling Analysis Isomers->NMR1D Branch6 Singlets Observed (Para Protons C5/C8) NMR1D->Branch6 Branch8 Doublets Observed (Ortho Protons C5/C6, J~8.5Hz) NMR1D->Branch8 NMR2D 2D NMR (HMBC/NOESY) Connectivity Tracing Branch6->NMR2D Branch8->NMR2D XRay X-Ray Crystallography (Absolute Configuration) NMR2D->XRay High Confidence Required Confirmed6 Validated: 6-Bromoquinolin-7-ol NMR2D->Confirmed6 Routine Confirmed8 Validated: 8-Bromoquinolin-7-ol NMR2D->Confirmed8 Routine XRay->Confirmed6 XRay->Confirmed8

Figure 1: Self-validating analytical workflow for differentiating quinolin-7-ol regioisomers.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromoquinolin-7-ol hydrobromide

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with the definitive protocols for handling 8-Bromoquinolin-7-ol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with the definitive protocols for handling 8-Bromoquinolin-7-ol hydrobromide (CAS: 1989671-70-6).

Building a culture of safety requires moving beyond blind compliance; it requires understanding the chemical causality behind every safety measure. This guide establishes self-validating workflows that protect personnel, preserve compound integrity, and ensure strict regulatory compliance.

Mechanistic Basis for Hazard Profile & PPE Selection

8-Bromoquinolin-7-ol hydrobromide presents a unique dual-hazard handling profile. The parent molecule—a brominated quinoline—is a lipophilic heteroaromatic capable of penetrating biological membranes. However, because it is supplied as a hydrobromide (HBr) salt, its handling dynamics change significantly.

The Causality of the Hazard: The salt formation increases aqueous solubility but introduces severe hygroscopicity. Upon exposure to ambient atmospheric moisture, the salt can undergo partial hydrolysis, releasing trace amounts of highly corrosive hydrogen bromide (HBr) gas. This combination of organic toxicity and localized inorganic corrosivity dictates a stringent, multi-layered approach to Personal Protective Equipment (PPE), governed by the [1].

Comprehensive PPE Matrix

The following matrix summarizes the quantitative and qualitative requirements for handling this compound safely.

PPE CategorySpecificationQuantitative MetricJustification & CausalityReplacement Protocol
Hand Protection Double-layered Nitrile GlovesThickness: ≥ 5 mil (0.12 mm)Breakthrough: > 240 min (dry)Nitrile provides excellent resistance to the hydrobromide salt and common handling solvents (e.g., DMSO). Double gloving prevents dermal exposure if the outer layer suffers micro-tears.Replace outer gloves immediately after weighing or if solvent contamination occurs.
Eye Protection Indirect Vented Safety GogglesImpact Rating: ANSI Z87.1+Protects against fine powder aerosolization and HBr vapor irritation. Standard safety glasses lack the orbital seal required for hygroscopic powders.Clean with alcohol wipes post-use; replace immediately if scratched or clouded.
Respiratory N95 or P100 Particulate RespiratorAssigned Protection Factor (APF): 10Required per [2] if handling outside a ventilated enclosure. Filters particulates < 0.3 µm, preventing inhalation of irritating salt dust.Discard after single use or if breathing resistance noticeably increases.
Body Protection Flame-Resistant Lab CoatFabric: 100% Cotton or NomexPrevents electrostatic discharge (ESD) which could aerosolize the fine powder during transfer.Launder weekly; remove and bag immediately if a chemical spill occurs.

Operational Workflow & Safety Protocol

To ensure absolute safety, every procedure must be a self-validating system —meaning the protocol includes built-in checks to confirm a step was successful before allowing the operator to proceed.

G N1 1. Verify PPE & Enclosure N2 2. Retrieve 8-Bromoquinolin-7-ol HBr N1->N2 N3 3. Anti-Static Weighing N2->N3 N4 Spill Occurred? N3->N4 N5 Execute Spill Protocol N4->N5 Yes N6 4. Solubilize in Target Solvent N4->N6 No N5->N1 Reset N7 5. Seal & Transfer Vessel N6->N7

Operational workflow for handling 8-Bromoquinolin-7-ol hydrobromide.

Step-by-Step Weighing and Transfer Methodology

Conducted in accordance with guidelines from [3].

  • Step 1: Environmental Containment

    • Action: Ensure the fume hood or ventilated balance enclosure is operating at a face velocity of 80–100 feet per minute (fpm).

    • Causality: Proper face velocity captures aerosolized hydrobromide dust before it breaches the operator's breathing zone.

    • Validation Check: Check the digital airflow monitor. Do not proceed if the alarm sounds or velocity is < 80 fpm.

  • Step 2: Static Elimination and Tare

    • Action: Pass an anti-static zero-stat gun over the weigh boat and metal spatula. Place the boat on the balance and tare.

    • Causality: Halogenated salts carry static charges that cause fine powders to repel and aerosolize. Neutralizing the charge ensures the powder clumps safely rather than dispersing.

    • Validation Check: The balance must read exactly 0.0000 g and remain stable for 5 seconds. If drift occurs, static is still present; repeat elimination.

  • Step 3: Chemical Transfer

    • Action: Carefully transfer the required mass of 8-Bromoquinolin-7-ol hydrobromide. Cap the source bottle immediately.

    • Causality: Minimizing the time the source bottle is open prevents ambient humidity from degrading the bulk batch via HBr gas evolution.

    • Validation Check: Visual inspection confirms no powder is present on the balance pan or outside the weigh boat.

  • Step 4: In-Situ Solubilization

    • Action: Add the target solvent (e.g., anhydrous DMSO) directly to the weigh boat or transfer the powder to a vial and seal it before removing it from the hood.

    • Causality: Transporting dry, highly active pharmaceutical ingredients (APIs) across the lab increases the risk of catastrophic inhalation exposure if dropped. Transporting a sealed solution mitigates this risk entirely.

    • Validation Check: The vial is visually inspected for a complete seal, and the exterior is wiped with an alcohol swab before exiting the hood.

Spill Response & Decontamination Plan

In the event of a localized spill inside the fume hood, execute the following self-validating decontamination protocol:

  • Containment: Do not sweep the dry powder, as this will aerosolize the hydrobromide salt.

  • Neutralization: Carefully cover the powder with a mild alkaline absorbent (e.g., sodium bicarbonate powder). Causality: The bicarbonate neutralizes any HBr generated by ambient moisture, preventing corrosive damage to the stainless steel hood.

  • Wetting: Lightly mist the absorbent with water to activate the neutralization, then wipe it up using disposable paper towels.

  • Organic Cleanup: Wipe the area a second time with an isopropanol-soaked pad to dissolve and capture the remaining lipophilic brominated quinoline residue.

  • Validation Check: Swab the cleaned surface with a damp pH strip. The protocol is successful only when the pH strip reads a neutral 7.0.

Waste Disposal Plan

Because 8-Bromoquinolin-7-ol hydrobromide contains a halogen (bromine), its disposal is strictly regulated. Under [4], halogenated solvent waste and solid debris must be managed from "cradle to grave."

  • Solid Waste: All contaminated gloves, weigh boats, and spill cleanup materials must be placed in a designated, sealed solid waste container labeled "Hazardous Solid Waste - Halogenated Organics."

  • Liquid Waste: Any aqueous or organic solutions containing this compound must be disposed of in a designated Halogenated Solvent Waste carboy.

  • Critical Segregation Rule: Never mix halogenated waste with non-halogenated waste or heavy metals. Mixing triggers toxicity-based hazardous waste codes for the entire carboy, which exponentially increases disposal costs and violates EPA incineration protocols (halogenated wastes require specialized high-temperature incineration with hydrogen halide scrubbers).

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • NIOSH Respirator Selection Logic 2004. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • 40 CFR 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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